Product packaging for Bis(2,5-dioxopyrrolidin-1-yl) succinate(Cat. No.:CAS No. 30364-60-4)

Bis(2,5-dioxopyrrolidin-1-yl) succinate

Cat. No.: B1212893
CAS No.: 30364-60-4
M. Wt: 312.23 g/mol
InChI Key: ZSNFGVQUPMRCIP-UHFFFAOYSA-N
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Description

Bis(2,5-dioxopyrrolidin-1-yl) succinate, also known as this compound, is a useful research compound. Its molecular formula is C12H12N2O8 and its molecular weight is 312.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O8 B1212893 Bis(2,5-dioxopyrrolidin-1-yl) succinate CAS No. 30364-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12N2O8/c15-7-1-2-8(16)13(7)21-11(19)5-6-12(20)22-14-9(17)3-4-10(14)18/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNFGVQUPMRCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184444
Record name Disuccinimidyl succinate
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Molecular Weight

312.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30364-60-4
Record name Disuccinimidyl succinate
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Record name Disuccinimidyl succinate
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Record name Disuccinimidyl succinate
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bis(2,5-dioxopyrrolidin-1-yl) succinate (DSS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl succinate (DSS), formally known as Bis(2,5-dioxopyrrolidin-1-yl) succinate, is a cornerstone reagent in the field of bioconjugation and proteomics.[1] As a homobifunctional N-hydroxysuccinimide (NHS) ester, DSS is extensively used to covalently link interacting proteins, effectively freezing transient interactions for subsequent analysis.[2][3] This guide provides a detailed examination of its mechanism of action, experimental protocols, and the critical parameters governing its use.

Core Mechanism of Action: Amine-Reactive Crosslinking

The functionality of DSS is rooted in its two N-hydroxysuccinimide (NHS) ester groups located at either end of a succinate spacer.[4] These NHS esters are highly reactive towards nucleophilic primary amines, which are abundantly available in proteins.[5][6] The primary targets are the ε-amino group of lysine side chains and the α-amino group at the N-terminus of polypeptide chains.[6][7]

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2][5] This reaction is most efficient in a pH range of 7 to 9.[7][8] Below this range, the amine groups are largely protonated and thus non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis.[2][7]

While DSS is highly selective for primary amines, some side reactions with the hydroxyl groups of serine, threonine, and tyrosine have been reported, though these are less significant.[9][10]

The water-insoluble and hydrophobic nature of DSS allows it to permeate cell membranes, making it a valuable tool for intracellular crosslinking.[7][11] For applications requiring crosslinking of cell-surface proteins without membrane permeation, its water-soluble analog, BS3 (Bis(sulfosuccinimidyl) suberate), is typically used.[7]

Quantitative Data for Experimental Design

Successful crosslinking experiments require careful control of reaction parameters. The following table summarizes key quantitative data for the use of DSS.

ParameterValue / RangeSource(s)
Molecular Weight 368.34 g/mol [8]
Spacer Arm Length 11.4 Å[8]
Optimal Reaction pH 7.0 - 9.0[2][7][8]
Recommended Molar Excess 10-fold (for protein > 5 mg/mL) 20- to 50-fold (for protein < 5 mg/mL)[7][12]
Final Concentration 0.25 - 5 mM[7][8]
Reaction Time 30 - 60 minutes at Room Temperature 2 - 3 hours on Ice[7][8][12]
Quenching Reagent Tris, Glycine, or Lysine[8][13]
Quenching Concentration 10 - 50 mM (final concentration)[7][13]
Quenching Time 15 minutes at Room Temperature[7][12]

Experimental Protocols

The following sections provide detailed methodologies for typical crosslinking experiments using DSS.

This protocol outlines the steps for crosslinking purified proteins or proteins in a cell lysate.

1. Materials and Reagent Preparation

  • DSS Stock Solution: DSS is moisture-sensitive and should be stored desiccated at -20°C.[8] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[7][8] Immediately before use, dissolve DSS in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 25 mM). Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.[7][13]

  • Conjugation Buffer: Use a non-amine-containing buffer with a pH between 7 and 9. Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers.[7][13] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target proteins for reaction with DSS.[2]

  • Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, glycine, or lysine at pH 7.5.[13] This will be used to stop the crosslinking reaction.

2. Crosslinking Procedure

  • Prepare the protein sample in the chosen conjugation buffer. If the sample is in an amine-containing buffer, it must be exchanged via dialysis or gel filtration.[12]

  • Add the freshly prepared DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[7]

  • Mix gently and incubate the reaction. For most applications, incubating for 30-60 minutes at room temperature is sufficient.[7][8] Alternatively, the reaction can be performed for 2 hours on ice to slow the reaction rate.[7]

3. Quenching and Downstream Processing

  • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[7]

  • Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is neutralized.[7][12]

  • The crosslinked sample is now ready for analysis. Unreacted DSS and quenching buffer can be removed by methods such as dialysis or gel filtration if necessary.[8]

  • Analyze the crosslinked products using techniques like SDS-PAGE, Western blotting, or mass spectrometry.[14]

DSS's membrane permeability allows for the crosslinking of proteins within living cells.[3][7]

1. Cell Preparation

  • Harvest cells and wash them three times with an ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any amine-containing components from the culture medium.[7]

  • Resuspend the cells in the same buffer at a concentration of approximately 25 x 10^6 cells/mL.[7]

2. Crosslinking and Quenching

  • Prepare the DSS solution in DMSO immediately before use.

  • Add the DSS solution to the cell suspension to a final concentration of 1-5 mM.[7]

  • Incubate the mixture for 30 minutes at room temperature.[7]

  • Quench the reaction by adding a quenching solution (e.g., 1 M Tris, pH 7.5) to a final concentration of 10-20 mM.[7]

  • Incubate for 15 minutes at room temperature to stop the reaction.[7]

  • The cells can now be pelleted and lysed for further analysis of the crosslinked protein complexes.

Visualizations

The following diagrams illustrate the chemical mechanism, experimental workflow, and logical relationships involved in DSS crosslinking.

G cluster_reactants Reactants cluster_products Products DSS This compound (DSS) NHS-Ester Spacer NHS-Ester Crosslinked Crosslinked Proteins Protein A Amide Bond Spacer Amide Bond Protein B DSS:f0->Crosslinked Nucleophilic Attack DSS:f1->Crosslinked Protein1 Protein A Primary Amine (-NH2) Protein1:p1->Crosslinked Protein2 Protein B Primary Amine (-NH2) Protein2:p2->Crosslinked NHS1 N-hydroxysuccinimide (Byproduct) Crosslinked->NHS1 Release NHS2 N-hydroxysuccinimide (Byproduct) Crosslinked->NHS2

Caption: Chemical reaction mechanism of DSS with primary amines on two proteins.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis start Start prep_dss Prepare fresh DSS stock in DMSO/DMF start->prep_dss end End prep_buffer Prepare non-amine conjugation buffer (pH 7-9) prep_quench Prepare quenching buffer (Tris/Glycine) prep_protein Prepare protein sample add_dss Add DSS to protein sample prep_protein->add_dss incubate Incubate (30-60 min @ RT or 2h @ 4°C) add_dss->incubate quench Add quenching buffer incubate->quench incubate_quench Incubate for 15 min quench->incubate_quench purify Optional: Remove excess reagent (Dialysis / Gel Filtration) incubate_quench->purify analyze Analyze crosslinked products (SDS-PAGE, MS, etc.) purify->analyze analyze->end

Caption: General experimental workflow for protein crosslinking using DSS.

G cluster_favorable Favorable Conditions cluster_competing Competing Reaction main DSS Crosslinking Reaction outcome_success Stable Amide Bond (Desired Product) main->outcome_success Promoted by outcome_failure Inactive Crosslinker (Hydrolyzed Product) main->outcome_failure Inhibited by ph Optimal pH (7-9) ph->outcome_success conc Sufficient Protein & DSS Concentration conc->outcome_success time Adequate Reaction Time time->outcome_success temp Controlled Temperature (RT or 4°C) temp->outcome_success hydrolysis NHS-Ester Hydrolysis hydrolysis->outcome_failure high_ph High pH (>9) high_ph->hydrolysis low_conc Dilute Protein Solution low_conc->hydrolysis Favors moisture Moisture Contamination moisture->hydrolysis Causes

Caption: Logical relationships influencing DSS crosslinking efficiency.

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Structure and Reactivity of NHS Ester Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a class of amine-reactive crosslinkers that have become indispensable tools in the fields of biotechnology, drug development, and diagnostics. Their ability to efficiently form stable amide bonds with primary amines on biomolecules under physiological conditions makes them ideal for a wide range of applications, from antibody-drug conjugates (ADCs) to protein immobilization and immunoassays. This technical guide provides a comprehensive overview of the structure, reactivity, and application of NHS ester crosslinkers, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their bioconjugation endeavors.

The Chemistry of NHS Ester Crosslinkers: Structure and Reaction Mechanism

At its core, an NHS ester is a carboxylic acid that has been activated with N-hydroxysuccinimide. This activation renders the carbonyl carbon highly susceptible to nucleophilic attack by primary amines, which are abundantly found on the N-terminus of proteins and on the side chains of lysine residues.[1][2]

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond between the crosslinker and the target molecule.[1][2]

ReactionMechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products NHS_Ester R-C(=O)O-NHS Intermediate R-C(O⁻)(NH₂⁺-R')-O-NHS NHS_Ester->Intermediate Nucleophilic Attack Primary_Amine R'-NH₂ Primary_Amine->Intermediate Amide_Bond R-C(=O)NH-R' Intermediate->Amide_Bond Collapse & NHS release NHS N-Hydroxysuccinimide Intermediate->NHS

NHS Ester Reaction Mechanism

A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which deactivates the crosslinker by converting the ester back to a carboxylic acid. The rate of hydrolysis is significantly influenced by pH and temperature, becoming more rapid at higher pH values.[3][4] This competition between aminolysis and hydrolysis is a key factor to consider when designing crosslinking experiments.

Quantitative Data on NHS Ester Reactivity and Stability

The efficiency of an NHS ester crosslinking reaction is dependent on several factors, with pH and temperature being the most critical. The following tables summarize key quantitative data to guide the optimization of your experimental conditions.

Table 1: Half-life of NHS Esters in Aqueous Solution
pHTemperature (°C)Half-life
7.004 - 5 hours
8.6410 minutes
7.0Room Temperature~1 hour (estimated)
8.5Room TemperatureMinutes

Data compiled from multiple sources.[3][4][5]

Table 2: Recommended Reaction Conditions for NHS Ester Crosslinking
ParameterRecommended RangeNotes
pH 7.2 - 8.5Balances amine reactivity with the rate of hydrolysis. Higher pH increases reactivity but also hydrolysis.[3][6]
Temperature 4°C to Room Temp.Lower temperatures can be used to slow down hydrolysis, especially for long incubation times.[7]
Reaction Time 30 min - 2 hoursDependent on the concentration of reactants and the desired degree of labeling.[7]
Buffer Phosphate, Borate, Carbonate, HEPESAvoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for the NHS ester.[3]
Table 3: Common Homobifunctional NHS Ester Crosslinkers
CrosslinkerSpacer Arm Length (Å)Water SolubleCell Membrane Permeable
DSS (disuccinimidyl suberate)11.4NoYes
BS3 (bis[sulfosuccinimidyl] suberate)11.4YesNo
DSG (disuccinimidyl glutarate)7.7NoYes
BS(PEG)₅ 21.7YesNo
BS(PEG)₉ 35.7YesNo

Data compiled from multiple sources.[8][9]

Reactivity with Other Amino Acids: Beyond Primary Amines

While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid residues can occur, particularly under certain conditions. It is important for researchers to be aware of these potential off-target reactions.

Systematic studies have shown that in addition to lysine and the N-terminus, serine, threonine, and tyrosine residues can also react with NHS esters, especially when they are in proximity to other reactive residues or when the primary amine targets are less accessible.[10][11] The reactivity with these hydroxyl-containing amino acids is generally lower than with primary amines and is more pronounced at a slightly acidic to neutral pH.[12] Some studies indicate that at pH 6.0, the reaction with tyrosine can be favored over lysine.[12] One study on a specific NHS-ester-alkyne probe found the following distribution of labeled sites in a mouse liver proteome: lysines (~50%), serines (~17-18%), threonines (~17-18%), with minor labeling of tyrosines, arginines, and cysteines.[13]

ReactivityFactors Efficiency Crosslinking Efficiency pH pH Efficiency->pH Influences amine deprotonation and hydrolysis rate Temperature Temperature Efficiency->Temperature Affects reaction kinetics and hydrolysis Concentration Reactant Concentration Efficiency->Concentration Higher concentration favors aminolysis over hydrolysis Buffer Buffer Composition Efficiency->Buffer Amine-containing buffers compete for reaction Accessibility Amine Accessibility Efficiency->Accessibility Steric hindrance can reduce reaction rate

Factors Influencing NHS Ester Crosslinking Efficiency

Experimental Protocols

The following are detailed methodologies for common applications of NHS ester crosslinkers.

Protocol for Antibody Labeling with an NHS Ester-Activated Fluorophore

This protocol describes the general procedure for conjugating a fluorescent dye to an antibody.

Materials:

  • Antibody solution (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • NHS ester-activated fluorophore

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate, pH 8.3

  • Quenching solution: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction tubes

Procedure:

  • Prepare the Antibody:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), dialyze against an amine-free buffer like PBS.

    • Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.

  • Prepare the NHS Ester Stock Solution:

    • Immediately before use, dissolve the NHS ester-activated fluorophore in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Conjugation Reaction:

    • Add the NHS ester stock solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the antibody.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quench the Reaction:

    • Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by reacting with any excess NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled antibody from unreacted fluorophore and other byproducts using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the conjugated antibody.

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the fluorophore.

AntibodyLabelingWorkflow Start Start Prepare_Ab Prepare Antibody (Buffer Exchange, pH Adjustment) Start->Prepare_Ab Conjugation Conjugation Reaction (1-2h, RT) Prepare_Ab->Conjugation Prepare_NHS Prepare NHS Ester Stock Solution Prepare_NHS->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purify Conjugate (Size-Exclusion Chromatography) Quench->Purification Characterization Characterize Conjugate (DOL) Purification->Characterization End End Characterization->End

Experimental Workflow for Antibody Labeling
Protocol for Protein Immobilization on a Surface

This protocol outlines the steps for covalently attaching a protein to a surface activated with NHS esters.

Materials:

  • Surface with carboxyl groups (e.g., carboxyl-functionalized beads, plates, or sensors)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Protein solution (in Coupling Buffer)

  • Blocking Buffer: 1 M Ethanolamine or 100 mM Tris-HCl, pH 7.5

  • Wash Buffer: PBS with 0.05% Tween-20

Procedure:

  • Activate the Surface:

    • Prepare a solution of EDC (e.g., 2 mg/mL) and NHS (e.g., 3 mg/mL) in Activation Buffer.

    • Incubate the carboxyl-functionalized surface with the EDC/NHS solution for 15-30 minutes at room temperature.

    • Wash the surface thoroughly with Activation Buffer and then Coupling Buffer to remove excess EDC and NHS.

  • Immobilize the Protein:

    • Immediately add the protein solution to the activated surface.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Block Unreacted Sites:

    • Remove the protein solution and wash the surface with Coupling Buffer.

    • Add the Blocking Buffer to the surface and incubate for 30-60 minutes at room temperature to quench any remaining active NHS esters.

  • Final Wash:

    • Wash the surface extensively with Wash Buffer to remove non-covalently bound protein and blocking agents.

    • The surface with the immobilized protein is now ready for use.

Applications in Drug Development and Research

The versatility of NHS ester chemistry has led to its widespread adoption in various areas of drug discovery and life sciences research.

  • Antibody-Drug Conjugates (ADCs): NHS esters are frequently used to link potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The stable amide bond ensures that the drug remains attached to the antibody until it reaches the target cancer cell.

  • PROTACs (Proteolysis-Targeting Chimeras): In the development of PROTACs, which are designed to induce the degradation of specific proteins, NHS esters can be used to conjugate a protein-targeting ligand to an E3 ligase-binding ligand.

  • Immunoassays: The immobilization of antibodies or antigens onto solid supports like microplates or beads using NHS ester chemistry is a fundamental technique in the development of ELISAs and other immunoassays.

  • Protein-Protein Interaction Studies: Homobifunctional NHS ester crosslinkers can be used to covalently link interacting proteins, allowing for their identification and the study of their complexes.

  • Biomaterial Functionalization: NHS esters are used to modify the surfaces of biomaterials and nanoparticles to enhance biocompatibility and for targeted drug delivery.

Conclusion

NHS ester crosslinkers are powerful and versatile reagents that have fundamentally impacted bioconjugation chemistry. A thorough understanding of their structure, reactivity, and the factors that influence their performance is crucial for their successful application. By carefully controlling reaction conditions and being mindful of potential side reactions, researchers can leverage the power of NHS ester chemistry to advance their work in drug development, diagnostics, and fundamental biological research. This guide provides the foundational knowledge and practical protocols to enable scientists and professionals to effectively utilize these essential tools.

References

An In-depth Technical Guide to Bis(2,5-dioxopyrrolidin-1-yl) succinate: Spacer Arm Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,5-dioxopyrrolidin-1-yl) succinate, also commonly known as disuccinimidyl succinate (DSS), is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinking agent. Its utility in covalently linking proteins and other biomolecules has made it a valuable tool in various fields, including proteomics, drug discovery, and diagnostics. This guide provides a comprehensive overview of the spacer arm characteristics of this compound, its flexibility, and detailed protocols for its application in studying protein-protein interactions.

This compound is a non-cleavable and cell membrane-permeable crosslinker.[1] It possesses two NHS esters at either end of a succinate spacer, which readily react with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1] This reaction is most efficient at a pH range of 7 to 9. The molecular formula of this compound is C₁₂H₁₂N₂O₈, and its molecular weight is 312.23 g/mol .

Spacer Arm Length and Flexibility

The spacer arm of a crosslinker is a critical determinant of its utility, dictating the distance between the reactive groups and influencing which protein residues can be successfully crosslinked.

Quantitative Data on Spacer Arm Length

For comparison, the spacer arm lengths of other common NHS-ester crosslinkers are provided in the table below.

CrosslinkerAbbreviationSpacer Arm Length (Å)
Bis(2,5-dioxopyrrolidin-1-yl) suberateDSS11.4
Bis(2,5-dioxopyrrolidin-1-yl) glutarateDSG7.7
This compound DSS ~6.1 (calculated)
Conformational Flexibility of the Succinate Spacer

The four-carbon succinate spacer arm of this compound exhibits considerable conformational flexibility due to the free rotation around the carbon-carbon single bonds. This flexibility allows the reactive NHS esters to orient themselves in various spatial arrangements, accommodating a range of distances between target amine groups on proteins.

The conformational landscape of the succinate moiety is primarily governed by the torsional angles of its carbon backbone. Studies on succinic acid have shown that it can adopt both gauche and anti conformations. This inherent flexibility means that the end-to-end distance of the spacer arm is not fixed but rather exists as a distribution of lengths, with the fully extended conformation being just one possibility. This dynamic nature is advantageous as it increases the probability of successful crosslinking between proximal amine residues that may not be optimally positioned for a rigid crosslinker.

Experimental Protocols

The following protocols provide a general framework for using this compound for protein crosslinking studies. Optimization may be required for specific applications.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of succinic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Materials:

  • Succinic acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dioxane

  • Anhydrous ethyl acetate

  • Stir plate and stir bar

  • Round bottom flask

  • Filtration apparatus

Procedure:

  • Dissolve succinic acid and NHS in anhydrous dioxane in a round bottom flask.

  • Slowly add a solution of DCC in anhydrous dioxane to the stirred mixture at room temperature.

  • Allow the reaction to proceed for 12-24 hours at room temperature.

  • The dicyclohexylurea (DCU) byproduct will precipitate out of the solution.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure this compound.

  • Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Protein Crosslinking with this compound

This protocol outlines the general steps for crosslinking proteins in solution.

Materials:

  • Purified protein sample in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer (for identification of crosslinked peptides)

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) as these will compete with the protein for reaction with the crosslinker. The optimal pH for the reaction is between 7 and 9.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM. The crosslinker is moisture-sensitive, so it is crucial to use anhydrous solvents and handle the reagent quickly.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample. The final concentration of the crosslinker typically ranges from 0.25 to 5 mM, and a 10- to 50-fold molar excess of the crosslinker over the protein is often used. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess, unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Analysis of Crosslinked Products:

    • SDS-PAGE: Analyze the crosslinked protein mixture by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.

    • Mass Spectrometry: For detailed analysis of crosslinked sites, the protein sample is typically digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by mass spectrometry. Specialized software is then used to identify the crosslinked peptides.

Purification of Crosslinked Proteins

After the quenching step, it is often necessary to remove unreacted crosslinker and quenching reagents. This can be achieved through various methods:

  • Dialysis: Dialyze the sample against an appropriate buffer to remove small molecules.

  • Gel Filtration (Desalting): Use a desalting column to separate the crosslinked proteins from smaller molecules.

  • Centrifugation: For insoluble crosslinked complexes, centrifugation can be used to pellet the complexes.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for protein crosslinking experiments.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis Protein_Sample Protein Sample in Amine-Free Buffer Mix Mix Protein and DSS Protein_Sample->Mix Crosslinker_Stock Prepare DSS Stock Solution Crosslinker_Stock->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE MS_Analysis Mass Spectrometry (after proteolysis) Quench->MS_Analysis

Caption: General workflow for in vitro protein crosslinking.

in_vivo_workflow Start Cells in Culture Add_DSS Add Cell-Permeable DSS Crosslinker Start->Add_DSS Incubate_Cells Incubate Add_DSS->Incubate_Cells Lyse_Cells Cell Lysis Incubate_Cells->Lyse_Cells Purification Purification of Crosslinked Complexes (e.g., Immunoprecipitation) Lyse_Cells->Purification Analysis Analysis (SDS-PAGE, Mass Spectrometry) Purification->Analysis

Caption: Workflow for in vivo protein crosslinking.

Application in Studying Signaling Pathways: A Case Study in Apoptosis

Chemical crosslinking is a powerful technique to capture transient protein-protein interactions that are crucial for signal transduction. The apoptosis, or programmed cell death, pathway involves a complex cascade of protein interactions. This compound can be employed to stabilize these interactions for subsequent identification and characterization.

For instance, in the extrinsic apoptosis pathway, the binding of a death ligand (e.g., FasL) to its receptor (e.g., Fas) triggers the recruitment of adaptor proteins like FADD and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). The interactions within the DISC can be transient. By applying this compound to cells undergoing apoptosis, these transient interactions can be covalently captured.

apoptosis_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding FADD FADD FasR->FADD Recruitment DISC Death-Inducing Signaling Complex (DISC) Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Caspase3 Active Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Extrinsic apoptosis pathway initiated by Fas ligand.

By crosslinking, purifying the DISC, and analyzing its components by mass spectrometry, researchers can identify the key proteins involved and map their interaction interfaces. The relatively short spacer arm of this compound makes it particularly suitable for capturing very close protein interactions within such complexes.

Conclusion

This compound is a versatile and valuable tool for researchers studying protein-protein interactions. Its short, flexible spacer arm allows for the covalent capture of proximal protein residues, providing crucial distance constraints for structural and functional studies. The detailed protocols and workflows presented in this guide offer a solid foundation for the successful application of this crosslinker in diverse research settings, from elucidating the architecture of protein complexes to dissecting the intricate networks of cellular signaling pathways. As with any chemical biology technique, careful optimization and validation are key to obtaining reliable and insightful results.

References

In-Depth Technical Guide: pH-Dependent Hydrolysis Rate of Bis(2,5-dioxopyrrolidin-1-yl) succinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of Bis(2,5-dioxopyrrolidin-1-yl) succinate, a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinking agent. A critical understanding of its stability in aqueous solutions at various pH levels is paramount for its effective use in bioconjugation, proteomics, and drug development. This document details the underlying chemistry, presents available quantitative data on its hydrolysis rate, outlines experimental protocols for its measurement, and provides visual representations of the relevant chemical pathways.

Introduction to this compound and its Hydrolytic Pathway

This compound, often referred to as disuccinimidyl succinate, is a widely utilized crosslinking reagent. Its utility stems from the two N-hydroxysuccinimide ester functional groups, which react primarily with primary amines on proteins and other biomolecules to form stable amide bonds. However, in aqueous environments, these reactive esters are susceptible to hydrolysis, a competing reaction that cleaves the ester bond and renders the crosslinker inactive for conjugation.

The rate of this hydrolysis is profoundly influenced by the pH of the solution. Generally, the hydrolysis of NHS esters is significantly accelerated under basic conditions due to the increased concentration of hydroxide ions, which act as nucleophiles. Conversely, under acidic conditions, the ester is more stable. This pH-dependent stability is a critical parameter to control in experimental design to ensure efficient crosslinking while minimizing reagent inactivation.

Quantitative Analysis of Hydrolysis Rates

The table below summarizes the half-life of a commonly used N-hydroxysuccinimide ester, which can be used as a reasonable approximation for the stability of this compound. It is important to note that the exact rates may vary depending on the specific succinate backbone.

pHApproximate Half-life
7.0~7 hours
7.4>120 minutes
8.3-8.5Optimal for Aminolysis
9.0~9 minutes

Note: This data is compiled from studies on various NHS esters and should be considered as an estimation for this compound.[1][2]

Experimental Protocol for Measuring Hydrolysis Rate

The rate of hydrolysis of this compound can be determined by monitoring the release of N-hydroxysuccinimide (NHS) over time, which absorbs light at approximately 260 nm.[3]

Materials
  • This compound

  • Amine-free buffers at various pH values (e.g., phosphate, borate)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial stock solution

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • 0.5-1.0 N NaOH for complete hydrolysis control

Procedure
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup:

    • Equilibrate the desired amine-free buffer to the target temperature (e.g., 25°C).

    • Add a small volume of the stock solution to the pre-warmed buffer in a quartz cuvette to achieve the desired final concentration. The final concentration of the organic solvent should be kept to a minimum (e.g., <1%).

    • Immediately mix the solution thoroughly.

  • Spectrophotometric Measurement:

    • Place the cuvette in the spectrophotometer and immediately begin recording the absorbance at 260 nm at regular time intervals.

    • Continue monitoring until the absorbance reaches a plateau, indicating the completion of hydrolysis.

  • Data Analysis:

    • The concentration of released NHS can be calculated using its molar extinction coefficient (ε ≈ 9700 M⁻¹cm⁻¹ at 260 nm in the presence of a base to ensure complete ionization of NHS).[3]

    • Plot the concentration of NHS released versus time.

    • The initial rate of hydrolysis can be determined from the initial slope of this curve.

    • To determine the half-life (t₁/₂), plot the natural logarithm of the remaining active ester concentration versus time. The slope of the resulting linear plot will be equal to -k, where k is the pseudo-first-order rate constant. The half-life can then be calculated using the equation: t₁/₂ = 0.693 / k.

Visualization of Reaction Pathways

The following diagrams illustrate the key chemical reactions involving this compound in an aqueous environment.

Hydrolysis_Pathway DSS Bis(2,5-dioxopyrrolidin-1-yl) succinate Hydrolyzed_DSS Succinic Acid + 2 NHS DSS->Hydrolyzed_DSS k_hydrolysis H2O H₂O (Hydrolysis)

Caption: Hydrolysis of this compound.

Competing_Reactions cluster_0 Reaction Environment cluster_2 Products DSS Bis(2,5-dioxopyrrolidin-1-yl) succinate Aminolysis Aminolysis (Desired Reaction) DSS->Aminolysis k_aminolysis (pH dependent) Hydrolysis Hydrolysis (Competing Reaction) DSS->Hydrolysis k_hydrolysis (pH dependent) Crosslinked_Product Crosslinked Protein (Stable Amide Bond) Aminolysis->Crosslinked_Product Inactive_Product Inactive Succinic Acid + 2 NHS Hydrolysis->Inactive_Product

Caption: Competing aminolysis and hydrolysis pathways.

Conclusion

The hydrolytic stability of this compound is a critical factor that must be carefully considered to achieve successful and reproducible bioconjugation. The rate of hydrolysis is highly pH-dependent, with significantly increased instability at alkaline pH. Researchers and drug development professionals should perform conjugation reactions at a pH that balances the reactivity of primary amines with the stability of the NHS ester, typically in the range of pH 7.0 to 8.5. For applications requiring longer reaction times, conducting the reaction at a lower pH and/or lower temperature can help to minimize the impact of hydrolysis. The experimental protocol provided in this guide allows for the empirical determination of the hydrolysis rate under specific experimental conditions, enabling the optimization of conjugation strategies.

References

An In-depth Technical Guide to the Membrane Permeability of Disuccinimidyl Suberate (DSS) for Intracellular Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Disuccinimidyl suberate (DSS), a chemical crosslinker, with a specific focus on its membrane permeability for studying intracellular protein-protein interactions. We will delve into its physicochemical properties, mechanism of action, and provide detailed protocols for its application, supported by quantitative data and workflow visualizations.

Introduction to DSS Crosslinker

Disuccinimidyl suberate (DSS) is a homobifunctional crosslinking agent widely used to stabilize protein-protein interactions.[1] It consists of two N-hydroxysuccinimide (NHS) esters at either end of an 8-carbon (11.4 Å) spacer arm.[2][3] These NHS esters react efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable, covalent amide bonds.[2][4] A key characteristic of DSS for intracellular studies is its membrane permeability, which allows it to traverse the cell membrane and crosslink proteins within their native cellular environment.[3][5][6] This feature is critical for capturing weak or transient interactions that might be lost during cell lysis.[5]

Physicochemical Properties and Mechanism of Action

The utility of DSS in intracellular crosslinking stems directly from its chemical structure. It is a hydrophobic, lipophilic molecule that lacks charged groups, properties that facilitate its passage across the lipid bilayer of the cell membrane.[4][7] This contrasts sharply with its water-soluble analog, bis(sulfosuccinimidyl) suberate (BS3), which contains charged sulfonate groups that render it membrane-impermeant and thus ideal for crosslinking proteins on the cell surface.[2][4]

The reaction of DSS with proteins is a single-step process that occurs optimally at a pH range of 7 to 9.[2][5] The NHS ester reacts with a primary amine, releasing N-hydroxysuccinimide as a byproduct and forming a stable amide bond.

DSS_Reaction_Mechanism DSS DSS (Disuccinimidyl suberate) Crosslinked_Protein Covalently Crosslinked Protein Complex DSS->Crosslinked_Protein + Protein NHS_byproduct N-hydroxysuccinimide (Byproduct) DSS->NHS_byproduct releases Protein Protein with Primary Amine (-NH2) (e.g., Lysine) Protein->Crosslinked_Protein

Caption: Mechanism of DSS crosslinking with primary amines on proteins.

Quantitative Data Summary

Effective crosslinking requires careful optimization of reagent concentrations and reaction conditions. The following tables summarize key quantitative parameters for using DSS.

Table 1: Physicochemical Properties of DSS and Related Crosslinkers

PropertyDSS (Disuccinimidyl suberate)BS3 (Bis[sulfosuccinimidyl] suberate)DSG (Disuccinimidyl glutarate)DSSO (Disuccinimidyl sulfoxide)
Molecular Weight 368.34 g/mol [5]572.43 g/mol [4]326.26 g/mol 384.39 g/mol
Spacer Arm Length 11.4 Å[3]11.4 Å[4]7.7 Å[2]10.1 Å[2]
Membrane Permeable Yes [3]No[2]Yes[2]Yes[2]
Water Soluble No (dissolve in DMSO/DMF)[5][7]Yes[7]No (dissolve in DMSO/DMF)[8]No (dissolve in DMSO/DMF)[2]
Cleavable No[5]No[2]No[2]Yes (MS-cleavable)[2]
Reactive Group N-hydroxysuccinimide (NHS) Ester[2]Sulfo-NHS Ester[2]N-hydroxysuccinimide (NHS) Ester[2]N-hydroxysuccinimide (NHS) Ester[2]
Target Residue Primary Amines (e.g., Lysine)[5]Primary Amines[2]Primary Amines[2]Primary Amines[2]

Table 2: Recommended Reaction Conditions for DSS Crosslinking

ParameterIn Vivo / Intracellular CrosslinkingIn Vitro Crosslinking (Purified Proteins)
DSS Concentration 1 - 5 mM[4][7]0.25 - 5 mM[4][7]
Molar Excess Empirically determined10-fold (for protein > 5mg/mL)[4][7] 20- to 50-fold (for protein < 5mg/mL)[4][7]
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.2-8.0[4]Phosphate, HEPES, Bicarbonate, or Borate buffers, pH 7-9[4][7]
Incubation Time 10 - 45 minutes at Room Temperature[9][10]30 minutes at Room Temperature or 2 hours at 4°C[4][7]
Quenching Reagent 20-100 mM Tris or Glycine, pH 7.5-8.0[4][9]20-50 mM Tris or Glycine[4][7]
Quenching Time 15 minutes at Room Temperature[9]15 minutes at Room Temperature[4][7]

Experimental Protocols and Workflows

Successful intracellular crosslinking requires a systematic approach, from cell preparation to downstream analysis. The choice between an intracellular (in vivo) or extracellular crosslinker is a critical first step.

Crosslinker_Decision_Tree Start What is the experimental goal? Q_Location Where are the target proteins located? Start->Q_Location Intracellular Crosslink Intracellular or Transmembrane Proteins Q_Location->Intracellular Inside the cell Extracellular Crosslink Cell-Surface Proteins Only Q_Location->Extracellular Cell surface Use_DSS Use DSS (Membrane Permeable) Intracellular->Use_DSS Use_BS3 Use BS3 (Membrane Impermeable) Extracellular->Use_BS3 Intracellular_Crosslinking_Workflow Start Start: Cell Culture (Suspension or Adherent) Prep Cell Preparation: Wash 3x with ice-cold PBS to remove amine-containing media Start->Prep Crosslink Crosslinking Reaction: Add freshly prepared DSS (in DMSO) to cell suspension. Incubate. Prep->Crosslink Quench Reaction Quenching: Add Tris or Glycine buffer to consume excess DSS Crosslink->Quench Lysis Cell Lysis: Extract proteins using appropriate lysis buffer Quench->Lysis Analysis Downstream Analysis: SDS-PAGE, Western Blot, Immunoprecipitation, Mass Spectrometry Lysis->Analysis End End: Data Interpretation Analysis->End

References

An In-Depth Technical Guide to the Synthesis and Purity of Bis(2,5-dioxopyrrolidin-1-yl) succinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Bis(2,5-dioxopyrrolidin-1-yl) succinate, a widely used homobifunctional crosslinking agent. This document details the underlying chemical principles, experimental protocols, and analytical methods to ensure the production of a high-purity reagent critical for applications in bioconjugation, drug delivery, and diagnostics.

Introduction

This compound, also known as Disuccinimidyl succinate (DSS), is a chemical compound with the molecular formula C₁₂H₁₂N₂O₈ and a molecular weight of 312.23 g/mol .[1] It is a valuable tool in biotechnology and pharmaceutical sciences due to its ability to form stable amide bonds with primary amino groups on biomolecules, such as the lysine residues in proteins. This property allows for the covalent crosslinking of proteins, the conjugation of peptides to carrier molecules, and the development of antibody-drug conjugates (ADCs). The symmetrical nature of DSS, with two N-hydroxysuccinimide (NHS) esters separated by a four-carbon succinate spacer, makes it an ideal reagent for creating well-defined and stable linkages.

This guide will provide detailed methodologies for the synthesis of DSS, focusing on the widely employed carbodiimide-mediated coupling reaction. Furthermore, it will outline robust purification and characterization techniques to ensure the high purity required for sensitive biological applications.

Synthesis of this compound

The most common and effective method for synthesizing this compound is through the esterification of succinic acid with N-hydroxysuccinimide (NHS). This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid groups of succinic acid for nucleophilic attack by the hydroxyl groups of NHS.

Chemical Reaction Mechanism

The synthesis proceeds via a DCC-mediated coupling mechanism. Dicyclohexylcarbodiimide activates the carboxyl groups of succinic acid to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with N-hydroxysuccinimide to form the stable NHS ester, this compound, and the insoluble byproduct, dicyclohexylurea (DCU).

synthesis_mechanism cluster_reactants Reactants cluster_products Products succinic_acid Succinic Acid intermediate O-Acylisourea Intermediate succinic_acid->intermediate + DCC nhs N-Hydroxysuccinimide (NHS) dcc Dicyclohexylcarbodiimide (DCC) dss This compound intermediate->dss + 2 NHS dcu Dicyclohexylurea (DCU) (precipitate) intermediate->dcu

Synthesis Reaction Mechanism for this compound.
Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Materials:

  • Succinic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexanes

  • 1N Hydrochloric acid (HCl)

Procedure:

  • In a clean, dry round-bottom flask, dissolve succinic acid (1.0 equivalent) and N-hydroxysuccinimide (2.2 equivalents) in anhydrous dichloromethane.

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve dicyclohexylcarbodiimide (2.2 equivalents) in anhydrous dichloromethane.

  • Slowly add the DCC solution to the succinic acid and NHS solution dropwise over 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with 1N HCl, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

High purity of this compound is crucial for its intended applications. The primary method for purification is recrystallization.

Experimental Protocol for Recrystallization

Solvent System:

A mixture of ethyl acetate and hexanes is a suitable solvent system for the recrystallization of this compound.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • If any insoluble impurities remain, perform a hot filtration.

  • Slowly add hexanes to the hot solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the purified crystals under vacuum.

purification_workflow crude_product Crude Product dissolution Dissolve in minimal hot Ethyl Acetate crude_product->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration precipitation Add Hexanes (anti-solvent) hot_filtration->precipitation Clear Solution cooling Slow Cooling & Ice Bath precipitation->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with cold Hexanes vacuum_filtration->washing drying Dry under Vacuum washing->drying pure_product Pure this compound drying->pure_product

Purification Workflow for this compound.

Purity and Characterization

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

Data Presentation
ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Purity ≥ 95%¹H NMR, HPLC
Melting Point 200-205 °CMelting Point Apparatus
Molecular Formula C₁₂H₁₂N₂O₈---
Molecular Weight 312.23 g/mol ---
Analytical Methods

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is a powerful tool for confirming the structure of the final product. The expected chemical shifts in CDCl₃ are:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.9s8H-CH₂- of succinimide rings
~3.1s4H-CH₂- of succinate backbone

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~1815C=O stretch (imide)
~1785C=O stretch (ester)
~1740C=O stretch (imide)
~1210C-O stretch (ester)

Mass Spectrometry (MS):

Mass spectrometry confirms the molecular weight of the synthesized compound.

Ion[M+H]⁺[M+Na]⁺
Calculated m/z 313.0615335.0434
Observed m/z ~313.1~335.0

Conclusion

The successful synthesis of high-purity this compound is achievable through a well-controlled, carbodiimide-mediated esterification reaction followed by a meticulous recrystallization process. The detailed protocols and analytical data presented in this guide provide researchers, scientists, and drug development professionals with the necessary information to produce and verify the quality of this essential crosslinking reagent. Adherence to these methods will ensure the reliability and reproducibility of subsequent bioconjugation and other related applications.

References

Chemical formula and molecular weight of Disuccinimidyl succinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl succinate (DSSu) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. It is a valuable tool in bioconjugation and proteomics, enabling the covalent linkage of molecules containing primary amines. This guide provides detailed information on its chemical properties, experimental applications, and a workflow for its use in advanced protein interaction studies.

Core Properties and Chemical Data

Disuccinimidyl succinate is characterized by its two NHS ester reactive groups, which readily react with primary amines at a pH range of 7.0-9.0 to form stable amide bonds. Its short, four-carbon spacer arm makes it suitable for crosslinking molecules that are in close proximity.

PropertyValueCitation(s)
Chemical Formula C₁₂H₁₂N₂O₈[1][2]
Molecular Weight 312.23 g/mol [1][2]
Appearance White to off-white solid
Spacer Arm Length 4.6 Å (approximate)
Reactive Group N-hydroxysuccinimide (NHS) ester
Target Moiety Primary amines (-NH₂)
Solubility Soluble in organic solvents (e.g., DMSO, DMF), insoluble in water.
Hydrolysis Half-life of Succinimidyl Succinate (SS) Ester ~10 minutes at pH 8.5

Experimental Protocol: Protein-Protein Crosslinking

This protocol provides a general procedure for crosslinking interacting proteins in a solution using Disuccinimidyl succinate. Optimization may be required for specific applications.

Materials:

  • Disuccinimidyl succinate (DSSu)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or bicarbonate buffer) at pH 7.2-8.5

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of Disuccinimidyl succinate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10-25 mM stock solution of DSSu in anhydrous DMSO or DMF.

  • Crosslinking Reaction:

    • Add the DSSu stock solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching:

    • Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted DSSu.

  • Removal of Excess Reagent:

    • Remove unreacted and quenched crosslinker by dialysis against an appropriate buffer or by using a desalting column.

  • Analysis:

    • The crosslinked protein sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or Western blotting.

Experimental Workflow: Proximity Ligation Assay (PLA)

The following diagram illustrates a typical workflow for a Proximity Ligation Assay (PLA), a technique used to visualize protein-protein interactions in situ. Disuccinimidyl succinate can be employed in the initial fixation/crosslinking step to stabilize these interactions.

PLA_Workflow cluster_sample_prep Sample Preparation cluster_antibody_binding Antibody Incubation cluster_ligation_amplification Signal Generation cluster_detection Detection A 1. Cell Fixation & Crosslinking (e.g., with DSSu) B 2. Permeabilization A->B C 3. Blocking B->C D 4. Primary Antibody Incubation (targeting proteins of interest) C->D E 5. PLA Probe Incubation (secondary antibodies with DNA oligonucleotides) F 6. Ligation (circular DNA formation if proteins are in proximity) E->F G 7. Amplification (rolling circle amplification) F->G H 8. Hybridization with Labeled Probes G->H I 9. Imaging (fluorescence microscopy) H->I

Proximity Ligation Assay (PLA) Workflow.

References

An In-depth Technical Guide to the Homobifunctional Nature of Bis(2,5-dioxopyrrolidin-1-yl) succinate (DSS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,5-dioxopyrrolidin-1-yl) succinate, commonly known as Disuccinimidyl succinate (DSS), is a cornerstone reagent in the field of bioconjugation and proteomics. Its homobifunctional nature, characterized by two identical amine-reactive N-hydroxysuccinimide (NHS) esters, makes it an invaluable tool for covalently linking molecules with primary amine groups. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and diverse applications of DSS, with a focus on its utility in elucidating protein-protein interactions and in the development of antibody-drug conjugates (ADCs).

Core Principles and Chemical Nature

DSS is a water-insoluble, membrane-permeable crosslinker.[1] Its structure features two NHS ester functional groups at either end of a succinate spacer. These NHS esters readily and efficiently react with primary amines, such as the ε-amine of lysine residues and the N-termini of proteins, to form stable and irreversible amide bonds.[2][3] This reaction proceeds optimally in a pH range of 7-9.[1][3] The homobifunctional design of DSS allows for the indiscriminate coupling of any two primary amine-containing molecules, making it a versatile tool for a wide array of applications.

Quantitative Data Summary

A clear understanding of the physicochemical properties of DSS is crucial for its effective application. The following table summarizes key quantitative data for this compound.

PropertyValueReferences
Molecular Formula C₁₂H₁₂N₂O₈[4]
Molecular Weight 312.23 g/mol [4]
Spacer Arm Length ~11.4 Å[2]
Melting Point 305-306 °C[4]
Solubility
DMSOSlightly soluble[4]
DMFSlightly soluble[1]
ChloroformSlightly soluble (with heating/sonication)[4]
WaterInsoluble[1]
NHS Ester Hydrolysis Half-life
pH 7.0, 0°C4-5 hours[5]
pH 8.6, 4°C10 minutes[5]
Storage Temperature -20°C, under inert atmosphere[4]

Mechanism of Action: Homobifunctional Crosslinking

The crosslinking reaction with DSS is a two-step process. In the first step, one of the NHS esters reacts with a primary amine on a target molecule, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. The second NHS ester on the other end of the DSS molecule is then free to react with another primary amine on a second target molecule, resulting in a covalent crosslink.

cluster_step1 Step 1: First Amine Reaction cluster_step2 Step 2: Second Amine Reaction DSS This compound (DSS) Intermediate Amine-Reactive Intermediate DSS->Intermediate reacts with Protein1 Protein 1 (with primary amine) Protein1->Intermediate Crosslinked Covalently Crosslinked Protein Complex Intermediate->Crosslinked reacts with NHS N-hydroxysuccinimide (byproduct) Intermediate->NHS Protein2 Protein 2 (with primary amine) Protein2->Crosslinked Crosslinked->NHS

Mechanism of DSS-mediated homobifunctional crosslinking.

Experimental Protocols

Preparation of DSS Stock Solution

Due to its susceptibility to hydrolysis, DSS should be dissolved in a dry, amine-free organic solvent immediately before use.[3]

Materials:

  • This compound (DSS)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of DSS to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of DSS into a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 25 mM).

  • Vortex thoroughly until the DSS is completely dissolved.

  • Use the stock solution immediately. Do not store aqueous dilutions of DSS.

General Protein Crosslinking Protocol

This protocol provides a general framework for crosslinking proteins in solution. Optimal conditions, such as the molar excess of DSS and incubation time, may need to be determined empirically for each specific application.

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7.2-8.5)

  • DSS stock solution (e.g., 25 mM in DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

Procedure:

  • Prepare the protein sample at the desired concentration in a suitable amine-free buffer.

  • Add the DSS stock solution to the protein sample to achieve the desired final concentration. A 20- to 50-fold molar excess of DSS to protein is a common starting point.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature to ensure all unreacted DSS is quenched.

  • The crosslinked protein sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Intracellular Crosslinking Protocol

The membrane permeability of DSS allows for the in situ crosslinking of proteins within living cells.

Materials:

  • Cell culture in suspension or adherent

  • Phosphate-buffered saline (PBS), ice-cold

  • DSS stock solution (e.g., 25 mM in DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Cell lysis buffer

Procedure:

  • Harvest the cells and wash them three times with ice-cold PBS to remove any amine-containing media components.

  • Resuspend the cells in PBS at the desired density.

  • Add the DSS stock solution to the cell suspension to a final concentration of 1-5 mM.

  • Incubate the cells for 30 minutes at room temperature.

  • Quench the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Pellet the cells by centrifugation and proceed with cell lysis and subsequent analysis of the crosslinked protein complexes.

Antibody-Drug Conjugation (ADC) using DSS

This protocol outlines a general procedure for conjugating a small molecule drug containing a primary amine to an antibody. This is a simplified model, and optimization is critical for successful ADC development.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • Amine-containing drug molecule

  • DSS stock solution (e.g., 25 mM in DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification column (e.g., size-exclusion or affinity chromatography)

Procedure:

  • To a solution of the amine-containing drug, add a molar excess of DSS stock solution and react for 30-60 minutes at room temperature to form the NHS-activated drug intermediate.

  • Purify the activated drug intermediate to remove excess DSS.

  • Add the purified activated drug to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

  • Incubate the reaction for 1-2 hours at room temperature.

  • Quench the reaction with quenching buffer.

  • Purify the resulting ADC using an appropriate chromatography method to remove unconjugated drug and antibody.

  • Characterize the ADC for DAR, purity, and biological activity.

Applications in Research and Drug Development

Probing Protein-Protein Interactions

A primary application of DSS is to stabilize and identify protein-protein interactions. By covalently linking interacting proteins, transient or weak interactions can be captured for subsequent analysis by techniques such as immunoprecipitation and mass spectrometry.

Elucidating Protein Complex Stoichiometry and Structure

DSS crosslinking, coupled with SDS-PAGE and mass spectrometry, can provide valuable information about the subunit composition and spatial arrangement of protein complexes. The fixed distance of the DSS spacer arm (approximately 11.4 Å) provides a constraint for computational modeling of protein structures.[2]

Antibody-Drug Conjugates (ADCs)

In the realm of drug development, homobifunctional crosslinkers like DSS can be utilized in the synthesis of ADCs. By linking a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen, ADCs can selectively deliver the therapeutic agent to cancer cells, minimizing off-target toxicity.

Mandatory Visualizations

Experimental Workflow for Protein Crosslinking and Mass Spectrometry Analysis

start Start: Protein Sample crosslinking Crosslinking with DSS start->crosslinking quenching Quenching Reaction crosslinking->quenching sds_page SDS-PAGE Analysis quenching->sds_page in_gel_digest In-gel Digestion (e.g., with Trypsin) sds_page->in_gel_digest lc_ms LC-MS/MS Analysis in_gel_digest->lc_ms data_analysis Data Analysis (e.g., XlinkX Software) lc_ms->data_analysis results Identified Crosslinked Peptides and Protein Interactions data_analysis->results

A typical workflow for identifying protein-protein interactions using DSS.

EGFR Signaling Pathway Interaction Mapping

DSS can be employed to investigate the protein-protein interactions within signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. By crosslinking interacting partners, researchers can map the signaling cascade and identify novel therapeutic targets.

cluster_membrane Cell Membrane EGF EGF EGFR EGFR Dimer EGF->EGFR binds Grb2 Grb2 EGFR->Grb2 recruits EGFR->Grb2 DSS Crosslink SOS SOS Grb2->SOS activates Grb2->SOS DSS Crosslink Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription phosphorylates

Mapping EGFR pathway interactions with DSS.

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker that has become an indispensable tool in modern biological research and drug development. Its ability to efficiently and irreversibly link primary amines provides a robust method for studying protein-protein interactions, elucidating the structure of protein complexes, and constructing targeted therapeutics such as ADCs. A thorough understanding of its chemical properties and adherence to optimized experimental protocols are paramount to achieving reliable and reproducible results. As proteomics and targeted therapies continue to advance, the utility of DSS and similar crosslinking reagents is set to expand, further enabling the exploration of complex biological systems.

References

Methodological & Application

Application Notes and Protocols for Protein Crosslinking Using Disuccinimidyl Succinate (DSS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl succinate (DSS) is a non-cleavable, membrane-permeable crosslinking agent widely used to stabilize protein-protein interactions.[1] It is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues) to form stable amide bonds.[2][3][4][5] This protocol provides a detailed guide for using DSS to crosslink proteins for subsequent analysis. DSS is water-insoluble and must be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][2][3][4][5]

Key Experimental Parameters

Successful protein crosslinking with DSS depends on several critical parameters that should be optimized for each specific application. The following table summarizes the key quantitative data for designing your experiments.

ParameterRecommended Range/ValueNotes
DSS Concentration 0.25 - 5 mM (final concentration)The optimal concentration depends on the protein concentration and the desired degree of crosslinking.[2][3][4][5][6]
Molar Excess of DSS to Protein 10-fold molar excess for protein solutions > 5 mg/mL. 20- to 50-fold molar excess for more dilute protein solutions.Higher molar excess is generally required for lower protein concentrations to achieve efficient crosslinking.[2][3][4][5][7]
Reaction Buffer Phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate buffers.The buffer must be free of primary amines (e.g., Tris, glycine) which will compete with the protein for reaction with DSS.[7]
pH 7.0 - 9.0The reaction of NHS esters with primary amines is most efficient at neutral to slightly alkaline pH.[2][3][4][5][6]
Incubation Temperature Room temperature or on ice (4°C)The reaction rate is not highly sensitive to temperature.[6]
Incubation Time 30 - 60 minutes at room temperature. 2 - 3 hours on ice.Longer incubation times may be necessary at lower temperatures.[2][3][4][6]
Quenching Reagent 1 M Tris or glycine, pH 7.5Added to a final concentration of 20-50 mM to stop the crosslinking reaction by consuming unreacted DSS.[2][7]
Quenching Time 15 minutes at room temperatureEnsures that all unreacted DSS is quenched before downstream analysis.[2]

Experimental Protocols

A. Preparation of Reagents
  • DSS Stock Solution:

    • Equilibrate the vial of DSS to room temperature before opening to prevent moisture condensation.[2][3][5][6] DSS is moisture-sensitive.[2][3][5][6]

    • Immediately before use, prepare a stock solution of DSS in dry DMSO or DMF. For example, to prepare a 25 mM stock solution, dissolve 2 mg of DSS in 216 µL of DMSO.[3][5]

    • Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[2][3][5][7]

  • Reaction Buffer:

    • Prepare a suitable reaction buffer that does not contain primary amines. Recommended buffers include 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5 (PBS); 20 mM HEPES; 100 mM carbonate/bicarbonate; or 50 mM borate.[3][5][7]

  • Quenching Solution:

    • Prepare a 1 M stock solution of Tris or glycine, adjusted to pH 7.5.[2][7]

B. Protein Crosslinking Procedure
  • Protein Preparation:

    • Prepare the protein sample in the chosen reaction buffer. If necessary, perform a buffer exchange to remove any interfering substances.

  • Crosslinking Reaction:

    • Add the freshly prepared DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[2][3][4][5][6] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[7]

    • Gently mix the reaction mixture immediately. A hazy solution may form upon addition of the DSS solution, which is normal.[7]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2-3 hours.[2][3][4][6]

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.[2][7]

    • Incubate for 15 minutes at room temperature to quench any unreacted DSS.[2]

  • Analysis of Crosslinked Products:

    • The crosslinked protein sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or other analytical techniques to identify protein-protein interactions.[8]

    • If required, unreacted crosslinker can be removed by methods such as dialysis or gel filtration.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein Prepare Protein in Amine-Free Buffer add_dss Add DSS to Protein Sample prep_protein->add_dss prep_dss Prepare Fresh DSS Stock in DMSO/DMF prep_dss->add_dss incubate Incubate (RT or 4°C) add_dss->incubate quench Quench with Tris or Glycine incubate->quench analysis Downstream Analysis (e.g., SDS-PAGE, MS) quench->analysis

Caption: Experimental workflow for protein crosslinking using DSS.

DSS Crosslinking Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products DSS DSS (Disuccinimidyl succinate) plus + DSS->plus Protein Protein with Primary Amine (-NH2) Protein->plus Crosslinked_Protein Crosslinked Protein (Stable Amide Bond) plus->Crosslinked_Protein NHS N-hydroxysuccinimide (Byproduct) plus->NHS releases

Caption: Chemical reaction of DSS with a primary amine on a protein.

References

Application Notes and Protocols for the Preparation of a Stock Solution of Bis(2,5-dioxopyrrolidin-1-yl) succinate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2,5-dioxopyrrolidin-1-yl) succinate, also known as Disuccinimidyl succinate (DSS), is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinking agent. Its chemical formula is C12H12N2O8 with a molecular weight of 312.23 g/mol .[1][2][3] DSS is widely utilized in biochemistry and pharmaceutical sciences to form stable amide bonds by reacting with primary amine groups (-NH2), which are readily available on molecules such as proteins (e.g., on lysine residues) and amine-modified oligonucleotides.[1][4] This application note provides a detailed protocol for the preparation of a stock solution of this compound for use in various crosslinking and bioconjugation experiments.

Chemical Properties and Solubility

This compound is a white to pale yellow crystalline solid.[5] It has a high melting point of 305–306°C, indicating significant thermal stability.[1] However, the NHS ester functional groups are susceptible to hydrolysis, particularly in aqueous solutions with a basic pH. Therefore, it is crucial to handle the reagent in a moisture-free environment and prepare solutions immediately before use.[4][6]

The solubility of this compound is a critical factor in the preparation of stock solutions. It is sparingly soluble in water but exhibits moderate solubility in polar aprotic organic solvents.[1]

Data Presentation: Solubility and Recommended Solvents
ParameterValueSource(s)
Molecular FormulaC12H12N2O8[1][2]
Molecular Weight312.23 g/mol [1][2][3]
AppearanceWhite to pale yellow crystalline solid[5]
Recommended SolventsAnhydrous Dimethyl sulfoxide (DMSO), Anhydrous Dimethylformamide (DMF)[1][4][7]
Aqueous SolubilitySparingly soluble[1]
Storage of SolidFreezer (-20°C), with desiccant[4]
Storage of Stock SolutionUse immediately. Can be stored at -20°C for up to two weeks if prepared in anhydrous solvent and protected from moisture.[4][8]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.

Materials
  • This compound (CAS 30364-60-4)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile, disposable tips

  • Vortex mixer

  • Analytical balance

Equipment
  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions
  • This compound may cause eye and skin irritation.[5]

  • Always handle the compound and solvent in a well-ventilated fume hood.

  • Wear appropriate PPE throughout the procedure.[5]

Procedure
  • Equilibration of Reagent: Before opening, allow the vial of this compound to warm to room temperature for at least 20 minutes. This prevents moisture from the air from condensing inside the vial, which could lead to hydrolysis of the NHS ester.[4][6]

  • Weighing the Reagent: In a fume hood, carefully weigh out the required amount of this compound. To prepare a 10 mM stock solution, you will need 3.123 mg per 1 mL of solvent.

    • Calculation: Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) = Mass (g)

    • 0.010 mol/L x 312.23 g/mol x 0.001 L = 0.003123 g = 3.123 mg

  • Dissolution:

    • Transfer the weighed this compound to a clean, dry microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube. For example, add 1 mL of anhydrous DMSO to 3.123 mg of the reagent.

    • Immediately cap the tube tightly.

  • Mixing: Vortex the solution briefly until the solid is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution, but prolonged heating should be avoided to prevent degradation.[1]

  • Use and Storage:

    • It is highly recommended to use the stock solution immediately after preparation for the best results.[4][8] The NHS-ester group hydrolyzes quickly in the presence of moisture.[4]

    • If immediate use is not possible, the stock solution, prepared in anhydrous DMSO, can be stored in small aliquots at -20°C for up to two weeks.[8] Ensure the container is tightly sealed to prevent moisture contamination. Avoid repeated freeze-thaw cycles.[8] Discard any unused dissolved reagent that has not been properly stored.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_use Usage and Storage start Start equilibrate Equilibrate Reagent to Room Temperature start->equilibrate 1 weigh Weigh this compound equilibrate->weigh 2 add_solvent Add Anhydrous DMSO weigh->add_solvent 3 dissolve Vortex to Dissolve add_solvent->dissolve 4 end_prep 10 mM Stock Solution dissolve->end_prep 5 use_immediately Use Immediately in Experiment end_prep->use_immediately store Store at -20°C (Max 2 weeks) end_prep->store end_workflow End use_immediately->end_workflow store->end_workflow

Caption: Workflow for preparing a stock solution of this compound.

Signaling Pathway (General Reaction)

reaction_pathway reagent This compound (NHS-Ester) product Stable Amide Bond (Protein-NH-CO-) reagent->product Reacts with amine Primary Amine (e.g., Protein-NH2) amine->product nhs N-hydroxysuccinimide (Leaving Group) product->nhs Releases

Caption: General reaction of this compound with a primary amine.

References

Application Notes and Protocols for Molar Excess Calculation of DSS in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disuccinimidyl Suberate (DSS) in Protein Interaction Studies

Disuccinimidyl suberate (DSS) is a non-cleavable, membrane-permeable chemical crosslinker widely used to stabilize protein-protein interactions.[1] It is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) to form stable amide bonds.[2][3] With a spacer arm length of 11.4 Å, DSS is effective in covalently linking proteins that are in close proximity, thereby capturing both stable and transient interactions for subsequent analysis.[4] This technique is invaluable for elucidating the composition and topology of protein complexes, providing insights into cellular signaling pathways and aiding in drug discovery efforts.[5][6]

The efficacy of DSS cross-linking is critically dependent on the molar ratio of the crosslinker to the protein. An insufficient molar excess may result in incomplete cross-linking, while an excessive amount can lead to non-specific cross-linking and the formation of large, insoluble aggregates. Therefore, careful calculation and optimization of the DSS molar excess are paramount for obtaining meaningful and reproducible results.

Principles of DSS Cross-linking and Molar Excess Calculation

The fundamental principle of DSS cross-linking involves the reaction of its two NHS-ester groups with primary amines on interacting proteins. This reaction is most efficient at a pH range of 7-9.[4] The choice of molar excess of DSS over the protein is influenced by the protein concentration. For more concentrated protein samples, a lower molar excess is generally required, as the higher concentration of protein molecules favors the cross-linking reaction over hydrolysis of the NHS esters.[4]

General Recommendations for Molar Excess

The optimal molar excess of DSS is system-dependent and should be determined empirically. However, the following recommendations can serve as a starting point for optimization:

Protein ConcentrationRecommended DSS Molar ExcessFinal DSS Concentration Range
> 5 mg/mL10-fold0.25 - 5 mM
< 5 mg/mL20- to 50-fold0.25 - 5 mM

This data is compiled from multiple sources.[4][7][8]

Molar Excess Calculation Example

Objective: To perform a cross-linking reaction on a 2 mg/mL solution of a 50 kDa protein using a 25-fold molar excess of DSS.

  • Calculate the molar concentration of the protein:

    • Protein concentration = 2 mg/mL = 2 g/L

    • Molar mass of protein = 50 kDa = 50,000 g/mol

    • Molar concentration = (2 g/L) / (50,000 g/mol ) = 4 x 10⁻⁵ M (or 40 µM)

  • Calculate the required molar concentration of DSS:

    • Molar excess = 25-fold

    • DSS concentration = 25 x (4 x 10⁻⁵ M) = 1 x 10⁻³ M (or 1 mM)

  • Prepare the DSS stock solution and add to the protein sample:

    • DSS is not water-soluble and should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3]

    • Prepare a 25 mM DSS stock solution in DMSO.

    • To achieve a final concentration of 1 mM DSS in the protein sample, you would add 4 µL of the 25 mM DSS stock solution to every 96 µL of the protein solution (a 1:25 dilution). It is important to keep the final concentration of the organic solvent low (typically ≤10%) to avoid protein denaturation.[5]

Experimental Protocols

Protocol for In Vitro Cross-linking of Purified Proteins

This protocol provides a general procedure for the chemical cross-linking of purified proteins in solution using DSS.

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, or sodium phosphate buffer, pH 7-9).[4][7]

  • Disuccinimidyl suberate (DSS)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.[5]

  • SDS-PAGE reagents and equipment

  • Mass spectrometer (for advanced analysis)

Procedure:

  • Protein Sample Preparation:

    • Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the protein for reaction with DSS. If necessary, dialyze or use a desalting column to exchange the buffer.[8]

    • Adjust the protein concentration to the desired level (e.g., 1-5 mg/mL).

  • DSS Stock Solution Preparation (Prepare Fresh):

    • Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation.[9]

    • Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a stock concentration of 10-50 mM. For example, to make a 25 mM stock, dissolve 2 mg of DSS in 216 µL of DMSO.[4]

  • Cross-linking Reaction:

    • Add the calculated volume of the DSS stock solution to the protein sample to achieve the desired molar excess.

    • Mix gently by pipetting.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[7]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 50 µL of 1 M Tris-HCl, pH 7.5 to a 1 mL reaction).[5][7]

    • Incubate at room temperature for 15 minutes to quench any unreacted DSS.[7]

  • Analysis of Cross-linked Products:

    • The cross-linked sample can be directly analyzed by SDS-PAGE to observe the formation of higher molecular weight species corresponding to cross-linked complexes.

    • For more detailed analysis of interaction sites, the sample can be processed for mass spectrometry. This typically involves enzymatic digestion of the cross-linked proteins followed by LC-MS/MS analysis to identify the cross-linked peptides.[1]

Protocol for Cross-linking of Immunoprecipitated Protein Complexes

This protocol is designed to stabilize protein interactions after immunoprecipitation (IP) and before elution, which is particularly useful for identifying weak or transient interactors.

Materials:

  • Antibody-coupled beads with bound protein complex (e.g., Protein A/G agarose or magnetic beads).

  • Wash Buffer (e.g., PBS).

  • DSS.

  • Anhydrous DMSO or DMF.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Elution Buffer.

Procedure:

  • Immunoprecipitation:

    • Perform your standard immunoprecipitation protocol to capture the protein of interest and its interacting partners on antibody-coupled beads.

  • Washing:

    • After the final wash of the immunoprecipitated complex, wash the beads twice with a non-amine-containing buffer like PBS (pH 8.0) to remove any residual amine-containing substances from the lysis buffer.[3]

  • Cross-linking:

    • Prepare a fresh solution of 1-5 mM DSS in the non-amine-containing buffer by diluting a freshly prepared stock in DMSO.[10]

    • Resuspend the beads in the DSS solution.

    • Incubate at room temperature for 30 minutes with gentle rotation.[10]

  • Quenching:

    • Add quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature with gentle rotation.[7]

  • Washing and Elution:

    • Wash the beads three times with your IP wash buffer to remove the cross-linking and quenching reagents.[10]

    • Elute the cross-linked protein complexes from the beads using your standard elution protocol.

  • Analysis:

    • Analyze the eluted complexes by SDS-PAGE and Western blotting or by mass spectrometry.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for DSS cross-linking and a simplified signaling pathway where this technique can be applied.

DSS_Workflow cluster_reaction Cross-linking Reaction cluster_post_reaction Post-Reaction Processing cluster_analysis Analysis Protein_Sample Protein Sample in Amine-Free Buffer Add_DSS Add DSS to Protein (Calculated Molar Excess) Protein_Sample->Add_DSS DSS_Stock Prepare Fresh DSS Stock in DMSO/DMF DSS_Stock->Add_DSS Incubate Incubate (RT for 30-60 min or 4°C for 2h) Add_DSS->Incubate Quench Quench with Tris or Glycine Incubate->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Mass_Spec Mass Spectrometry Analysis Quench->Mass_Spec

Caption: Workflow for DSS cross-linking of proteins.

EGFR_Dimerization cluster_membrane Plasma Membrane cluster_crosslinking DSS Cross-linking cluster_downstream Downstream Signaling EGFR_Monomer1 EGFR_Dimer EGFR_Monomer2 DSS_Crosslink DSS Covalently Links Dimers EGFR_Dimer->DSS_Crosslink EGF EGF->EGFR_Monomer1 EGF->EGFR_Monomer2 Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) DSS_Crosslink->Signaling_Cascade Stabilized for Analysis DSS_Reaction_Mechanism DSS DSS (Disuccinimidyl Suberate) O=C(O-N(C=O)C=O)CCCCCCC(=O)O-N(C=O)C=O Intermediate Intermediate Protein1-NH-C(=O)CCCCCCC(=O)O-N(C=O)C=O DSS->Intermediate + Protein 1 Protein1 Protein 1 H2N-Lysine Protein2 Protein 2 H2N-Lysine Crosslinked_Product Cross-linked Product Protein1-NH-C(=O)CCCCCCC(=O)NH-Protein2 NHS1 NHS Intermediate->NHS1 - NHS Intermediate->Crosslinked_Product + Protein 2 NHS2 NHS Crosslinked_Product->NHS2 - NHS

References

A Step-by-Step Guide to Intracellular Crosslinking with Disuccinimidyl Suberate (DSS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular crosslinking is a powerful technique used to stabilize protein-protein interactions within their native cellular environment. This method is invaluable for capturing transient or weak interactions that might be lost during traditional biochemical purification methods. Disuccinimidyl suberate (DSS) is a popular reagent for this purpose. DSS is a membrane-permeable, homobifunctional crosslinker that reacts with primary amines (such as the side chains of lysine residues and the N-termini of proteins) to form stable amide bonds.[1][2] Its ability to penetrate cell membranes makes it an ideal tool for covalently linking proteins that are in close proximity within the cell.[3][4]

This guide provides a detailed protocol for performing intracellular crosslinking using DSS, including recommendations for optimization, cell handling, and downstream analysis.

Chemical Properties of DSS

Disuccinimidyl suberate is a non-cleavable crosslinking agent with N-hydroxysuccinimide (NHS) esters at both ends of an 8-carbon spacer arm.[1][2] The NHS esters react with primary amines at a pH range of 7.0-9.0.[1] DSS is insoluble in water and must be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to an aqueous cell suspension.[2][3]

PropertyDescriptionReference
Full Name Disuccinimidyl suberate[3]
Synonyms DSS, Disuccinimidyl octanedioate[3]
Molecular Formula C16H20N2O8[3]
Molecular Weight 368.34 g/mol [3]
Spacer Arm Length 11.4 Å[4]
Reactive Groups N-hydroxysuccinimide (NHS) ester[1]
Target Moiety Primary amines (-NH2)[1]
Membrane Permeability Permeable[3]
Solubility Insoluble in water; soluble in DMSO and DMF[2]

Experimental Protocols

This section outlines a general protocol for intracellular crosslinking of cultured cells with DSS. Optimization of parameters such as DSS concentration and incubation time is crucial for successful crosslinking.

Materials
  • Cultured cells (suspension or adherent)

  • Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0

  • Disuccinimidyl suberate (DSS)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Cell lysis buffer (e.g., RIPA buffer, NP-40 buffer)

  • Protease and phosphatase inhibitors

Protocol for Intracellular Crosslinking
  • Cell Preparation:

    • Suspension Cells: Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.

    • Adherent Cells: Gently scrape or detach cells using a non-enzymatic method.

    • Wash the cell pellet three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media.[5] Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[5]

  • DSS Preparation:

    • Immediately before use, prepare a stock solution of DSS in anhydrous DMSO. For example, to make a 25 mM stock solution, dissolve 2 mg of DSS in 216 µL of DMSO.

    • DSS is moisture-sensitive; ensure it is equilibrated to room temperature before opening to prevent condensation.[6] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[5]

  • Crosslinking Reaction:

    • Add the DSS stock solution to the cell suspension to achieve the desired final concentration. A typical starting concentration range is 1-5 mM.[5]

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[7] Gentle mixing during incubation is recommended.

  • Quenching:

    • Stop the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl, pH 7.5).[7]

    • Incubate for 15 minutes at room temperature to ensure all unreacted DSS is quenched.[7]

  • Cell Lysis:

    • Pellet the crosslinked cells by centrifugation.

    • Wash the cells once with ice-cold PBS to remove the quenching buffer.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. The choice of lysis buffer depends on the downstream application.[5] For example, RIPA buffer is effective for extracting total protein, while NP-40 buffer is suitable for cytoplasmic proteins.[5]

Optimization of DSS Concentration

The optimal concentration of DSS can vary depending on the cell type, protein of interest, and the desired degree of crosslinking. It is recommended to perform a titration experiment to determine the ideal concentration.

DSS Concentration (mM)Incubation TimeExpected Outcome
0.25 - 1.030 min at RT or 2 hr at 4°CLower degree of crosslinking, suitable for identifying direct or high-affinity interactions.
1.0 - 2.530 min at RT or 2 hr at 4°CModerate degree of crosslinking, a good starting point for most applications.
2.5 - 5.030 min at RT or 2 hr at 4°CHigher degree of crosslinking, may lead to the formation of large, insoluble aggregates. Use with caution.

RT: Room Temperature

Downstream Analysis

Following intracellular crosslinking and cell lysis, the protein lysate can be analyzed by various methods to identify crosslinked protein complexes.

  • SDS-PAGE and Western Blotting: This is a straightforward method to visualize the formation of higher molecular weight species corresponding to crosslinked protein complexes.[4]

  • Immunoprecipitation (IP): IP can be used to enrich for a specific protein of interest and its crosslinked partners.

  • Mass Spectrometry (MS): For unbiased identification of interacting proteins, the crosslinked sample can be digested and analyzed by mass spectrometry.[8]

Visualizations

Experimental Workflow

experimental_workflow cell_prep Cell Preparation (Wash with PBS, pH 8.0) crosslinking Intracellular Crosslinking (Add DSS to cells) cell_prep->crosslinking dss_prep DSS Preparation (Dissolve in DMSO) dss_prep->crosslinking quenching Quenching (Add Tris or Glycine) crosslinking->quenching lysis Cell Lysis (Add Lysis Buffer) quenching->lysis analysis Downstream Analysis (SDS-PAGE, IP, MS) lysis->analysis

Caption: Workflow for intracellular crosslinking with DSS.

DSS Crosslinking Reaction

dss_reaction protein1 Protein 1 H2N- dss DSS (NHS-ester) protein1:nh2->dss crosslinked Crosslinked Proteins (Stable Amide Bond) dss->crosslinked protein2 Protein 2 H2N- protein2:nh2->dss

Caption: DSS reacts with primary amines on two proteins.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low crosslinking efficiency DSS concentration is too low.Increase the final concentration of DSS.
Incubation time is too short.Increase the incubation time.
DSS was hydrolyzed before use.Prepare fresh DSS stock solution immediately before use.
High molecular weight smear or insoluble aggregates DSS concentration is too high.Decrease the final concentration of DSS.
Over-crosslinking.Reduce the incubation time.
No protein detected after lysis Inefficient cell lysis.Use a stronger lysis buffer or optimize the lysis protocol (e.g., sonication).
Protein degradation.Ensure protease and phosphatase inhibitors are added to the lysis buffer.

References

Application Notes and Protocols for Mass Spectrometry Sample Preparation of DSS-Crosslinked Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of protein samples crosslinked with Disuccinimidyl suberate (DSS) for mass spectrometry (MS) analysis. These guidelines are designed to assist researchers in studying protein-protein interactions and elucidating the three-dimensional structures of protein complexes.

Introduction

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for capturing protein-protein interactions and providing spatial constraints for structural modeling.[1][2][3][4] Disuccinimidyl suberate (DSS) is a commonly used amine-reactive, homobifunctional crosslinker that covalently links primary amines (the N-terminus of proteins and the side chain of lysine residues) that are in close proximity.[5] The resulting crosslinked peptides are then identified by mass spectrometry, providing valuable information about protein topology and interaction interfaces.

The general workflow for an XL-MS experiment involves several key steps: crosslinking the protein sample, quenching the reaction, digesting the crosslinked proteins into peptides, enriching for the low-abundance crosslinked peptides, and finally, analyzing the sample by LC-MS/MS.[1][2] This document will provide detailed protocols for each of these stages.

Key Considerations for DSS Crosslinking

  • Purity of Protein Sample: For successful XL-MS, it is crucial to start with a highly pure protein sample. Contaminating proteins can lead to a complex mixture of crosslinked products, making data analysis challenging.[5]

  • Buffer Composition: The crosslinking reaction should be performed in a non-amine containing buffer at a pH between 7 and 9.[5][6][7] Buffers such as HEPES, sodium phosphate, or bicarbonate/carbonate are suitable choices.[5] Amine-containing buffers like Tris will quench the NHS-ester reaction.[6]

  • DSS Concentration: The optimal concentration of DSS needs to be determined empirically for each protein system. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point for samples with protein concentrations below 5 mg/mL, while a 10-fold molar excess is often sufficient for concentrations above 5 mg/mL.[6] The final concentration of the crosslinker typically ranges from 0.25 to 5 mM.[6]

  • DSS Solubility and Stability: DSS is not soluble in aqueous solutions and must be dissolved in an organic solvent like DMSO or DMF immediately before use.[6][7] The NHS-ester moieties are susceptible to hydrolysis, so stock solutions should not be stored.[6]

Experimental Workflow for DSS Crosslinking and Sample Preparation

The following diagram illustrates the general workflow for preparing DSS-crosslinked proteins for mass spectrometry analysis.

XL_MS_Workflow cluster_prep Sample Preparation cluster_digestion Protein Digestion cluster_enrichment Enrichment & Analysis Protein_Sample High Purity Protein Sample Crosslinking DSS Crosslinking Protein_Sample->Crosslinking Quenching Quenching Crosslinking->Quenching Denaturation Denaturation, Reduction & Alkylation Quenching->Denaturation Digestion Enzymatic Digestion (e.g., Trypsin) Denaturation->Digestion Enrichment Enrichment of Crosslinked Peptides (SEC, SCX) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

A generalized workflow for crosslinking mass spectrometry (XL-MS).

Detailed Experimental Protocols

Protocol 1: In-Solution DSS Crosslinking of Purified Proteins

This protocol is suitable for purified protein complexes in solution.

Materials:

  • Purified protein sample (1-5 mg/mL)

  • Crosslinking Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.8[5] (or 20 mM sodium phosphate, 0.15 M NaCl; pH 8)

  • DSS (Disuccinimidyl suberate)

  • Anhydrous DMSO or DMF[6][7]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5[6]

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylating Agent: 55 mM Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (NH4HCO3)

  • Formic Acid (FA)

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, buffer exchange into the Crosslinking Buffer. The target protein concentration should ideally be in the range of 10-20 µM.[5]

  • DSS Preparation: Immediately before use, prepare a fresh stock solution of DSS in anhydrous DMSO or DMF. For example, dissolve 2 mg of DSS in 216 µL of DMSO to make a 25 mM stock solution.

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[6] For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess of DSS.[6] For concentrations > 5 mg/mL, a 10-fold molar excess is a good starting point.[6]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.[6] Incubate for 15 minutes at room temperature.[6]

  • Denaturation, Reduction, and Alkylation:

    • Add Denaturation Buffer to the quenched sample to a final urea concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate for 45 minutes in the dark at room temperature.[8]

  • Digestion:

    • Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.

  • Enrichment (Optional but Recommended): Proceed to an enrichment protocol such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) to enrich for crosslinked peptides.[9][10]

Protocol 2: In-Gel DSS Crosslinking and Digestion

This protocol is useful when the protein of interest is in a polyacrylamide gel band.

Materials:

  • Polyacrylamide gel slice containing the protein of interest

  • Destaining Solution: 50% Acetonitrile (ACN) in 50 mM NH4HCO3

  • Dehydration Solution: 100% Acetonitrile (ACN)

  • Crosslinking Buffer: 20 mM HEPES, pH 7.8

  • DSS solution in DMSO (prepare fresh)

  • Quenching Buffer: 50 mM NH4HCO3, 50 mM Tris-HCl, pH 7.5

  • Reduction Solution: 10 mM DTT in 50 mM NH4HCO3

  • Alkylation Solution: 55 mM IAA in 50 mM NH4HCO3

  • Trypsin solution (12.5 ng/µL in 50 mM NH4HCO3)[8]

  • Extraction Solution: 50% ACN, 5% Formic Acid[8]

Procedure:

  • Excise and Destain: Excise the protein band from the Coomassie-stained gel. Cut the band into small pieces (~1 mm³).[8] Destain the gel pieces with the Destaining Solution until the gel is clear.

  • Dehydration: Dehydrate the gel pieces with 100% ACN until they turn opaque white. Remove the ACN and dry the gel pieces in a vacuum centrifuge.

  • Crosslinking:

    • Rehydrate the gel pieces in Crosslinking Buffer.

    • Remove the buffer and add the freshly prepared DSS solution to cover the gel pieces.

    • Incubate for 30-60 minutes at room temperature.

  • Quenching: Remove the DSS solution and add Quenching Buffer. Incubate for 15 minutes at room temperature.

  • Washing and Dehydration: Wash the gel pieces with 50 mM NH4HCO3 and then dehydrate with 100% ACN. Dry the gel pieces completely.

  • Reduction and Alkylation:

    • Rehydrate the gel pieces in Reduction Solution and incubate at 56°C for 1 hour.[8]

    • Remove the DTT solution and add the Alkylation Solution. Incubate for 45 minutes at room temperature in the dark.[8]

  • Digestion:

    • Wash the gel pieces with 50 mM NH4HCO3 and dehydrate with 100% ACN. Dry the gel pieces.

    • Rehydrate the gel pieces on ice with the cold trypsin solution.[11]

    • Add enough 50 mM NH4HCO3 to cover the gel pieces and incubate overnight at 37°C.[11]

  • Peptide Extraction:

    • Collect the supernatant.

    • Extract the peptides from the gel pieces by adding the Extraction Solution and sonicating for 15 minutes.

    • Pool the supernatants and dry in a vacuum centrifuge.

  • Resuspension: Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

Enrichment of Crosslinked Peptides

Crosslinked peptides are typically present in low abundance compared to linear (unmodified) peptides. Therefore, an enrichment step is highly recommended to increase the chances of their identification.

Enrichment Strategies

Enrichment_Strategies cluster_methods Enrichment Techniques Digested_Peptides Digested Peptide Mixture Enrichment Enrichment Method Digested_Peptides->Enrichment SEC Size-Exclusion Chromatography (SEC) Enrichment->SEC SCX Strong Cation Exchange (SCX) Enrichment->SCX Affinity Affinity Purification (for modified crosslinkers) Enrichment->Affinity

Common strategies for enriching crosslinked peptides.
  • Size-Exclusion Chromatography (SEC): This method separates peptides based on their size. Since crosslinked peptides are generally larger than linear peptides, they will elute in earlier fractions.[9][10]

  • Strong Cation Exchange (SCX): This technique separates peptides based on their charge. Crosslinked peptides often carry a higher positive charge than linear peptides at low pH and will therefore bind more tightly to the SCX resin, allowing for their separation.[9][10]

Quantitative Data Presentation

The efficiency of different enrichment strategies can be compared by the number of unique crosslinked peptides identified.

Enrichment MethodCrosslinkerProteinUnique Crosslinked Peptides Identified (Increase vs. Original)Reference
Size-Exclusion Chromatography (SEC)DSSBSA~10-30% increase[9]
Size-Exclusion Chromatography (SEC)DSSOBSA~10-30% increase[9]
Strong Cation Exchange (SCX)DSSOBSASimilar to SEC[9]

Note: The exact number of identified crosslinks will vary depending on the protein system, crosslinker, mass spectrometer, and data analysis software used.

Advanced Considerations: MS-Cleavable Crosslinkers

While DSS is a widely used crosslinker, the analysis of the resulting complex MS/MS spectra can be challenging. MS-cleavable crosslinkers, such as DSSO (disuccinimidyl sulfoxide) and DSBU (disuccinimidyl dibutyric urea), have been developed to simplify data analysis.[1][2][12] These crosslinkers contain a bond that can be cleaved in the gas phase during MS/MS analysis, which simplifies the identification of the constituent peptides.[2][12]

Conclusion

The protocols and application notes provided here offer a comprehensive guide for the preparation of DSS-crosslinked protein samples for mass spectrometry. Careful optimization of the crosslinking conditions and the incorporation of an enrichment step are critical for the successful identification of crosslinked peptides and the subsequent elucidation of protein-protein interactions and protein structures. For complex samples, the use of MS-cleavable crosslinkers should be considered to facilitate data analysis.

References

Troubleshooting & Optimization

Technical Support Center: Disuccinimidyl Succinate (DSS) Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you successfully use Disuccinimidyl succinate (DSS) for protein crosslinking while avoiding common issues like protein aggregation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your crosslinking experiments with DSS.

Problem: My protein precipitates immediately after adding DSS solution.

Possible Causes & Solutions:

  • High DSS Concentration: A high concentration of the crosslinker can lead to extensive and uncontrolled crosslinking, resulting in large, insoluble aggregates.[1][2]

    • Solution: Optimize the DSS:protein molar ratio. Start with a lower ratio (e.g., 10:1 or 20:1) and gradually increase it to find the optimal concentration that provides efficient crosslinking without causing precipitation.[3]

  • Poor DSS Solubility: DSS is not readily soluble in aqueous buffers and can precipitate, leading to localized high concentrations and protein aggregation.[4][5][6]

    • Solution: Always prepare a fresh stock solution of DSS in a dry organic solvent like DMSO or DMF immediately before use.[3][4][7][8] Add the DSS stock solution to your protein sample dropwise while gently vortexing to ensure rapid and even distribution. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[5] You may observe a temporary haziness in the solution upon adding the DSS, which is normal.[5][9]

  • Incompatible Buffer: The buffer composition can significantly impact protein stability and the crosslinking reaction.

    • Solution: Ensure your buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with your protein for reaction with DSS.[5][10] Recommended buffers include PBS, HEPES, bicarbonate, or borate at a pH range of 7-9.[5][7]

Problem: I'm observing high-molecular-weight smears or aggregates at the top of my SDS-PAGE gel.

Possible Causes & Solutions:

  • Over-crosslinking: Excessive crosslinking can create large, heterogeneous protein complexes that are too large to enter the resolving gel.[1][6]

    • Solution: Reduce the DSS:protein molar ratio, decrease the reaction time, or perform the incubation at a lower temperature (e.g., on ice for 2 hours instead of 30 minutes at room temperature).[2][3][9]

  • Non-specific Interactions: Proteins may aggregate due to non-specific hydrophobic or electrostatic interactions, which are then irreversibly linked by DSS.

    • Solution: Optimize the buffer conditions to maintain protein stability. This may involve adjusting the ionic strength or including additives that are compatible with the crosslinking reaction.[11][12]

  • Extended Incubation Time: Longer reaction times can lead to the formation of large, crosslinked protein aggregates.[2]

    • Solution: While a 30-minute incubation is a good starting point, it's advisable to perform a time-course experiment to determine the optimal incubation time for your specific protein system.[2]

Problem: The crosslinking efficiency is low, and I don't see the expected crosslinked products.

Possible Causes & Solutions:

  • DSS Hydrolysis: The N-hydroxysuccinimide (NHS) esters of DSS are susceptible to hydrolysis in aqueous solutions, which renders the crosslinker inactive.[6][7] Hydrolysis is more rapid at higher pH and in dilute protein solutions.[7]

    • Solution: Always use freshly prepared DSS stock solutions.[3][7] Work with a higher protein concentration if possible, as this favors the acylation reaction over hydrolysis.[7]

  • Inactive DSS: DSS is moisture-sensitive. Improper storage can lead to hydrolysis and loss of reactivity.[3][7]

    • Solution: Store DSS desiccated at -20°C.[4][9] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[7][9]

  • Insufficient DSS Concentration: The amount of DSS may not be enough to achieve detectable crosslinking.

    • Solution: Gradually increase the DSS:protein molar ratio. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[3]

  • Quenching Reaction: The presence of primary amine-containing substances in the buffer will quench the DSS reactivity.[5][10]

    • Solution: Ensure your protein sample is in a non-amine-containing buffer before adding DSS.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of protein aggregation when using DSS?

Protein aggregation during DSS crosslinking can occur through several mechanisms:

  • Chemical Crosslinking: DSS is a homobifunctional crosslinker that reacts with primary amines (the N-terminus and the side chain of lysine residues) on proteins.[7][13] If the DSS concentration is too high or the reaction proceeds for too long, it can lead to the formation of extensive intermolecular crosslinks, resulting in large, insoluble aggregates.[2]

  • Conformational Changes: The modification of lysine residues by DSS can alter the protein's surface charge and potentially induce conformational changes.[7] These changes can expose hydrophobic patches that promote non-specific protein-protein interactions, leading to aggregation.[11][14][15]

  • Pre-existing Aggregates: If the protein solution already contains small, soluble aggregates, DSS can covalently link these, leading to the formation of larger, insoluble particles.

Q2: What are the optimal reaction conditions for DSS crosslinking?

The optimal conditions are protein-dependent and should be determined empirically. However, here are some general guidelines:

ParameterRecommended Range/ConditionRationale
pH 7.0 - 9.0NHS esters react efficiently with primary amines in this pH range.[7][16] Hydrolysis of DSS increases with pH.[7]
Buffer Phosphate, HEPES, Bicarbonate, BorateMust be free of primary amines (e.g., Tris, Glycine) to avoid quenching the reaction.[5][10]
DSS:Protein Molar Ratio 10:1 to 50:1Higher ratios may be needed for dilute protein solutions.[3] Optimization is crucial to avoid aggregation.
Protein Concentration > 1 mg/mLHigher concentrations favor the crosslinking reaction over DSS hydrolysis.[7]
Temperature Room Temperature or 4°C (on ice)Room temperature for 30-60 minutes is common.[9] Incubation on ice for 2 hours can help control the reaction rate.[3][9]
Reaction Time 30 minutes - 2 hoursShould be optimized to achieve desired crosslinking without excessive aggregation.[2][9]

Q3: How should I prepare and handle DSS?

DSS is moisture-sensitive and has limited solubility in aqueous solutions.[3][5][7]

  • Storage: Store DSS desiccated at -20°C.[4][9]

  • Equilibration: Before use, allow the DSS vial to warm to room temperature to prevent condensation.[7][9]

  • Stock Solution: Prepare a fresh stock solution of DSS (e.g., 25-50 mM) in a dry, amine-free organic solvent such as DMSO or DMF immediately before use.[3][4][7][8][9] Do not store aqueous solutions of DSS.[4][7]

Q4: How do I stop the crosslinking reaction?

The crosslinking reaction can be quenched by adding a buffer containing primary amines to a final concentration of 20-50 mM.[3] Common quenching agents include Tris or glycine.[5][8] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is neutralized.[3][9]

Q5: Are there alternatives to DSS that might reduce aggregation?

Yes, if protein aggregation remains a problem with DSS, you might consider the following:

  • Water-Soluble Analog (BS3): Bis(sulfosuccinimidyl) suberate (BS3) is the water-soluble analog of DSS.[5][7] It reacts with the same functional groups but its hydrophilicity can sometimes reduce aggregation for certain proteins.[17] Because it is membrane-impermeable, BS3 is ideal for crosslinking cell surface proteins.[5][7][17]

  • PEGylated Crosslinkers: Crosslinkers containing polyethylene glycol (PEG) spacers can increase the solubility of the crosslinked conjugate and reduce the potential for aggregation and immunogenicity.[18]

  • Different Reactive Groups: If modifying lysine residues is causing aggregation due to changes in critical protein regions, consider using a crosslinker that targets different functional groups, such as sulfhydryls (cysteine residues).[10]

Experimental Protocols

General Protocol for DSS Crosslinking of a Purified Protein

This protocol provides a starting point for your experiments. Optimization of DSS concentration, protein concentration, and incubation time is highly recommended.

  • Protein Preparation:

    • Prepare your purified protein in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).[5]

    • If your protein is in a buffer containing primary amines, dialyze it against the recommended reaction buffer.[3]

    • The final protein concentration should ideally be >1 mg/mL.

  • DSS Preparation:

    • Allow the vial of DSS to equilibrate to room temperature before opening.[9]

    • Immediately before use, prepare a 25 mM stock solution of DSS by dissolving it in dry DMSO or DMF. For example, dissolve 2 mg of DSS in 216 µL of DMSO.

  • Crosslinking Reaction:

    • Add the DSS stock solution to the protein sample to achieve the desired final molar excess. For a starting point, use a 20-fold molar excess.[9]

    • Add the DSS solution dropwise while gently mixing to ensure even distribution.

    • Incubate the reaction at room temperature for 30 minutes or on ice for 2 hours.[3][9]

  • Reaction Quenching:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[3]

    • Incubate at room temperature for 15 minutes.[3][9]

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.

    • Further analysis can be performed using techniques like mass spectrometry or size exclusion chromatography.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Prepare Protein in Amine-Free Buffer crosslinking Add DSS to Protein (Incubate RT 30 min or 4°C 2h) protein_prep->crosslinking dss_prep Prepare Fresh DSS Stock in DMSO dss_prep->crosslinking quenching Quench with Tris or Glycine crosslinking->quenching analysis Analyze by SDS-PAGE, Mass Spectrometry, etc. quenching->analysis

Caption: A generalized experimental workflow for protein crosslinking using DSS.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Protein Aggregation Observed? cause1 High DSS Concentration start->cause1 Yes cause2 Poor DSS Solubility start->cause2 cause3 Incompatible Buffer start->cause3 cause4 Over-crosslinking start->cause4 sol1 Optimize DSS:Protein Molar Ratio cause1->sol1 sol2 Use Fresh DSS in DMSO/DMF cause2->sol2 sol3 Use Amine-Free Buffer (pH 7-9) cause3->sol3 sol4 Reduce Incubation Time/Temperature cause4->sol4

Caption: Troubleshooting logic for addressing protein aggregation during DSS crosslinking.

dss_reaction_pathway cluster_products Possible Products DSS DSS (Disuccinimidyl succinate) Intermediate Reactive Intermediate (Mono-linked Protein) DSS->Intermediate reacts with Hydrolyzed Hydrolyzed DSS (Inactive) DSS->Hydrolyzed Protein Protein with Primary Amines (-NH2) Protein->Intermediate Intramolecular Intramolecular Crosslink Intermediate->Intramolecular reacts with internal amine Intermolecular Intermolecular Crosslink (Dimer) Intermediate->Intermolecular reacts with another protein Aggregation High-Order Aggregates Intermolecular->Aggregation further reaction Water H2O Water->Hydrolyzed causes hydrolysis

Caption: Reaction pathway of DSS with a protein, illustrating potential outcomes.

References

Technical Support Center: Troubleshooting DSS Crosslinking Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during disuccinimidyl suberate (DSS) crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is DSS and how does it work?

Disuccinimidyl suberate (DSS) is a chemical crosslinker used to covalently link interacting proteins.[1][2] It is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][3] Because DSS is water-insoluble and membrane-permeable, it is suitable for intracellular crosslinking.[2][3]

Q2: What are the optimal buffer conditions for DSS crosslinking?

For optimal results, use a non-amine-containing buffer with a pH between 7 and 9.[3][4] Recommended buffers include phosphate-buffered saline (PBS), HEPES, sodium phosphate, carbonate/bicarbonate, and borate buffers.[3] Buffers containing primary amines, such as Tris or glycine, will compete with the target proteins for reaction with DSS and should be avoided during the crosslinking step but can be used to quench the reaction.[5]

Q3: How should I prepare the DSS solution?

DSS is moisture-sensitive and should be equilibrated to room temperature before opening to prevent condensation.[3][4] It is not soluble in water and must first be dissolved in a dry organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3][4][6] Stock solutions of DSS should not be stored as the NHS ester moiety readily hydrolyzes.[3]

Q4: How do I quench the DSS crosslinking reaction?

To stop the crosslinking reaction, add a quenching buffer containing a high concentration of primary amines. A common quenching solution is 1 M Tris-HCl, pH 7.5, or 1 M glycine, added to a final concentration of 20-50 mM.[3] The quenching reaction should be incubated for about 15 minutes at room temperature.[3]

Troubleshooting Guide

Issue 1: Low or No Crosslinking Efficiency

Symptoms:

  • No shift in protein bands on SDS-PAGE or Western blot.

  • The expected higher molecular weight crosslinked complexes are not observed.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inactive DSS Reagent DSS is sensitive to moisture. Ensure it is stored in a desiccated environment and warmed to room temperature before opening. Prepare the DSS solution in dry DMSO or DMF immediately before use and discard any unused solution.[3][4]
Incompatible Buffer Buffers containing primary amines (e.g., Tris, glycine) will quench the reaction. Use a non-amine buffer such as PBS, HEPES, or borate at pH 7-9 for the crosslinking step.[3][5]
Suboptimal DSS Concentration The optimal DSS concentration depends on the protein concentration. For protein concentrations >5 mg/mL, use a 10-fold molar excess of DSS. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be necessary.[3] It is often necessary to perform a titration to find the optimal concentration.[7][8]
Insufficient Incubation Time or Inappropriate Temperature Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3][4] While the reaction is not highly temperature-sensitive, longer incubation times may be needed at lower temperatures.[4]
Low Protein Concentration The efficiency of crosslinking is lower at low protein concentrations due to the competing hydrolysis of DSS.[6] If possible, increase the protein concentration.
Lack of Accessible Primary Amines The target proteins may not have accessible lysine residues or N-termini within the crosslinking distance of DSS (11.4 Å).[4] Consider using a crosslinker with a different spacer arm length or one that targets different functional groups.
Issue 2: High Molecular Weight Aggregates and Protein Loss

Symptoms:

  • Protein complexes are stuck in the wells of the SDS-PAGE gel.[9]

  • A smear is observed at the top of the gel.[10]

  • Loss of detectable protein by Western blot.[10]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Over-crosslinking Excessive crosslinking can lead to the formation of large, insoluble aggregates. Reduce the DSS concentration, incubation time, or temperature.[9] Perform a titration to determine the optimal conditions that favor the formation of desired crosslinked complexes without excessive aggregation.[7]
High Protein Concentration Very high protein concentrations can promote the formation of non-specific aggregates. Try diluting the protein sample.
Antibody Epitope Masking The crosslinking reaction may modify the epitope recognized by the antibody, leading to a loss of signal on a Western blot.[10] Try using a different primary antibody that recognizes a different epitope. Using a polyclonal antibody may be beneficial as it recognizes multiple epitopes.[10]
Issue 3: Non-Specific Crosslinking

Symptoms:

  • Appearance of unexpected bands on the gel.

  • A general smearing of bands.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Random Collisions At high protein and/or DSS concentrations, random protein collisions can be captured by the crosslinker, leading to non-specific products. Optimize the concentrations of both the protein and DSS by performing a titration.[7]
Inappropriate Reaction Conditions Ensure the crosslinking is performed under conditions that maintain the native protein structure and interactions. The pH should ideally be between 6.5 and 8.5.[6]

Experimental Protocols

Detailed Protocol for In Vitro Protein Crosslinking with DSS
  • Prepare Protein Sample:

    • Dissolve your purified protein(s) in a suitable non-amine buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).[3]

  • Prepare DSS Solution:

    • Allow the vial of DSS to equilibrate to room temperature before opening.

    • Immediately before use, dissolve DSS in dry DMSO to a concentration of 10-25 mM. For example, dissolve 2 mg of DSS in 216 µL of DMSO for a 25 mM solution.

  • Crosslinking Reaction:

    • Add the DSS solution to the protein sample to achieve a final DSS concentration of 0.25-5 mM. The optimal molar excess of DSS over the protein will need to be determined empirically.[3]

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[3]

  • Quench Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[3]

    • Incubate for 15 minutes at room temperature to stop the reaction.[3]

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE and Western blot.

Detailed Protocol for Intracellular Crosslinking with DSS in Cultured Cells
  • Cell Preparation:

    • Wash cultured cells (approximately 25 x 10^6 cells/mL) three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[3]

  • Prepare DSS Solution:

    • Allow the vial of DSS to equilibrate to room temperature.

    • Immediately before use, dissolve DSS in dry DMSO to a concentration of 10-25 mM.

  • Crosslinking Reaction:

    • Add the DSS solution to the cell suspension to a final concentration of 1-5 mM.[3]

    • Incubate the cells for 30 minutes at room temperature.[3]

  • Quench Reaction:

    • Add a quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 10-20 mM.[3]

    • Incubate for 15 minutes at room temperature.[3]

  • Cell Lysis and Analysis:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Analyze the crosslinked proteins in the cell lysate by SDS-PAGE and Western blot or proceed with immunoprecipitation.[11]

Visualizations

Experimental Workflow for DSS Crosslinking

DSS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein Sample in Non-Amine Buffer crosslink Add DSS to Sample Incubate (RT or Ice) prep_protein->crosslink prep_dss Prepare Fresh DSS in Dry DMSO prep_dss->crosslink quench Add Quenching Buffer (e.g., Tris) crosslink->quench analysis Analyze by SDS-PAGE, Western Blot, or MS quench->analysis

Caption: General experimental workflow for DSS crosslinking.

Troubleshooting Logic for Failed DSS Crosslinking

Troubleshooting_DSS node_sol Use Fresh DSS, Handle Anhydrously node_cause Cause: Inactive Reagent node_cause->node_sol Solution start No/Low Crosslinking? check_reagent Is DSS Reagent Fresh and Handled Properly? start->check_reagent Yes high_mw High MW Aggregates? start->high_mw No check_reagent->node_cause No check_buffer Is Buffer Amine-Free (pH 7-9)? check_reagent->check_buffer Yes check_conc Is DSS Concentration Optimized? check_buffer->check_conc Yes node_cause2 Cause: Incompatible Buffer check_buffer->node_cause2 No check_time Is Incubation Time and Temp Sufficient? check_conc->check_time Yes node_cause3 Cause: Suboptimal Concentration check_conc->node_cause3 No node_cause4 Cause: Insufficient Incubation check_time->node_cause4 No over_crosslink Over-crosslinking? high_mw->over_crosslink Yes node_cause5 Cause: Excessive Crosslinking over_crosslink->node_cause5 Yes node_sol2 Use PBS, HEPES, etc. node_cause2->node_sol2 Solution node_sol3 Titrate DSS Concentration node_cause3->node_sol3 Solution node_sol4 Increase Time/Temp node_cause4->node_sol4 Solution node_sol5 Reduce DSS Conc./Time/Temp node_cause5->node_sol5 Solution EGFR_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR1 EGFR (Monomer) EGF->EGFR1 Binds EGFR2 EGFR (Monomer) EGF->EGFR2 Binds EGFR_Dimer EGFR Dimer (Crosslinked by DSS) EGFR1->EGFR_Dimer EGFR2->EGFR_Dimer Dimerization PI3K PI3K EGFR_Dimer->PI3K Activates Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival Akt->Cell_Response

References

Technical Support Center: Optimizing DSS Concentration for Efficient Protein Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing disuccinimidyl suberate (DSS) concentration in protein crosslinking experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting solutions for common challenges encountered during the crosslinking workflow.

Frequently Asked Questions (FAQs)

Q1: What is DSS and how does it work?

Disuccinimidyl suberate (DSS) is a homobifunctional crosslinking agent. It contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., the side chains of lysine residues or the N-terminus of a protein) to form stable amide bonds.[1][2] Because it has two reactive groups, DSS can covalently link two protein molecules that are in close proximity, making it a valuable tool for studying protein-protein interactions.[3][4] DSS is membrane-permeable, allowing for intracellular crosslinking.[1][2]

Q2: What is the optimal buffer for DSS crosslinking?

The ideal buffer for DSS crosslinking is a non-amine-containing buffer with a pH between 7 and 9.[1][2] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the DSS and should be avoided.[5][6] Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers.[1][2][5]

Q3: How do I prepare a DSS stock solution?

DSS is not water-soluble and must be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][4] It is crucial to use dry (anhydrous) solvent as DSS is moisture-sensitive and the NHS-ester moiety can readily hydrolyze, rendering it non-reactive.[1][7] Stock solutions of DSS are not recommended for long-term storage due to their susceptibility to hydrolysis.[1][5]

Q4: How much DSS should I use in my experiment?

The optimal concentration of DSS depends on the concentration of your protein sample. A good starting point is to use a molar excess of the crosslinker to the protein. For protein concentrations greater than 5 mg/mL, a 10-fold molar excess is typically recommended.[1][2][5][8] For more dilute protein solutions (<5 mg/mL), a 20- to 50-fold molar excess is often used.[1][2][5][8] The final concentration of the crosslinker in the reaction is generally in the range of 0.25-5 mM.[1][2][8] However, it is highly recommended to perform a concentration optimization experiment to determine the best DSS concentration for your specific system.[9][10]

Q5: How do I stop (quench) the crosslinking reaction?

The crosslinking reaction can be stopped by adding a quenching buffer that contains a high concentration of primary amines.[4] A common quenching solution is 1 M Tris-HCl, pH 7.5, added to a final concentration of 20-50 mM.[1][2][5] Glycine or lysine can also be used for quenching.[1][2][5] After adding the quenching buffer, incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is neutralized.[1][2]

Troubleshooting Guides

Problem 1: Low or no crosslinking efficiency.

  • Possible Cause: Inactive DSS due to hydrolysis.

    • Solution: Ensure DSS is brought to room temperature before opening to prevent condensation.[2][7] Use high-purity, dry DMSO or DMF to prepare the DSS solution immediately before use.[1][2] Do not store DSS in solution.[1][5]

  • Possible Cause: Incompatible buffer.

    • Solution: Verify that your reaction buffer does not contain primary amines (e.g., Tris, glycine).[5][6] Switch to a recommended buffer such as PBS, HEPES, or borate at a pH of 7-9.[1][2][5]

  • Possible Cause: Insufficient DSS concentration.

    • Solution: Increase the molar excess of DSS to protein. For dilute protein samples, a higher molar excess (20-50 fold) is necessary.[1][2][5][8] Perform a titration experiment to find the optimal DSS concentration.

  • Possible Cause: Low protein concentration.

    • Solution: The crosslinking reaction is more efficient at higher protein concentrations.[1] If possible, concentrate your protein sample before adding the crosslinker.

Problem 2: Protein precipitation or aggregation upon adding DSS.

  • Possible Cause: Excessive crosslinking.

    • Solution: This is a common issue when the DSS concentration is too high, leading to the formation of large, insoluble aggregates.[11] Reduce the DSS concentration significantly and perform a titration to find a concentration that promotes intramolecular or desired intermolecular crosslinks without causing precipitation.[9][11]

  • Possible Cause: Solvent effect.

    • Solution: DSS is dissolved in an organic solvent (DMSO or DMF). Ensure the final concentration of the organic solvent in your reaction mixture does not exceed 10%, as higher concentrations can denature proteins.[5]

  • Possible Cause: Hazy solution formation.

    • Solution: A hazy solution can sometimes form upon adding the dissolved DSS to the aqueous buffer. This is often normal and may not indicate a problem with the experiment.[5]

Problem 3: Crosslinked protein complex is stuck in the well of an SDS-PAGE gel.

  • Possible Cause: Over-crosslinking leading to very large complexes.

    • Solution: High concentrations of DSS or long incubation times can lead to the formation of extensive crosslinked networks that are too large to enter the gel matrix.[11] Reduce the DSS concentration and/or the incubation time.[11] You can also try running a lower percentage acrylamide gel to better resolve large complexes.[11]

Data Presentation

Table 1: Recommended DSS Crosslinking Parameters

ParameterRecommended Range/ConditionNotes
DSS to Protein Molar Ratio 10-fold excess (>5 mg/mL protein)[1][2][5][8]Optimization is crucial for each specific system.
20- to 50-fold excess (<5 mg/mL protein)[1][2][5][8]
Final DSS Concentration 0.25 - 5 mM[1][2][8]Higher concentrations increase the risk of aggregation.[11]
Reaction Buffer Amine-free buffers (PBS, HEPES, Borate)[1][2][5]Avoid Tris and glycine buffers.[5][6]
Reaction pH 7.0 - 9.0[1][2]Reaction is more efficient at higher pH.[1]
Incubation Time 30 minutes at room temperature[1][2]
2 hours on ice[1][2]
Quenching Agent 1 M Tris-HCl, pH 7.5[1][2][5]
Final Quenching Concentration 20 - 50 mM[1][2][5]
Quenching Time 15 minutes at room temperature[1][2]

Experimental Protocols

Protocol 1: General Protein Crosslinking with DSS

  • Prepare Protein Sample: Prepare your protein in an appropriate amine-free buffer (e.g., PBS, pH 7.4) at the desired concentration.[1]

  • Prepare DSS Solution: Immediately before use, dissolve DSS in dry DMSO or DMF to a stock concentration (e.g., 25 mM).

  • Initiate Crosslinking: Add the DSS stock solution to the protein sample to achieve the desired final molar excess. Gently mix the reaction.

  • Incubate: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.[1][2]

  • Quench Reaction: Add 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM to stop the reaction.[1][2][5]

  • Incubate for Quenching: Incubate for an additional 15 minutes at room temperature.[1][2]

  • Analysis: Proceed with your downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.[4]

Protocol 2: Optimizing DSS Concentration

  • Set up Reactions: Prepare multiple identical protein samples in parallel.

  • Create a DSS Dilution Series: Prepare a series of DSS concentrations in your reaction buffer. A good starting range would be from a very low molar excess to a high molar excess (e.g., 1:1, 5:1, 10:1, 20:1, 50:1 DSS:protein).

  • Crosslink and Quench: Add the different concentrations of DSS to the protein samples and proceed with the crosslinking and quenching steps as described in Protocol 1.

  • Analyze by SDS-PAGE: Analyze the results of each reaction on an SDS-PAGE gel. Look for the appearance of higher molecular weight bands corresponding to crosslinked species. The optimal DSS concentration is typically the lowest concentration that gives a good yield of the desired crosslinked product without causing significant precipitation or the formation of very large aggregates that remain in the gel wells.[9]

Visualizations

DSS_Reaction_Mechanism cluster_0 DSS Crosslinker cluster_1 Protein with Primary Amines cluster_2 Crosslinked Product DSS Succinimidyl-OOC-(CH2)6-COO-Succinimidyl Protein1 Protein 1 (-NH2) DSS->Protein1 Reaction with first primary amine Protein2 Protein 2 (-NH2) Crosslinked_Protein Protein 1-NH-CO-(CH2)6-CO-NH-Protein 2 Protein1->Crosslinked_Protein Reaction with second primary amine Experimental_Workflow start Start: Prepare Protein in Amine-Free Buffer prep_dss Prepare Fresh DSS in Dry DMSO/DMF start->prep_dss add_dss Add DSS to Protein (Optimize Concentration) prep_dss->add_dss incubate Incubate (30 min RT or 2h on ice) add_dss->incubate quench Quench with Tris or Glycine incubate->quench analyze Analyze Results (e.g., SDS-PAGE) quench->analyze end End: Crosslinked Product Analysis analyze->end Troubleshooting_Tree start Problem with Crosslinking? no_crosslinking Low/No Crosslinking start->no_crosslinking precipitation Precipitation/Aggregation start->precipitation gel_issue Stuck in Gel Well start->gel_issue check_buffer Buffer contains amines? no_crosslinking->check_buffer check_precip_conc DSS concentration too high? precipitation->check_precip_conc check_gel_conc Over-crosslinking? gel_issue->check_gel_conc change_buffer Use amine-free buffer check_buffer->change_buffer Yes check_dss DSS hydrolyzed? check_buffer->check_dss No use_fresh_dss Prepare fresh DSS in dry solvent check_dss->use_fresh_dss Yes check_conc DSS concentration too low? check_dss->check_conc No increase_conc Increase DSS:Protein ratio check_conc->increase_conc Yes decrease_conc Decrease DSS concentration check_precip_conc->decrease_conc Yes reduce_conc_time Reduce DSS concentration and/or incubation time check_gel_conc->reduce_conc_time Yes

References

Why are my proteins not entering the gel after DSS crosslinking?

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with protein analysis following chemical crosslinking.

Frequently Asked Questions (FAQs)

Q1: Why are my proteins not entering the gel after DSS crosslinking?

This is a common issue that almost always indicates excessive crosslinking, leading to the formation of very large protein aggregates. These aggregates are too large to migrate into the pores of the polyacrylamide gel, causing them to remain in the sample well.[1]

Several factors can contribute to over-crosslinking:

  • High Crosslinker Concentration: The concentration of Disuccinimidyl Suberate (DSS) is too high relative to the protein concentration.

  • Prolonged Reaction Time: The incubation period is too long, allowing for extensive and uncontrolled crosslinking.[1]

  • High Protein Concentration: A high concentration of the target protein can favor the formation of large intermolecular aggregates.[1]

  • Suboptimal Temperature: The reaction may be proceeding too quickly at room temperature or higher.[1]

Troubleshooting Guide

If your protein is stuck in the wells of your SDS-PAGE gel, follow these troubleshooting steps to optimize your crosslinking reaction.

Q2: How can I optimize the DSS concentration?

The concentration of DSS is the most critical parameter to control.

  • Problem: A high molar excess of DSS will result in highly crosslinked species that are too large to enter the gel.[1]

  • Solution: Perform a titration experiment by varying the molar ratio of DSS to your protein. A common starting point is a 20- to 500-fold molar excess of the crosslinker over the protein.[2][3] Prepare several reactions with decreasing amounts of DSS to find the optimal concentration that yields desired crosslinked species (e.g., dimers, trimers) without creating massive aggregates.

Q3: What is the optimal reaction time and temperature?

The kinetics of the crosslinking reaction are controlled by time and temperature.

  • Problem: DSS reacts quickly, and long incubation times can lead to extensive, non-specific aggregation.[1] Reactions at room temperature can be difficult to control.

  • Solution:

    • Reduce Reaction Time: Try shorter incubation periods. You may see sufficient crosslinking in as little as 5-15 minutes.[1]

    • Lower the Temperature: Perform the reaction on ice (approx. 4°C) instead of at room temperature. This will slow down the reaction rate, giving you better control over the extent of crosslinking.[1]

Q4: My protein concentration is high. Could this be the problem?

Yes, the concentration of your protein can significantly influence the outcome.

  • Problem: High protein concentrations increase the likelihood of intermolecular crosslinking, which can lead to the formation of large, insoluble aggregates.

  • Solution: Try lowering the protein concentration during the crosslinking reaction.[1] A starting concentration in the range of 10-20 µM is often recommended.[3] This favors intramolecular crosslinks or the formation of smaller oligomers over large, random aggregates.

Q5: I'm still having issues. Could my SDS-PAGE conditions be wrong?

While over-crosslinking is the primary cause, gel and sample preparation conditions can play a role.

  • Problem: The crosslinked complexes, even if not excessively aggregated, may be too large for the pore size of your gel. Additionally, improper sample preparation can prevent proteins from migrating correctly.

  • Solution:

    • Use a Lower Percentage Gel: Try running your samples on a lower percentage acrylamide gel (e.g., 4-6%) to better resolve high molecular weight species.[1] For extremely large complexes, agarose gels may be an alternative.[4]

    • Ensure Complete Denaturation: After quenching the reaction, ensure your sample is properly prepared for SDS-PAGE. This involves adding a sufficient volume of 2X sample buffer containing SDS and a reducing agent (like DTT or β-mercaptoethanol) and heating the sample to 95°C for 5-10 minutes to fully denature the proteins and break disulfide bonds.[5]

    • Check for Precipitate: After heating and before loading, centrifuge your samples at high speed for 5-10 minutes. If there is insoluble, aggregated material, it will pellet at the bottom.[6] Failure to remove this can clog the well and cause streaking.

Q6: How do I know if I've properly stopped the crosslinking reaction?

An unquenched reaction will continue until all the DSS is hydrolyzed or reacted, leading to aggregation.

  • Problem: If the crosslinking reaction is not effectively stopped, it will proceed in the tube, potentially even as you are preparing your samples for the gel, leading to over-crosslinking.

  • Solution: Quench the reaction by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[7][8] These primary amines will react with and consume any excess DSS, effectively stopping the crosslinking reaction.[2] Incubate for 15 minutes at room temperature to ensure complete quenching.[7]

Experimental Protocols

General Protocol for DSS Crosslinking

This protocol provides a starting point. Optimal conditions, particularly concentrations and incubation times, must be determined empirically for each specific protein system.

  • Protein Preparation:

    • Prepare your purified protein in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, at a pH between 7 and 9.[3][9] Avoid buffers containing Tris or glycine, as they will compete with the protein for reaction with DSS.[10]

    • Adjust the protein concentration to a starting point of approximately 1 mg/mL (or 10-20 µM).[3]

  • DSS Preparation:

    • Immediately before use, dissolve DSS in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO).[11]

    • Prepare a stock solution (e.g., 25 mM) from which you can make final dilutions. Do not store DSS in solution for long periods as it is moisture-sensitive.[3]

  • Crosslinking Reaction:

    • Add the appropriate volume of the DSS stock solution to your protein sample to achieve the desired final molar excess (e.g., start with a 50-fold molar excess).

    • Incubate the reaction. For initial trials, test a short time point (30 minutes) at a controlled temperature (on ice or at room temperature).[7]

  • Quenching:

    • Stop the reaction by adding a quenching buffer (e.g., 1M Tris, pH 7.5) to a final concentration of 20-50 mM.[7]

    • Incubate for 15 minutes at room temperature to ensure all unreacted DSS is neutralized.[7]

  • Sample Preparation for SDS-PAGE:

    • Add an equal volume of 2X SDS-PAGE sample buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol) to your quenched sample.

    • Heat the sample at 95°C for 5-10 minutes.[5]

    • Centrifuge the sample at >14,000 x g for 5 minutes to pellet any insoluble aggregates.[6]

    • Carefully load the supernatant onto your SDS-PAGE gel.

Data Presentation

Table 1: Parameters for Optimizing a DSS Crosslinking Reaction

Use this table as a guide to systematically troubleshoot your experiment. Test one parameter at a time.

ParameterLow RangeStarting PointHigh RangeExpected Outcome if Parameter is Too High
DSS:Protein Molar Ratio 10:150:1>500:1Protein stuck in wells; heavy smearing
Protein Concentration 0.1 mg/mL1 mg/mL>5 mg/mLIncreased intermolecular crosslinking; aggregation
Reaction Time (min) 530>60Protein stuck in wells; loss of monomer band
Temperature 4°C (on ice)25°C (RT)37°CReaction proceeds too quickly; loss of control
Acrylamide % (Gel) 4-8%10-12%15-20%Large complexes cannot enter the gel matrix

Visualizations

DSS Crosslinking Experimental Workflow

DSS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prot_Prep Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.5) Mix Mix Protein + DSS (Optimize Ratio, Time, Temp) Prot_Prep->Mix DSS_Prep Prepare Fresh DSS Stock (in DMSO) DSS_Prep->Mix Quench Quench Reaction (Add Tris or Glycine) Mix->Quench Sample_Buffer Add SDS-PAGE Sample Buffer + Heat Quench->Sample_Buffer Centrifuge Centrifuge to Remove Aggregates Sample_Buffer->Centrifuge Run_Gel Run SDS-PAGE Centrifuge->Run_Gel Result Analyze Gel Run_Gel->Result

Caption: Workflow for a typical DSS crosslinking experiment.

Troubleshooting Logic for Proteins Stuck in Gel Wells

Troubleshooting_Flowchart cluster_solutions Troubleshooting Steps Start Problem: Protein Stuck in Well Cause Likely Cause: Excessive Crosslinking & Aggregation Start->Cause Sol_DSS 1. Lower DSS Concentration (Perform Titration) Cause->Sol_DSS Sol_Time 2. Reduce Reaction Time and/or Temperature (Run on Ice) Sol_DSS->Sol_Time If problem persists Result Successful Outcome: Resolved Bands (Monomer, Dimer, etc.) Sol_DSS->Result Sol_Prot 3. Lower Protein Concentration Sol_Time->Sol_Prot If problem persists Sol_Time->Result Sol_Gel 4. Check SDS-PAGE Conditions (Lower % Gel) Sol_Prot->Sol_Gel If problem persists Sol_Prot->Result Sol_Gel->Result

Caption: Troubleshooting flowchart for resolving aggregation issues.

References

How to improve the solubility of Bis(2,5-dioxopyrrolidin-1-yl) succinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis(2,5-dioxopyrrolidin-1-yl) succinate (DSS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using DSS in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DSS) and what is it used for?

This compound, also known as Disuccinimidyl succinate, is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. Its primary application is to covalently link molecules containing primary amines, such as the lysine residues in proteins.[1][2] This makes it a valuable tool for studying protein-protein interactions, stabilizing protein complexes, and preparing antibody-oligonucleotide conjugates.

Q2: What are the key chemical properties of DSS?

PropertyValue
Molecular Formula C₁₂H₁₂N₂O₈
Molecular Weight 312.23 g/mol [1]
Appearance White to off-white solid[3]
Spacer Arm Length 4 carbon atoms

Q3: How should I store DSS?

DSS is sensitive to moisture and should be stored in a freezer at -20°C under a dry, inert atmosphere. To prevent condensation, it is crucial to allow the vial to equilibrate to room temperature before opening.

Troubleshooting Guide

Issue 1: DSS is difficult to dissolve.

  • Problem: You are having trouble dissolving the DSS powder.

  • Cause: DSS has very low solubility in aqueous buffers and most polar solvents.[1] Direct addition to your reaction buffer will likely result in insolubility.

  • Solution:

    • Use an appropriate organic solvent: DSS should first be dissolved in a dry (anhydrous) organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[3]

    • Prepare a stock solution: It is recommended to prepare a concentrated stock solution (e.g., 10-25 mM) in the organic solvent immediately before use. Do not store stock solutions for extended periods as the NHS ester moiety is susceptible to hydrolysis.

    • Gentle warming and sonication: If solubility is still an issue, gentle warming or sonication can be used. However, exercise caution to avoid degradation of the reactive ester groups.[1]

Issue 2: My DSS solution precipitates when added to the aqueous reaction buffer.

  • Problem: Upon adding the DSS stock solution (in DMSO or DMF) to your aqueous reaction buffer, a precipitate forms.

  • Cause: This is a common observation due to the low aqueous solubility of DSS. The organic solvent helps to initially dissolve the crosslinker, but its solubility limit in the final aqueous reaction mixture may be exceeded.

  • Solution:

    • Proceed with the reaction: In many cases, the crosslinking reaction will still proceed effectively despite the appearance of a "micro precipitate".

    • Optimize the solvent concentration: Try to keep the final concentration of the organic solvent in your reaction mixture as low as possible, typically not exceeding 10%.

    • Consider a water-soluble alternative: If precipitation is a significant concern and impacts your downstream applications, consider using a water-soluble analog such as BS3 (Bis(sulfosuccinimidyl) suberate).

Issue 3: Low or no crosslinking efficiency.

  • Problem: You are not observing the expected crosslinked products in your analysis (e.g., SDS-PAGE, Western Blot).

  • Cause: This can be due to several factors, including inactive reagent, inappropriate buffer composition, or incorrect reaction conditions.

  • Solution:

    • Check the activity of your DSS: The NHS esters of DSS are highly susceptible to hydrolysis. Ensure that your DSS has been stored correctly and that stock solutions are freshly prepared. You can test the reactivity of NHS esters by monitoring the release of NHS at 260-280 nm after intentional hydrolysis with a base.

    • Verify your buffer composition: The crosslinking reaction with primary amines is most efficient at a pH range of 7-9.[] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the DSS. Good buffer choices include phosphate-buffered saline (PBS), HEPES, or borate buffers.

    • Optimize the DSS concentration: The optimal molar excess of DSS to your protein will depend on the protein concentration. For protein concentrations greater than 5 mg/mL, a 10-fold molar excess is a good starting point. For more dilute protein solutions (<5 mg/mL), a 20- to 50-fold molar excess may be required.

    • Control competing hydrolysis: Be aware that hydrolysis of the NHS ester is a major competing reaction. The rate of hydrolysis increases with higher pH. While a pH of 7-9 is optimal for the aminolysis reaction, very high pH will accelerate hydrolysis and reduce crosslinking efficiency. The half-life of NHS esters can be as short as 10 minutes at pH 8.6.

Quantitative Data Summary

The solubility of this compound and similar NHS esters in common organic solvents is presented below. Please note that exact solubility can vary depending on the specific batch, purity, and conditions.

CompoundSolventApproximate Solubility
Disuccinimidyl suberate (DSS)DMSO~10 mg/mL
Disuccinimidyl suberate (DSS)DMF~10 mg/mL
Disuccinimidyl glutarate (DSG)DMSO~20 mg/mL[5]
Disuccinimidyl glutarate (DSG)DMF~10 mg/mL[5]

*Note: While often abbreviated as DSS, Disuccinimidyl suberate is a different molecule to Disuccinimidyl succinate. The provided solubility data for Disuccinimidyl suberate can be used as an estimation for this compound.

The rate of hydrolysis of NHS esters is highly dependent on pH. The following table summarizes the approximate half-life of NHS esters at different pH values.

pHApproximate Half-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes

Experimental Protocols

Protocol: General Procedure for Protein Crosslinking using DSS

This protocol provides a general guideline for crosslinking proteins in solution. Optimization may be required for specific applications.

Materials:

  • This compound (DSS)

  • Dry (anhydrous) Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7-9

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Equilibrate DSS to Room Temperature: Before opening, allow the vial of DSS to warm to room temperature to prevent moisture condensation.

  • Prepare DSS Stock Solution: Immediately before use, prepare a 10-25 mM stock solution of DSS in dry DMSO or DMF. For example, to make a 25 mM solution, dissolve 7.8 mg of DSS in 1 mL of dry DMSO. Vortex briefly to ensure complete dissolution.

  • Reaction Setup:

    • Determine the required volume of DSS stock solution to achieve the desired molar excess over your protein.

    • Add the calculated volume of DSS stock solution to your protein sample while gently vortexing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours on ice.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl, pH 7.5 to a 1 mL reaction). Incubate for an additional 15 minutes at room temperature to quench any unreacted DSS.

  • Downstream Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, size exclusion chromatography, or mass spectrometry. If necessary, excess crosslinker and byproducts can be removed by dialysis or desalting.

Visualizations

logical_relationship cluster_factors Factors Influencing DSS Solubility & Stability cluster_outcomes Resulting Outcomes Solvent Solvent Choice Solubility Solubility Solvent->Solubility Organic (DMSO/DMF) increases Aqueous decreases pH pH of Aqueous Buffer Stability Stability (Hydrolysis Rate) pH->Stability Higher pH increases hydrolysis Aminolysis Aminolysis (Crosslinking) pH->Aminolysis Optimal at pH 7-9 Temperature Temperature Temperature->Solubility Increased temp can increase solubility Temperature->Stability Higher temp increases hydrolysis Concentration DSS Concentration Concentration->Solubility Precipitation if exceeds limit Solubility->Aminolysis Affects availability for reaction Stability->Aminolysis Hydrolysis competes with aminolysis

Caption: Factors influencing the solubility and stability of DSS.

experimental_workflow cluster_troubleshooting Troubleshooting Point start Start: Protein Sample in Amine-Free Buffer prepare_dss 1. Prepare Fresh DSS Stock Solution (in dry DMSO or DMF) start->prepare_dss add_dss 2. Add DSS to Protein Sample prepare_dss->add_dss incubate 3. Incubate Reaction (RT or on ice) add_dss->incubate precipitation Precipitation may occur add_dss->precipitation quench 4. Quench Reaction (e.g., with Tris or Glycine) incubate->quench analysis 5. Downstream Analysis (e.g., SDS-PAGE, MS) quench->analysis

Caption: Experimental workflow for protein crosslinking with DSS.

References

Technical Support Center: Preventing Hydrolysis of DSS (Disuccinimidyl Suberate)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSS (Disuccinimidyl Suberate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of DSS during experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DSS and why is it sensitive to hydrolysis?

Disuccinimidyl suberate (DSS) is a homobifunctional crosslinking agent widely used to covalently link proteins or other molecules containing primary amines.[1] It possesses two N-hydroxysuccinimide (NHS) ester functional groups at either end of an 11.4 Å spacer arm. These NHS esters readily react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds.[2]

The primary reason for DSS's sensitivity is the high reactivity of the NHS ester groups. In the presence of water (an aqueous environment), these ester groups can be hydrolyzed, which breaks down the DSS molecule and renders it incapable of forming crosslinks. This competing hydrolysis reaction is a critical factor to control for successful crosslinking experiments.[3]

Q2: What are the main factors that influence the rate of DSS hydrolysis?

Several factors can accelerate the hydrolysis of DSS. Understanding and controlling these is key to maximizing your crosslinking efficiency:

  • pH: The rate of hydrolysis is highly pH-dependent. As the pH of the reaction buffer increases, particularly above neutral, the rate of hydrolysis increases significantly.[4][5]

  • Moisture: DSS is extremely sensitive to moisture. Any moisture present in the DSS powder, solvents, or reaction buffers will lead to rapid degradation.[2]

  • Temperature: While the reaction rate is not highly temperature-sensitive, higher temperatures can increase the rate of hydrolysis.[6] Reactions are often performed on ice to slow down both the crosslinking and hydrolysis reactions, allowing for better control.[2]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with DSS as they will compete with the target molecules for reaction with the NHS esters, effectively quenching the crosslinker.[7]

Q3: How should I properly store and handle DSS to minimize hydrolysis?

Proper storage and handling are crucial to maintain the integrity of your DSS reagent:

  • Storage: Upon receipt, DSS should be stored at -20°C, protected from moisture under a desiccated, inert gas.[6]

  • Handling: Before opening the vial, it is essential to allow it to fully equilibrate to room temperature. This prevents condensation from forming inside the vial, which would introduce moisture and lead to hydrolysis of the DSS powder.[6]

  • Solution Preparation: DSS is not soluble in water and must be dissolved in a dry (anhydrous) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1] Do not prepare stock solutions for long-term storage as the NHS ester moiety will readily hydrolyze.[2]

Troubleshooting Guide

This guide addresses common problems encountered during DSS crosslinking experiments.

Problem Potential Cause Recommended Solution
Low or No Crosslinking Hydrolysis of DSS: The DSS was likely hydrolyzed before it could react with the target protein.Ensure DSS is stored properly and warmed to room temperature before opening. Use anhydrous DMSO or DMF to prepare the DSS solution immediately before adding it to the reaction. Work quickly once DSS is in an aqueous buffer.
Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer within a pH range of 7-9.
Suboptimal pH: The pH of the reaction buffer is too low for efficient reaction with primary amines.The optimal pH range for the reaction of NHS esters with primary amines is 7-9. Adjust the pH of your buffer accordingly.
Insufficient DSS Concentration: The molar excess of DSS to protein is too low.For protein concentrations greater than 5 mg/mL, use a 10- to 20-fold molar excess of DSS. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[2]
Protein Precipitation/Aggregation Over-crosslinking: The concentration of DSS is too high, leading to extensive intermolecular crosslinking and precipitation.Reduce the molar excess of DSS to protein. Perform a titration experiment with varying DSS concentrations to find the optimal ratio for your specific system.
Low Protein Concentration: In dilute protein solutions, intermolecular crosslinking is more likely to cause aggregation.If possible, increase the concentration of your protein sample. In concentrated protein solutions, the acylation reaction is favored over hydrolysis.
Non-specific Crosslinking Long Reaction Time: Extended incubation times can lead to non-specific reactions.Optimize the reaction time. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[2]
Difficulty Detecting Crosslinked Products Antibody Epitope Masking: The crosslinking reaction may have modified lysine residues within the epitope recognized by your antibody.Try using a polyclonal antibody that recognizes multiple epitopes. Alternatively, use a different detection method that is not dependent on a specific epitope.
Large Complex Size: Highly crosslinked complexes may be too large to enter the gel during electrophoresis.Use a lower percentage acrylamide gel to allow for the entry of larger complexes.[8]

Data Presentation

Table 1: Estimated Half-life of NHS Esters in Aqueous Solution at Different pH and Temperatures

The stability of DSS is highly dependent on the pH and temperature of the aqueous environment. The following table provides estimated half-life values for NHS esters, which are the reactive groups in DSS.

pHTemperature (°C)Estimated Half-lifeReference
7.004-5 hours[4]
8.0Room Temp~180 minutes[9]
8.5Room Temp~130 minutes[9]
8.6410 minutes[4]
9.0Room Temp~110-125 minutes[9]

Note: These are estimates for NHS esters in general. The exact half-life of DSS may vary depending on the specific buffer and other experimental conditions.

Table 2: Recommended Buffer Systems for DSS Crosslinking

Choosing the right buffer is critical for a successful DSS crosslinking experiment. Below is a comparison of commonly used buffer systems.

Buffer SystemRecommended pH RangeAdvantagesDisadvantages
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Physiologically relevant, readily available.Phosphate can sometimes interfere with downstream applications.
HEPES Buffer 7.0 - 8.0Good buffering capacity in the optimal pH range for crosslinking.
Borate Buffer 8.0 - 9.0Effective at slightly more alkaline pH where the reaction can be faster.Can inhibit some enzymatic reactions.
Carbonate/Bicarbonate Buffer 8.5 - 9.5Useful for pushing the reaction to completion quickly.Higher pH significantly increases the rate of hydrolysis, requiring very short reaction times.

Experimental Protocols

Protocol 1: General Procedure for Crosslinking Proteins in Solution

This protocol provides a general workflow for crosslinking proteins using DSS. Optimization may be required for specific applications.

  • Prepare Protein Sample:

    • Ensure your protein of interest is in a suitable non-amine-containing buffer (e.g., PBS, HEPES) at a pH between 7 and 9.

    • The protein concentration should ideally be greater than 1 mg/mL to favor intramolecular crosslinking and reduce hydrolysis.

  • Prepare DSS Solution:

    • Allow the vial of DSS to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of DSS in anhydrous DMSO or DMF to a concentration of 10-25 mM. For example, to make a 25 mM solution, dissolve 2 mg of DSS in 216 µL of anhydrous DMSO.

  • Crosslinking Reaction:

    • Add the DSS solution to your protein sample. The final concentration of DSS should typically be between 0.25 and 5 mM.

    • The molar excess of DSS to protein should be optimized. Start with a 20- to 50-fold molar excess for protein concentrations below 5 mg/mL and a 10-fold molar excess for concentrations above 5 mg/mL.[2]

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[2]

  • Quench the Reaction:

    • Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.[2]

    • Incubate for 15 minutes at room temperature to ensure all unreacted DSS is quenched.

  • Analysis:

    • The crosslinked protein sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or immunoprecipitation.

Visualizations

DSS_Reaction_Pathway DSS DSS (Active Crosslinker) Hydrolysis Hydrolysis (H₂O, pH 7-9) DSS->Hydrolysis Competing Reaction Crosslinked Crosslinked Protein (Stable Amide Bond) DSS->Crosslinked Desired Reaction Protein Protein with Primary Amines Inactive Inactive DSS (Hydrolyzed) Hydrolysis->Inactive

Caption: Competing reaction pathways for DSS in an aqueous environment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction p1 1. Prepare Protein in Amine-Free Buffer (pH 7-9) p2 2. Prepare Fresh DSS Solution in Anhydrous DMSO/DMF p1->p2 r1 3. Add DSS to Protein (Optimize Molar Ratio) p2->r1 r2 4. Incubate (30 min RT or 2h on ice) r1->r2 q1 5. Quench with Tris or Glycine Buffer r2->q1 a1 6. Proceed to Downstream Analysis (SDS-PAGE, MS) q1->a1

Caption: A typical experimental workflow for protein crosslinking with DSS.

Troubleshooting_Logic start Low Crosslinking Efficiency? check_buffer Buffer Amine-Free? start->check_buffer check_ph pH 7-9? check_buffer->check_ph Yes solution_buffer Change to Amine-Free Buffer (PBS, HEPES) check_buffer->solution_buffer No check_dss_prep DSS Freshly Prepared in Dry Solvent? check_ph->check_dss_prep Yes solution_ph Adjust Buffer pH check_ph->solution_ph No check_ratio DSS:Protein Ratio Sufficient? check_dss_prep->check_ratio Yes solution_dss_prep Re-prepare DSS Solution check_dss_prep->solution_dss_prep No solution_ratio Increase DSS:Protein Molar Ratio check_ratio->solution_ratio No

Caption: A logical flowchart for troubleshooting low crosslinking efficiency.

References

Technical Support Center: Troubleshooting Low Yields with Bis(2,5-dioxopyrrolidin-1-yl) succinate (DSS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of crosslinked products when using Bis(2,5-dioxopyrrolidin-1-yl) succinate (DSS).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low crosslinking yield with DSS?

A1: The most common reason for low yield is the hydrolysis of the N-hydroxysuccinimide (NHS) esters of DSS in aqueous buffer solutions. This hydrolysis reaction competes with the desired amine acylation reaction, leading to an inactive crosslinker.[1][2][3] The rate of hydrolysis is significantly influenced by the pH and temperature of the reaction buffer.

Q2: Which buffers are compatible with DSS crosslinking?

A2: It is crucial to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will react with the NHS ester and quench the crosslinking reaction.[4] Recommended buffers include Phosphate, HEPES, Carbonate/Bicarbonate, and Borate buffers within a pH range of 7-9.[5][6]

Q3: What is the optimal pH for DSS crosslinking?

A3: The optimal pH for DSS crosslinking is typically between 7.0 and 9.0. While the aminolysis reaction rate increases with pH, the rate of hydrolysis of the NHS ester also increases.[1] Therefore, a common starting point is a pH of 7.5-8.0.

Q4: Can DSS react with other amino acid residues besides lysine?

A4: Yes, while the primary targets for NHS esters are the primary amines on lysine residues and the protein's N-terminus, side reactions can occur with the hydroxyl groups of serine, threonine, and tyrosine residues.[7][8][9][10]

Q5: How should I prepare and store my DSS stock solution?

A5: DSS is moisture-sensitive and should be stored in a desiccated environment.[2] It is also insoluble in aqueous buffers. Therefore, a stock solution should be prepared immediately before use by dissolving the DSS in a dry organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6]

Troubleshooting Guide

This guide addresses common issues encountered during DSS crosslinking experiments that may lead to low product yield.

Problem Potential Cause Recommended Solution
Low or No Crosslinking Hydrolysis of DSS Ensure the DSS stock solution is freshly prepared in anhydrous DMSO or DMF. Minimize the time the crosslinker is in an aqueous buffer before reacting with the protein. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, though this will also slow the crosslinking reaction.[1]
Incompatible Buffer Verify that your reaction buffer does not contain primary amines (e.g., Tris, glycine). Switch to a recommended buffer such as PBS, HEPES, or Borate at a pH of 7.0-9.0.[4][5]
Suboptimal Molar Ratio The optimal molar excess of DSS to protein is application-dependent. If the protein concentration is >5 mg/mL, start with a 10-fold molar excess. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be necessary.[5][6] This may require empirical optimization.
Low Protein Concentration Low protein concentrations can disfavor the intermolecular crosslinking reaction. If possible, increase the concentration of your protein sample. In concentrated protein solutions, the acylation reaction is favored.[5]
Protein Precipitation Over-crosslinking Using too high a concentration of DSS can lead to extensive crosslinking, which can alter the protein's net charge and pI, causing it to precipitate.[4] Reduce the molar excess of the crosslinker or decrease the reaction time.
Inconsistent Results DSS Reagent Instability DSS is hygroscopic and can degrade upon exposure to moisture.[2] Ensure the reagent is stored properly in a desiccator. Aliquoting the powder upon receipt can also help prevent repeated exposure of the entire stock to ambient moisture.

Experimental Protocols

Standard DSS Crosslinking Protocol
  • Buffer Preparation : Prepare an amine-free reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Protein Sample Preparation : Prepare your protein of interest in the reaction buffer.

  • DSS Stock Solution Preparation : Immediately before use, dissolve DSS in anhydrous DMSO to a final concentration of 10-25 mM.

  • Crosslinking Reaction :

    • Add the DSS stock solution to the protein sample to achieve the desired final molar excess. For example, for a 20-fold molar excess, add 2 µL of a 10 mM DSS stock to a 100 µL reaction containing 10 µM of protein.

    • Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours.[5][6]

  • Quenching : Stop the reaction by adding a quenching buffer containing primary amines to a final concentration of 20-50 mM (e.g., 1 M Tris, pH 7.5).[5][6]

  • Incubation : Incubate the quenching reaction at room temperature for 15 minutes.[5][6]

  • Analysis : Analyze the crosslinked products using appropriate techniques such as SDS-PAGE, mass spectrometry, or western blotting.

Troubleshooting Protocol: Testing DSS Reactivity

This protocol helps determine if your DSS reagent is active.

  • Prepare a test solution : Prepare a 100 mM solution of a primary amine-containing compound (e.g., Tris or glycine) in a non-amine buffer (e.g., PBS, pH 8.0).

  • Prepare DSS solution : Freshly prepare a 10 mM solution of your DSS in anhydrous DMSO.

  • Reaction : Mix equal volumes of the test solution and the DSS solution.

  • pH Measurement : Monitor the pH of the reaction mixture over a few minutes. A successful reaction between the NHS ester and the primary amine will release N-hydroxysuccinimide, which will cause a drop in the pH of the solution. If no significant pH drop is observed, your DSS may have been compromised by hydrolysis.

Visual Guides

DSS_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Protein_Prep Prepare Protein in Amine-Free Buffer Mix Add DSS to Protein (Optimize Molar Ratio) Protein_Prep->Mix DSS_Prep Prepare Fresh DSS in Anhydrous DMSO DSS_Prep->Mix Incubate Incubate (RT for 30 min or 4°C for 2h) Mix->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench Analyze Analyze Products (SDS-PAGE, MS) Quench->Analyze

Caption: Workflow for a typical DSS crosslinking experiment.

Competing_Reactions cluster_pathways Reaction Pathways cluster_products Products DSS Active DSS (NHS Ester) Desired_Reaction Aminolysis (Crosslinking) DSS->Desired_Reaction + Primary Amine (Protein) Side_Reaction Hydrolysis DSS->Side_Reaction + H2O Crosslinked_Product Stable Amide Bond (High Yield) Desired_Reaction->Crosslinked_Product Inactive_Product Inactive Carboxylate (Low Yield) Side_Reaction->Inactive_Product

Caption: Competing reactions in DSS crosslinking.

Troubleshooting_Tree Start Low/No Crosslinking Yield Check_Buffer Is the buffer amine-free (e.g., PBS, HEPES)? Start->Check_Buffer Check_DSS_Prep Was DSS freshly prepared in anhydrous DMSO? Check_Buffer->Check_DSS_Prep Yes Solution_Buffer Use an amine-free buffer. Check_Buffer->Solution_Buffer No Check_Ratio Is the molar ratio of DSS to protein optimal? Check_DSS_Prep->Check_Ratio Yes Solution_DSS_Prep Prepare fresh DSS stock immediately before use. Check_DSS_Prep->Solution_DSS_Prep No Check_Concentration Is the protein concentration sufficient? Check_Ratio->Check_Concentration Yes Solution_Ratio Optimize molar excess (e.g., 10-50x). Check_Ratio->Solution_Ratio No Solution_Concentration Increase protein concentration. Check_Concentration->Solution_Concentration No

Caption: Decision tree for troubleshooting low crosslinking yield.

References

Non-specific crosslinking with Disuccinimidyl succinate and how to reduce it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Disuccinimidyl succinate (DSS) crosslinking. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific crosslinking and achieve optimal results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Disuccinimidyl succinate (DSS) and how does it work?

Disuccinimidyl succinate (DSS) is a chemical crosslinker used to study protein-protein interactions.[1] It is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2) on proteins, primarily the side chains of lysine (K) residues and the N-terminus of polypeptides, to form stable amide bonds.[2][3] Because DSS is membrane-permeable, it is suitable for intracellular crosslinking.[4]

Q2: What causes non-specific crosslinking with DSS?

Non-specific crosslinking can occur due to several factors:

  • High DSS Concentration: Using an excessive molar excess of DSS can lead to random, non-specific crosslinking of proteins that are not true interactors.[5]

  • Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target proteins for reaction with DSS, leading to quenching of the crosslinker and potentially misleading results.[6]

  • Suboptimal pH: The reaction of NHS esters is most efficient at a pH range of 7-9.[2] Deviations from this range can affect reaction specificity. While crosslinking can occur at lower pH, efficiency is reduced.[7]

  • Prolonged Incubation Time: Allowing the crosslinking reaction to proceed for too long can increase the chances of random collisions and non-specific crosslinking.[1]

  • Hydrolysis of DSS: DSS is moisture-sensitive and can readily hydrolyze, becoming non-reactive. This can lead to inefficient crosslinking and the need to use higher concentrations, which in turn can increase non-specific interactions.[8][9]

Q3: How can I quench the DSS crosslinking reaction?

To stop the crosslinking reaction, a quenching reagent with primary amines is added. This reagent consumes the excess, unreacted DSS. Common quenching agents include Tris, glycine, or lysine.[2][8] The quenching reaction is typically performed at room temperature for about 15 minutes.[8]

Troubleshooting Guides

Issue 1: High Levels of Non-Specific Crosslinking and Protein Aggregation

High molecular weight smears or aggregates on a gel are common indicators of excessive and non-specific crosslinking.

Troubleshooting Steps:

  • Optimize DSS Concentration: The ideal concentration of DSS depends on the protein concentration. Start with a lower molar excess of DSS and titrate upwards to find the optimal concentration for your specific application.

  • Control Reaction Time and Temperature: Reduce the incubation time to minimize random crosslinking events. Performing the reaction on ice for a longer duration (e.g., 2 hours) instead of at room temperature for a shorter time (e.g., 30 minutes) can also help control the reaction rate.[2]

  • Ensure Proper Quenching: Immediately stop the reaction by adding a sufficient concentration of a quenching buffer (e.g., 20-50 mM Tris or glycine).[8]

  • Buffer Selection: Always use a non-amine-containing buffer at a pH between 7 and 9, such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer.[2]

Logical Workflow for Troubleshooting High Non-Specific Crosslinking

Troubleshooting_High_Crosslinking start High Non-Specific Crosslinking Observed check_concentration Is DSS concentration optimized? start->check_concentration reduce_concentration Reduce DSS molar excess. Perform a titration experiment. check_concentration->reduce_concentration No check_time_temp Are reaction time and temperature controlled? check_concentration->check_time_temp Yes reduce_concentration->check_time_temp adjust_time_temp Decrease incubation time or perform reaction on ice. check_time_temp->adjust_time_temp No check_quenching Is quenching efficient? check_time_temp->check_quenching Yes adjust_time_temp->check_quenching optimize_quenching Ensure final quenching buffer concentration is 20-50 mM (e.g., Tris or Glycine). check_quenching->optimize_quenching No check_buffer Is the reaction buffer non-amine and at pH 7-9? check_quenching->check_buffer Yes optimize_quenching->check_buffer change_buffer Switch to a recommended buffer like PBS, HEPES, or Borate. check_buffer->change_buffer No end Problem Resolved check_buffer->end Yes change_buffer->end

Caption: Troubleshooting workflow for high non-specific crosslinking.

Issue 2: Low or No Crosslinking Efficiency

The absence of expected crosslinked products can be frustrating. Here are the likely causes and solutions.

Troubleshooting Steps:

  • Verify DSS Activity: DSS is highly susceptible to hydrolysis. Ensure it is stored in a desiccated environment and brought to room temperature before opening to prevent condensation.[9] Always prepare DSS solutions immediately before use in a dry organic solvent like DMSO or DMF.[10] Do not store stock solutions.[8]

  • Check Buffer Composition: Ensure your reaction buffer is free from primary amines (e.g., Tris, glycine) which will quench the reaction.[2]

  • Optimize pH: The crosslinking reaction is most efficient at pH 7-9.[2] Verify the pH of your reaction buffer.

  • Increase DSS Concentration: If you suspect your DSS is partially hydrolyzed or your protein concentration is low, a higher molar excess may be required. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess is recommended.[2]

  • Protein Preparation: Ensure the primary amines on your target proteins are available and not blocked.

Data Presentation

Table 1: Key Parameters for Controlling DSS Crosslinking Reactions

ParameterRecommendationRationale
DSS Concentration 10-fold molar excess for protein > 5mg/mL; 20- to 50-fold for protein < 5mg/mL. Final concentration of 0.25-5 mM.[2]Balances reaction efficiency with the risk of non-specific crosslinking.
Reaction Buffer Non-amine containing buffers (PBS, HEPES, Borate, Carbonate) at pH 7-9.[8]Primary amines in buffers like Tris or glycine will compete with the protein and quench the reaction.[2]
Reaction Time 30 minutes at room temperature or 2 hours on ice.[2]Shorter times at warmer temperatures or longer times on ice can be optimized to favor specific interactions.
Quenching Add quenching buffer (e.g., 1M Tris or glycine) to a final concentration of 20-50 mM.[8]Effectively stops the crosslinking reaction to prevent further, potentially non-specific, crosslinking.
DSS Preparation Dissolve immediately before use in dry DMSO or DMF.[10]DSS is moisture-sensitive and hydrolyzes quickly in aqueous solutions.[8]

Experimental Protocols

Protocol 1: General Protein Crosslinking in Solution

This protocol is a starting point and may require optimization for specific applications.

Materials:

  • Protein sample in a suitable conjugation buffer.

  • Disuccinimidyl succinate (DSS)

  • Dry DMSO or DMF

  • Conjugation Buffer: e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5. Other options include HEPES, bicarbonate, or borate buffers at pH 7-9.[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.[2]

Procedure:

  • Prepare the protein sample in the Conjugation Buffer. If the protein is in a buffer containing primary amines, it must be dialyzed against the Conjugation Buffer first.[5]

  • Immediately before use, prepare a DSS stock solution (e.g., 25 mM) by dissolving the required amount in dry DMSO or DMF.[2] For example, dissolve 2 mg of DSS in 216 µL of DMSO for a 25 mM solution.[2]

  • Add the calculated amount of DSS stock solution to the protein sample.

  • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[2]

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[8]

  • Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.[8]

  • The crosslinked sample is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry). Unreacted DSS and quenching reagents can be removed by dialysis or desalting if necessary.[1][2]

DSS Reaction Mechanism and Experimental Workflow

DSS_Workflow cluster_reaction DSS Reaction Mechanism cluster_workflow Experimental Workflow dss DSS (Disuccinimidyl Succinate) intermediate Reactive Intermediate (Mono-linked Protein A) dss->intermediate reacts with hydrolyzed Hydrolyzed DSS (Inactive) dss->hydrolyzed + H2O quenched_dss Quenched DSS dss->quenched_dss reacts with protein1 Protein A (with Primary Amine) protein1->intermediate crosslinked Crosslinked Complex (Protein A - Protein B) intermediate->crosslinked reacts with protein2 Protein B (with Primary Amine) protein2->crosslinked quencher Quenching Agent (e.g., Tris) quencher->quenched_dss prep_protein 1. Prepare Protein in Amine-Free Buffer (pH 7-9) prep_dss 2. Prepare Fresh DSS in Dry DMSO/DMF prep_protein->prep_dss mix 3. Add DSS to Protein Sample prep_dss->mix incubate 4. Incubate (30 min RT or 2h on ice) mix->incubate quench 5. Quench Reaction (e.g., 20-50 mM Tris) incubate->quench analyze 6. Analyze Results (SDS-PAGE, Mass Spec) quench->analyze

Caption: DSS reaction mechanism and a typical experimental workflow.

Alternative Crosslinkers

If non-specific crosslinking remains an issue, or if specific experimental needs require it, consider using an alternative crosslinker.

Table 2: Comparison of Common Amine-Reactive Crosslinkers

CrosslinkerSpacer Arm LengthMembrane Permeable?Water Soluble?Key Feature
DSS 11.4 ÅYesNoStandard for intracellular crosslinking.[3]
BS³ (Bis(sulfosuccinimidyl) suberate) 11.4 ÅNoYesWater-soluble analog of DSS, ideal for cell-surface crosslinking.[3]
DSG (Disuccinimidyl glutarate) 7.7 ÅYesNoShorter spacer arm than DSS, may provide different crosslinking patterns.[11]
DTS (Disuccinimidyl tartrate) 6.4 ÅYesNoEven shorter spacer arm, useful for probing very close interactions.[12]
DSSP (DSP) / Lomant's Reagent 12.0 ÅYesNoCleavable via disulfide bond, useful for separating crosslinked proteins.[13]
DTS SP (Disuccinimidyl 3,3'-dithiopropionate) 12.0 ÅYesNoCleavable disulfide bond, similar to DSP.
EGS (Ethylene glycol bis(succinimidyl succinate)) 16.1 ÅYesNoLonger, more hydrophilic spacer arm than DSS.[14]
DSSO (Disuccinimidyl sulfoxide) 10.1 ÅYesNoMS-cleavable, facilitates identification of crosslinked peptides in mass spectrometry.[3]

This technical support guide provides a comprehensive overview of how to troubleshoot and reduce non-specific crosslinking when using Disuccinimidyl succinate. By carefully controlling experimental parameters and considering alternative reagents when necessary, researchers can improve the specificity and reliability of their crosslinking results.

References

Validation & Comparative

A Head-to-Head Comparison of Amine-Reactive Crosslinkers: Bis(2,5-dioxopyrrolidin-1-yl) succinate vs. BS3

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the precise and stable linking of molecules is paramount for applications ranging from fundamental protein interaction studies to the development of advanced therapeutics like antibody-drug conjugates (ADCs).[1][2] Among the most utilized reagents for these tasks are homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers, which efficiently react with primary amines on proteins and other biomolecules.[2][3] This guide provides an in-depth comparison of two such crosslinkers: Bis(2,5-dioxopyrrolidin-1-yl) succinate, more commonly known as Disuccinimidyl succinate (herein referred to by this common name for clarity), and Bis(sulfosuccinimidyl) suberate (BS3).

Disuccinimidyl succinate and BS3 are both homobifunctional crosslinkers, meaning they possess two identical reactive groups—in this case, NHS esters.[3][4] These esters react with primary amines, such as those on the side chain of lysine residues or the N-terminus of a polypeptide, to form stable amide bonds.[2][3] The primary distinctions between these two reagents lie in their spacer arm length and, most critically, their solubility.

Key Properties and Structural Differences

The fundamental difference that dictates the application of Disuccinimidyl succinate and BS3 is their solubility. Disuccinimidyl succinate is a hydrophobic molecule and must be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being introduced to an aqueous reaction mixture.[3] This property also makes it membrane-permeable, allowing for intracellular crosslinking.[3][5]

In contrast, BS3 is the water-soluble analog of a similar crosslinker, Disuccinimidyl suberate (DSS).[6] The addition of sulfonate groups to the NHS rings makes BS3 hydrophilic and thus readily soluble in aqueous buffers.[6][] This charge also renders the molecule membrane-impermeable, making it the ideal choice for crosslinking proteins on the cell surface.[3][5][6] Another key difference is the length of the spacer arm that separates the two reactive NHS esters. Disuccinimidyl succinate has a shorter succinate spacer, while BS3 possesses a longer suberate spacer.

FeatureThis compound (Disuccinimidyl succinate)BS3 (Bis(sulfosuccinimidyl) suberate)
Synonyms Disuccinimidyl succinateDisulfosuccinimidyl suberate, Sulfo-DSS
Molecular Formula C12H12N2O8[8][9]C16H18N2Na2O14S2[10]
Molecular Weight 312.23 g/mol [9]572.43 g/mol [10]
Spacer Arm Length 5.5 Å (4 atoms)11.4 Å (8 atoms)[11][12]
Solubility Water-insoluble (soluble in DMSO, DMF)[3]Water-soluble (up to ~100 mM)[3][10]
Cell Membrane Permeability Permeable[3][5]Impermeable[5][6]
Reactive Groups N-hydroxysuccinimide (NHS) ester[3]N-hydroxysulfosuccinimide (Sulfo-NHS) ester[6]
Target Reactivity Primary amines (-NH2)[3]Primary amines (-NH2)[4][6]
Optimal Reaction pH 7.0 - 9.0[3][13]7.0 - 9.0[4][10]
Bond Formed Stable amide bond[3]Stable amide bond[4][6]
Cleavability Non-cleavable[13]Non-cleavable[6]
Performance and Applications in Research and Drug Development

The choice between Disuccinimidyl succinate and BS3 is primarily dictated by the location of the target proteins.

Disuccinimidyl succinate is the reagent of choice for intracellular crosslinking . Its ability to permeate cell membranes allows researchers to "fix" protein-protein interactions within the cell before lysis and subsequent analysis, such as immunoprecipitation.[3][13] This is particularly valuable for capturing weak or transient interactions that might otherwise be lost during sample preparation.

BS3 , due to its water-solubility and membrane impermeability, is extensively used for cell surface protein crosslinking .[3][6][14] This allows for the study of receptor-ligand interactions, the organization of cell surface protein complexes, and the identification of neighboring proteins in their native environment on the plasma membrane.[6] Its use in physiological buffers minimizes the risk of protein denaturation that can be associated with the addition of organic solvents.[6]

In the context of drug development , both types of NHS-ester crosslinkers are fundamental. They are used in the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.[1][2] The stability of the amide bond formed is crucial for ensuring the drug remains attached to the antibody in circulation.[2] Water-soluble crosslinkers like BS3 are often preferred for conjugations in aqueous environments to maintain the antibody's structural integrity and function.[]

A study comparing the use of BS3 and its water-insoluble analog, Disuccinimidyl suberate (DSS), in mapping the subunit interactions of the 20S proteasome in breast cancer cells found no significant difference in the crosslinking pattern between the two.[15] This suggests that for purified protein complexes in solution, the primary consideration may be the convenience of using a water-soluble reagent over one that requires an organic solvent.

Experimental Protocols

General Protocol for Protein Crosslinking with NHS Esters

This protocol provides a general framework for protein crosslinking. Optimal conditions, such as crosslinker concentration and incubation time, may need to be determined empirically for specific applications.

Materials:

  • Crosslinker: Disuccinimidyl succinate or BS3

  • Solvent (for Disuccinimidyl succinate): Anhydrous DMSO or DMF

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES, or borate buffer)[16]

  • Quenching Solution: 1M Tris-HCl, pH 7.5, or 1M Glycine[3]

  • Protein Sample: Purified protein(s) in a compatible buffer

Procedure:

  • Prepare the Protein Sample:

    • Ensure the protein sample is in an amine-free buffer. If necessary, dialyze or use a desalting column to exchange the buffer.

    • Adjust the protein concentration as required for the experiment.

  • Prepare the Crosslinker Stock Solution:

    • Important: Prepare the crosslinker solution immediately before use, as NHS esters are susceptible to hydrolysis.[5]

    • For Disuccinimidyl succinate: Dissolve the required amount in anhydrous DMSO or DMF to create a concentrated stock solution.

    • For BS3: Dissolve the required amount directly in the Reaction Buffer.

  • Crosslinking Reaction:

    • Add the crosslinker stock solution to the protein sample. A common starting point is a 10- to 50-fold molar excess of crosslinker to protein.[5]

    • Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours at 4°C.

  • Quench the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to stop the reaction by consuming any unreacted NHS esters.

  • Downstream Analysis:

    • The crosslinked sample is now ready for downstream applications, such as SDS-PAGE, immunoprecipitation, mass spectrometry, or other analytical techniques.

Visualization of Experimental Workflows

General Workflow for Protein Crosslinking and Analysis

G cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Downstream Analysis Protein_Sample Protein Sample in Amine-Free Buffer Add_Crosslinker Add Crosslinker to Protein Sample Protein_Sample->Add_Crosslinker Crosslinker_Prep Prepare Crosslinker (DSS in DMSO or BS3 in Buffer) Crosslinker_Prep->Add_Crosslinker Incubate Incubate (RT or 4°C) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Analyze Products IP Immunoprecipitation Quench->IP Isolate Complexes MS Mass Spectrometry Quench->MS Identify Interactions G Target_Location Where is the Target Protein? Intracellular Intracellular Target_Location->Intracellular Inside the cell Cell_Surface Cell Surface Target_Location->Cell_Surface On the cell surface Purified_Complex Purified Protein (in vitro) Target_Location->Purified_Complex In solution Use_DSS Use Disuccinimidyl succinate (Membrane Permeable) Intracellular->Use_DSS Use_BS3 Use BS3 (Membrane Impermeable) Cell_Surface->Use_BS3 Use_BS3_Convenience Use BS3 for convenience (Water-Soluble) Purified_Complex->Use_BS3_Convenience

References

A Researcher's Guide to In Vivo Protein Crosslinking: Exploring Alternatives to DSS

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic cellular environment, proteins continuously engage in transient interactions to orchestrate complex biological processes. Capturing these fleeting interactions in their native state is a cornerstone of proteomics and drug development. Disuccinimidyl suberate (DSS), a homobifunctional N-hydroxysuccinimide (NHS)-ester crosslinker, has long been a workhorse for in vivo protein crosslinking. Its membrane permeability allows it to enter living cells and covalently link interacting proteins, providing a "snapshot" of the cellular interactome. However, the irreversible nature of DSS crosslinks and the specific reactivity towards primary amines (lysine residues and N-termini) can present limitations.

This guide provides a comprehensive comparison of viable alternatives to DSS for in vivo protein crosslinking, tailored for researchers, scientists, and drug development professionals. We will delve into the performance of different classes of crosslinkers, supported by experimental data, and provide detailed protocols for their application.

The Landscape of In Vivo Crosslinkers Beyond DSS

The ideal in vivo crosslinker should be cell-permeable, exhibit high crosslinking efficiency with minimal cellular disruption, and ideally, offer features like cleavability for simplified downstream analysis or photo-activation for temporal control. Here, we compare several alternatives to DSS, categorized by their chemical properties.

Alternative NHS-Ester Crosslinkers: Fine-Tuning Spacer Length and Solubility

While sharing the same amine-reactive chemistry as DSS, other NHS-ester crosslinkers offer variations in spacer arm length and solubility, which can be advantageous for specific applications.

  • Disuccinimidyl Glutarate (DSG): With a shorter spacer arm than DSS (7.7 Å vs. 11.4 Å), DSG is useful for capturing very close-proximity interactions and can help reduce the crosslinking of non-interacting proteins that may be in the vicinity.[1] However, this shorter spacer length may result in fewer identified crosslinks compared to DSS. In a study comparing the two, DSS identified 22 non-redundant cross-links in a mixture of seven proteins, while DSG identified only 10 under the same conditions.

  • Ethylene Glycol Bis(succinimidyl succinate) (EGS): EGS possesses a longer spacer arm (16.1 Å), making it suitable for capturing interactions between proteins that are further apart.[2] This property has been shown to be particularly beneficial in chromatin immunoprecipitation (ChIP) assays for identifying proteins that are part of larger complexes and not directly bound to DNA.[2] A study demonstrated that dual crosslinking with EGS and formaldehyde significantly improved the detection of the LKB1 protein at the p21/WAF1 promoter compared to formaldehyde alone, whereas DSS, DMA, and DSP did not show the same improvement.[2]

Cleavable Crosslinkers: Simplifying Mass Spectrometry Analysis

A significant drawback of DSS is the irreversible nature of the crosslinks, which complicates the analysis of crosslinked peptides by mass spectrometry (MS). Cleavable crosslinkers contain a linkage that can be broken under specific conditions, simplifying the identification of the constituent peptides.

  • Dithiobis(succinimidyl propionate) (DSP): Also known as Lomant's Reagent, DSP contains a disulfide bond in its spacer arm that can be cleaved by reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.[3][4] This allows for the separation of the crosslinked proteins before analysis, which can significantly improve the identification of interacting partners, especially for weak or transient interactions.[3] One study showed that co-immunoprecipitation of ERK1/2 with Akt was markedly improved with DSP crosslinking.[3]

  • Disuccinimidyl Dibutylsulfone (DSBSO): This is a more recent, MS-cleavable crosslinker that is also membrane-permeable. It has been successfully used for in-cell crosslinking studies. A streamlined workflow using azide-tagged DSBSO followed by enrichment has been shown to yield over 5000 unique crosslinks in K562 cells.

Photo-Reactive Crosslinkers: Temporal Control of Crosslinking

Photo-reactive crosslinkers remain inert until activated by UV light, offering precise temporal control over the crosslinking reaction. This is particularly useful for studying dynamic protein interactions that are triggered by specific cellular events.

  • Diazirine-based Crosslinkers: These crosslinkers contain a diazirine moiety that, upon UV activation, forms a highly reactive carbene intermediate. This carbene can react with a wide range of amino acid side chains, not just primary amines, providing broader coverage of potential interaction interfaces.[5][6] Heterobifunctional photo-crosslinkers containing both a diazirine and an NHS-ester group, such as succinimidyl-4,4'-azipentanoate (SDA), allow for a "plant-and-cast" strategy where the crosslinker is first attached to a protein of interest via the NHS-ester and then activated by UV light to capture interacting partners.[6] Recent developments have led to water-soluble and cell-permeable diazirine crosslinkers that are also MS-cleavable, further enhancing their utility for proteome-wide studies.[5]

Formaldehyde: The Small and Reversible Crosslinker

Formaldehyde is a widely used fixative that can also serve as an in vivo crosslinker. Its small size allows for rapid cell permeability and the formation of reversible crosslinks between closely associated proteins and between proteins and nucleic acids.[7] While its reactivity is less specific than NHS-esters, this can be an advantage for capturing a broader range of interactions. The reversibility of formaldehyde crosslinks by heating is a key advantage for downstream analysis.[7]

Quantitative Comparison of In Vivo Crosslinkers

The choice of crosslinker significantly impacts the outcome of an in vivo crosslinking experiment. The following table summarizes key quantitative parameters for DSS and its alternatives based on available experimental data. It is important to note that direct head-to-head comparisons across all crosslinker types in a single study are rare, and efficiency can be highly dependent on the biological system and experimental conditions.

CrosslinkerTypeSpacer Arm (Å)Cleavable?Reactive TowardCell Permeable?Quantitative Performance Highlights
DSS NHS-ester11.4NoPrimary aminesYesBenchmark: Identified 22 non-redundant cross-links in a model protein mixture.
DSG NHS-ester7.7NoPrimary aminesYesIdentified 10 non-redundant cross-links in the same model protein mixture as DSS.[8]
EGS NHS-ester16.1NoPrimary aminesYesShowed a 3- to 4-fold increase in ChIP signal for LKB1 when used with formaldehyde compared to formaldehyde alone.[2]
DSP NHS-ester12.0Yes (Disulfide)Primary aminesYesSignificantly improved co-immunoprecipitation of ERK1/2 with Akt compared to no crosslinker.[3]
DSBSO Sulfoxide12.5Yes (MS-cleavable)Primary aminesYesAn optimized workflow yielded over 5000 unique crosslinks from K562 cells.[9]
Diazirine (e.g., SDA) Photo-reactiveVariable (e.g., 9.2 Å for SDA)No (can be incorporated into cleavable backbones)C-H and N-H bonds (broad reactivity)YesIn-cell photo-crosslinking in E. coli identified 1486 and 1122 unique crosslinks with two different diazirine reagents.[6]
Formaldehyde Aldehyde~2-3Yes (Heat)Primary amines, other nucleophilesYesWidely used for ChIP; its efficiency is highly dependent on the protein complex.

Experimental Protocols

Detailed and optimized protocols are crucial for successful in vivo crosslinking experiments. Below are representative protocols for some of the key alternatives to DSS.

Protocol 1: In Vivo Crosslinking with Disuccinimidyl Glutarate (DSG)

This protocol is adapted for cultured mammalian cells.

Materials:

  • Cultured cells (e.g., HeLa, HEK293) at ~80-90% confluency

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • DSG (ensure it is stored desiccated)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Preparation: Aspirate the culture medium and wash the cells twice with 10 mL of pre-warmed PBS.

  • Crosslinker Preparation: Immediately before use, prepare a 100 mM stock solution of DSG in anhydrous DMSO.

  • Crosslinking Reaction:

    • Add 9.9 mL of pre-warmed PBS to the cell culture plate.

    • Add 100 µL of the 100 mM DSG stock solution to the PBS on the plate to achieve a final concentration of 1 mM. Gently swirl the plate to mix.

    • Incubate the cells at 37°C for 30 minutes.

  • Quenching: Add 1 mL of 1 M Tris-HCl, pH 7.5 (final concentration of ~90 mM) to the plate and incubate for 15 minutes at room temperature to quench the crosslinking reaction.

  • Cell Lysis:

    • Aspirate the crosslinking/quenching solution and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer containing protease inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Downstream Analysis: The supernatant containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation and mass spectrometry.

Protocol 2: In Vivo Crosslinking with Dithiobis(succinimidyl propionate) (DSP)

This protocol is suitable for capturing transient or weak protein-protein interactions in cultured cells.

Materials:

  • Cultured cells at ~80-90% confluency

  • PBS, pre-warmed to 37°C

  • DSP

  • Anhydrous DMSO

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Preparation: Wash cells twice with pre-warmed PBS.

  • Crosslinker Preparation: Immediately before use, prepare a 25 mM stock solution of DSP in anhydrous DMSO.

  • Crosslinking Reaction:

    • Add pre-warmed PBS to the cells.

    • Add the DSP stock solution to a final concentration of 0.5-2 mM.

    • Incubate at room temperature for 30 minutes.

  • Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Cell Lysis: Proceed with cell lysis as described in Protocol 1.

  • Cleavage of Crosslinks (Optional, before final analysis): To cleave the disulfide bond in DSP, add DTT to a final concentration of 50 mM or β-mercaptoethanol to 2-5% (v/v) and incubate at 37°C for 30 minutes or at 95°C for 5 minutes.

Protocol 3: In Vivo Photo-crosslinking with a Diazirine-based Crosslinker

This is a general protocol for heterobifunctional NHS-ester/diazirine crosslinkers.

Materials:

  • Cultured cells

  • PBS, ice-cold

  • Heterobifunctional diazirine crosslinker (e.g., SDA)

  • Anhydrous DMSO

  • Quenching buffer for NHS-ester reaction (e.g., 1 M Tris-HCl, pH 7.5)

  • UV lamp (365 nm)

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • NHS-ester Labeling (in the dark):

    • Wash cells twice with ice-cold PBS.

    • Prepare a stock solution of the diazirine crosslinker in DMSO.

    • Dilute the crosslinker in ice-cold PBS to the desired final concentration (typically 0.5-2 mM).

    • Incubate with the cells for 30-60 minutes on ice.

    • Quench the NHS-ester reaction with Tris-HCl for 15 minutes.

    • Wash the cells three times with ice-cold PBS to remove unreacted crosslinker.

  • Photo-activation:

    • Resuspend the cells in ice-cold PBS.

    • Expose the cell suspension to UV light (365 nm) on ice for 5-15 minutes. The optimal time should be determined empirically.

  • Cell Lysis and Downstream Analysis: Proceed with cell lysis and subsequent analysis as described in Protocol 1.

Visualizing Crosslinking Concepts and Workflows

To better understand the principles and processes discussed, the following diagrams were generated using Graphviz.

Crosslinker_Types cluster_nhs NHS-ester Crosslinkers cluster_cleavable Cleavable Crosslinkers cluster_photo Photo-Reactive Crosslinkers cluster_aldehyde Aldehyde Crosslinkers DSS DSS (11.4 Å) Protein1 Protein A DSS->Protein1 Amine-reactive DSG DSG (7.7 Å) EGS EGS (16.1 Å) DSP DSP (Disulfide) DSP->Protein1 Amine-reactive DSBSO DSBSO (MS-cleavable) Diazirine Diazirine-based (e.g., SDA) Diazirine->Protein1 Broad reactivity (UV activated) Formaldehyde Formaldehyde (~2-3 Å) Formaldehyde->Protein1 Amine-reactive Protein2 Protein B Protein1->Protein2 Interaction

Caption: Overview of different classes of in vivo protein crosslinkers.

InVivo_Crosslinking_Workflow start Living Cells crosslinking In Vivo Crosslinking (e.g., DSG, DSP, etc.) start->crosslinking quenching Quench Reaction crosslinking->quenching lysis Cell Lysis quenching->lysis enrichment Enrichment of Crosslinked Complexes (e.g., Immunoprecipitation) lysis->enrichment digestion Protein Digestion (e.g., Trypsin) enrichment->digestion ms LC-MS/MS Analysis digestion->ms data Data Analysis (Identification of crosslinked peptides) ms->data end Protein Interaction Network data->end

Caption: A general experimental workflow for in vivo crosslinking and mass spectrometry.

Caption: Stabilization of a protein interaction network by in vivo crosslinking.

Conclusion

While DSS remains a valuable tool for in vivo protein crosslinking, a growing arsenal of alternative reagents offers researchers greater flexibility and power to investigate the cellular interactome. The choice of an alternative crosslinker should be guided by the specific biological question, the nature of the protein interaction of interest, and the downstream analytical methods. For capturing transient interactions, cleavable crosslinkers like DSP can be highly effective. To study dynamic processes with temporal precision, photo-reactive crosslinkers are the reagents of choice. For challenging systems, such as identifying components of large chromatin-associated complexes, longer-chain NHS-esters like EGS, often in combination with formaldehyde, may provide superior results. By carefully considering the properties of these alternatives and optimizing experimental protocols, researchers can significantly enhance their ability to map and understand the intricate network of protein interactions within living cells.

References

A Head-to-Head Comparison: Disuccinimidyl Succinate (DSS) vs. Disuccinimidyl Glutarate (DSG) for Structural Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein interactions, the choice of cross-linking agent is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, data-driven comparison of two widely used amine-reactive, non-cleavable cross-linkers: Disuccinimidyl succinate (DSS) and Disuccinimidyl glutarate (DSG). By examining their performance, applications, and experimental considerations, this document aims to equip researchers with the knowledge to select the optimal reagent for their structural proteomics investigations.

Disuccinimidyl succinate (DSS) and Disuccinimidyl glutarate (DSG) are both homobifunctional N-hydroxysuccinimide (NHS) esters that covalently link primary amines on proteins, primarily the ε-amino group of lysine residues and the N-termini of polypeptides.[1][2] This irreversible cross-linking captures a snapshot of protein conformations and interactions, providing valuable distance constraints for structural modeling. The fundamental difference between these two reagents lies in the length of their spacer arms, a distinction that directly influences the types of interactions they can stabilize and detect.

Performance and Properties: A Quantitative Overview

The selection of a cross-linker is often dictated by its physical and chemical properties. The table below summarizes the key quantitative data for DSS and DSG, highlighting the distinctions that guide their application in structural proteomics.

PropertyDisuccinimidyl succinate (DSS)Disuccinimidyl glutarate (DSG)Reference(s)
Molecular Weight 368.35 g/mol 326.26 g/mol [3][4]
Spacer Arm Length 11.4 Å7.7 Å[3][4]
Reactive Groups N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester[1][5]
Target Specificity Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)[1][2]
Cell Permeability Membrane-permeantMembrane-permeant[2][5]
Solubility Insoluble in water; requires organic solvent (e.g., DMSO, DMF)Insoluble in water; requires organic solvent (e.g., DMSO, DMF)[2][6]
Cleavability Non-cleavableNon-cleavable[5]

The longer spacer arm of DSS allows it to capture interactions between lysine residues that are further apart, potentially revealing a broader range of protein-protein interfaces.[7] Conversely, the shorter spacer arm of DSG provides more stringent distance constraints, which can be advantageous for high-resolution structural modeling of tightly associated complexes.[6]

One study directly comparing the two cross-linkers on a mixture of seven proteins with known three-dimensional structures found that DSS generated a greater number of non-redundant cross-links (22) compared to DSG (10). Interestingly, the average distances of the observed cross-links were similar for both, around 16-17 Å. This suggests that while DSS may be more prolific in identifying cross-links due to its longer reach, both reagents can provide valuable and comparable distance information.

Experimental Considerations and Protocols

Both DSS and DSG are utilized in cross-linking mass spectrometry (XL-MS) workflows to identify protein-protein interactions and elucidate protein complex topology.[8] Due to their hydrophobicity, both reagents must first be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution.[2][6]

General Experimental Workflow

The following diagram illustrates a typical workflow for a cross-linking experiment followed by mass spectrometry analysis.

XL_MS_Workflow cluster_prep Sample Preparation cluster_reaction Cross-linking Reaction cluster_analysis Mass Spectrometry Analysis Protein_Sample Protein Sample Crosslinking Incubate Protein with Cross-linker Protein_Sample->Crosslinking Crosslinker_Prep Prepare Cross-linker (DSS or DSG in DMSO/DMF) Crosslinker_Prep->Crosslinking Quenching Quench Reaction (e.g., with Tris or Glycine) Crosslinking->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identify Cross-linked Peptides) LC_MS->Data_Analysis

A typical experimental workflow for cross-linking mass spectrometry (XL-MS).
Detailed Experimental Protocol for In Vitro Cross-linking

This protocol provides a general guideline for cross-linking purified proteins or protein complexes in solution. Optimization of protein and cross-linker concentrations, as well as incubation time and temperature, is crucial for successful results.

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, or phosphate buffer, pH 7.2-8.0).

  • Disuccinimidyl succinate (DSS) or Disuccinimidyl glutarate (DSG).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine).

  • Reaction tubes.

Procedure:

  • Protein Preparation: Ensure the protein sample is in an appropriate buffer at a suitable concentration (typically 0.1-2 mg/mL).

  • Cross-linker Preparation: Immediately before use, prepare a stock solution of DSS or DSG in DMSO or DMF (e.g., 25 mM). Allow the cross-linker vial to equilibrate to room temperature before opening to prevent moisture condensation.[3]

  • Cross-linking Reaction: Add the cross-linker stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of cross-linker to protein is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[3][9]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[9] Incubate for an additional 15 minutes at room temperature.[9]

  • Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, followed by in-gel digestion and mass spectrometry.

Detailed Experimental Protocol for In-Cell Cross-linking

Both DSS and DSG are membrane-permeable, making them suitable for capturing protein interactions within living cells.[2][5]

Materials:

  • Cultured cells.

  • Phosphate-buffered saline (PBS).

  • Disuccinimidyl succinate (DSS) or Disuccinimidyl glutarate (DSG).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Cell lysis buffer.

Procedure:

  • Cell Preparation: Harvest and wash the cells with PBS to remove any amine-containing media components. Resuspend the cell pellet in PBS.

  • Cross-linker Preparation: Prepare a fresh stock solution of DSS or DSG in DMSO or DMF as described in the in vitro protocol.

  • Cross-linking Reaction: Add the cross-linker stock solution to the cell suspension to a final concentration of 1-5 mM.[9]

  • Incubation: Incubate the cells at room temperature for 30 minutes or at 4°C for a longer duration to minimize cellular processes.[9]

  • Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[9]

  • Cell Lysis and Analysis: Pellet the cells, lyse them using an appropriate lysis buffer, and proceed with downstream analysis such as immunoprecipitation and mass spectrometry.

Visualizing the Difference: Spacer Arm Comparison

The difference in spacer arm length is the most critical factor when choosing between DSS and DSG. The following diagram illustrates this key distinction.

Spacer_Arm_Comparison cluster_DSS Disuccinimidyl succinate (DSS) cluster_DSG Disuccinimidyl glutarate (DSG) DSS_structure DSS_length Spacer Arm: 11.4 Å DSG_structure DSG_length Spacer Arm: 7.7 Å

Chemical structures and spacer arm lengths of DSS and DSG.

Conclusion: Making the Right Choice

The decision to use DSS or DSG depends heavily on the specific research question and the nature of the protein system being investigated.

Choose Disuccinimidyl succinate (DSS) when:

  • You are performing an initial screen for protein-protein interactions and want to maximize the number of identified cross-links.

  • The interacting proteins are expected to have some flexibility or the interaction interface is broad.

  • You are studying large protein complexes where interacting domains may be further apart.

Choose Disuccinimidyl glutarate (DSG) when:

  • You require more precise distance constraints for high-resolution structural modeling.

  • You are studying tightly packed protein complexes or intramolecular cross-links within a single protein.

  • You want to minimize the potential for capturing non-specific or transient interactions that occur over a longer distance.

In some cases, using both cross-linkers in parallel experiments can provide complementary data, with DSS offering a broader survey of interactions and DSG providing finer details for specific interfaces. Ultimately, a thorough understanding of the properties and experimental nuances of each cross-linker will empower researchers to generate high-quality, reliable data for advancing our understanding of protein structure and function.

References

A Researcher's Guide to Validating Protein-Protein Interactions Identified by DSS Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chemical crosslinking with mass spectrometry (XL-MS) has become a pivotal technique for identifying protein-protein interactions (PPIs) and mapping their interfaces within a native cellular environment. Disuccinimidyl suberate (DSS) is a commonly used amine-reactive, non-cleavable crosslinker that covalently links interacting proteins, stabilizing them for identification by mass spectrometry.[1][2][3] While powerful, interactions identified through DSS crosslinking require orthogonal validation to confirm their biological relevance and rule out false positives that may arise from random collisions or artifacts of the crosslinking process.

This guide provides an objective comparison of common biochemical and biophysical methods used to validate PPIs initially identified by DSS crosslinking. We present detailed experimental protocols, quantitative comparisons, and visual workflows to assist researchers in selecting the most appropriate validation strategy for their specific needs.

Comparison of PPI Validation Methods

Choosing the right validation method depends on the nature of the interaction, the available resources, and the type of data required (e.g., qualitative confirmation vs. quantitative binding kinetics). The following table summarizes key characteristics of four widely used validation techniques.

MethodPrincipleInteraction TypeThroughputQuantitative OutputAdvantagesDisadvantages
Co-Immunoprecipitation (Co-IP) An antibody targets a known "bait" protein, pulling it down from a cell lysate along with its interacting "prey" partners.Stable, endogenous interactions in a complex.Low to MediumSemi-quantitative (Western Blot band intensity)Validates interactions in a near-physiological context; can identify entire complexes.[4]Cannot determine if an interaction is direct or indirect; susceptible to non-specific binding; low-affinity or transient interactions may be missed.[4]
Yeast Two-Hybrid (Y2H) Interaction between a "bait" and "prey" protein in the yeast nucleus reconstitutes a functional transcription factor, activating reporter genes.[5][6]Direct, binary interactions.HighQualitative (reporter gene expression)Excellent for screening large libraries and identifying direct interactors.[1][7]High rate of false positives/negatives; interactions must occur in the nucleus; post-translational modifications may be absent.[4]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index on a sensor chip as an "analyte" protein flows over an immobilized "ligand" protein.[8][9]Direct, binary interactions in real-time.MediumQuantitative (KD, ka, kd)Label-free, real-time measurement of binding affinity and kinetics; high sensitivity.[9][10]Requires purified proteins; immobilization can affect protein activity; not suitable for very weak interactions (mM range).[10]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding of two molecules in solution.[8][11]Direct, binary interactions in solution.LowQuantitative (KD, ΔH, ΔS, n)Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[12][13]Requires large amounts of highly purified and concentrated protein; sensitive to buffer composition.[12][14]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding how these techniques integrate into a research workflow.

experimental_workflow cluster_discovery Interaction Discovery cluster_validation Interaction Validation cells Cell Culture / Tissue lysis Cell Lysis cells->lysis dss DSS Crosslinking lysis->dss digest Proteolytic Digestion dss->digest ms LC-MS/MS Analysis digest->ms data Data Analysis (Identify Crosslinked Peptides) ms->data putative Putative PPI data->putative coip Co-Immunoprecipitation validated Validated PPI coip->validated y2h Yeast Two-Hybrid y2h->validated spr Surface Plasmon Resonance spr->validated itc Isothermal Titration Calorimetry itc->validated putative->coip putative->y2h putative->spr putative->itc

Caption: Workflow for PPI discovery via DSS crosslinking and subsequent validation.

signaling_pathway receptor Receptor kinaseA Kinase A receptor->kinaseA Ligand Binding kinaseB Kinase B kinaseA->kinaseB adaptor Adaptor Protein kinaseA->adaptor tf Transcription Factor kinaseB->tf Phosphorylation adaptor->tf nucleus Gene Expression tf->nucleus

Caption: A hypothetical signaling pathway involving multiple protein-protein interactions.

Detailed Experimental Protocols

DSS Crosslinking Protocol

This protocol provides a general framework for in vivo crosslinking using DSS.[15][16]

  • Protein Preparation :

    • Harvest cultured cells by centrifugation.

    • Wash the cell pellet with an amine-free buffer (e.g., PBS, pH 7.4) to remove culture media.[17]

  • DSS Preparation :

    • Immediately before use, dissolve DSS in an appropriate solvent like DMSO to create a fresh, concentrated stock solution (e.g., 50 mM).[16] DSS is moisture-sensitive and should be stored desiccated at -20°C.[16]

  • Crosslinking Reaction :

    • Resuspend the cell pellet in amine-free buffer.

    • Add the DSS stock solution to the cell suspension to achieve a final concentration typically ranging from 0.5 to 5 mM.[16] The optimal concentration should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[16][18]

  • Reaction Quenching :

    • Stop the crosslinking reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 25-50 mM.[16]

    • Incubate for 15 minutes at room temperature.[18]

  • Analysis :

    • Lyse the crosslinked cells.

    • The crosslinked protein complexes can now be purified and analyzed by SDS-PAGE and subsequently identified by mass spectrometry.[1][15]

Co-Immunoprecipitation (Co-IP) Protocol

This protocol is a common method for validating interactions in a cellular lysate.[17][19][20]

  • Cell Lysate Preparation :

    • Harvest and wash cells as described previously.

    • Resuspend the cell pellet in ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease inhibitors.[17]

    • Incubate on ice for 15-30 minutes.[19]

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cell debris.[17]

    • Transfer the supernatant (lysate) to a fresh, pre-chilled tube.

  • Pre-Clearing the Lysate (Optional but Recommended) :

    • Add Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[21]

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation :

    • Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. As a negative control, use an isotype-matched IgG antibody in a separate sample.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[19]

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing :

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.[20]

  • Elution and Detection :

    • Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Analyze the eluted proteins by Western blotting using an antibody against the putative "prey" protein.

Yeast Two-Hybrid (Y2H) Protocol

This protocol outlines the basic steps for a mating-based Y2H screen.[7][22][23]

  • Plasmid Construction :

    • Clone the DNA sequence of the "bait" protein into a plasmid containing a DNA-binding domain (BD).[22]

    • Clone the DNA sequence of the "prey" protein into a plasmid containing a transcriptional activation domain (AD).[8]

  • Yeast Transformation :

    • Transform two different haploid yeast strains with the BD-bait and AD-prey plasmids, respectively.

    • Select for transformed yeast on appropriate nutrient-deficient media.

  • Mating and Interaction Screening :

    • Mate the two transformed yeast strains to create diploid cells containing both plasmids.

    • Plate the diploid yeast on a highly selective medium that lacks specific nutrients (e.g., histidine, adenine) and contains reporter substrates (e.g., X-gal).[24]

    • Only yeast cells where the bait and prey proteins interact will reconstitute the transcription factor, activate the reporter genes, and grow on the selective media.[25]

  • Controls :

    • Include positive controls (proteins known to interact) and negative controls (proteins known not to interact) to validate the assay results.[23]

Surface Plasmon Resonance (SPR) Protocol

This protocol describes a typical direct binding experiment using SPR.[9][26][27]

  • Sample Preparation :

    • Express and purify the ligand and analyte proteins to a high degree.

    • Prepare a running buffer (e.g., HBS-EP) that is compatible with both proteins and degas it thoroughly.[28]

  • Ligand Immobilization :

    • Choose an appropriate sensor chip (e.g., CM5 chip for amine coupling).[26]

    • Activate the chip surface.

    • Inject the ligand protein over the activated surface to achieve covalent immobilization. The amount of immobilized ligand will determine the maximum response.[28]

    • Deactivate any remaining active sites on the surface.

  • Analyte Binding Analysis :

    • Inject the running buffer over the sensor surface to establish a stable baseline.[26]

    • Inject a series of increasing concentrations of the analyte protein over the ligand-immobilized surface. The concentration range should ideally span from 10x below to 10x above the expected dissociation constant (KD).[27]

    • Monitor the binding response in real-time, which includes an association phase during injection and a dissociation phase when the injection ends and buffer flows again.[27]

  • Regeneration and Data Analysis :

    • After each analyte injection cycle, inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte from the ligand, preparing the surface for the next injection.

    • Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Protocol

This protocol details the steps for a standard ITC experiment to measure binding thermodynamics.[12][29][30]

  • Sample Preparation :

    • Obtain highly purified protein and ligand.

    • The crucial step is to ensure both the protein in the sample cell and the ligand in the syringe are in an identical, well-matched buffer. Even small buffer mismatches can create large heats of dilution, obscuring the binding signal.[12]

    • Degas all solutions to prevent air bubbles in the cell or syringe.[29]

    • Determine the concentrations of both molecules accurately. Errors in concentration directly affect the calculated stoichiometry and affinity.[12]

  • Instrument Setup :

    • Thoroughly clean the sample cell and syringe.[30]

    • Load the protein solution (typically 5-50 µM) into the sample cell and the ligand solution (typically 10-20 times more concentrated than the protein) into the injection syringe.[12][31]

    • Place the instrument in a temperature-stable environment and allow it to equilibrate to the desired experimental temperature.[29]

  • Titration :

    • Perform a series of small, timed injections (e.g., 2 µL each) of the ligand from the syringe into the protein in the sample cell.[31]

    • The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell, which corresponds to the heat released or absorbed per injection.[11]

  • Data Analysis :

    • Integrate the area of each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a theoretical model to determine the binding affinity (KA or KD), binding stoichiometry (n), and the enthalpy of binding (ΔH).[13][30] The entropy (ΔS) can then be calculated from these values.[13]

References

Unmasking Protein Interactions: A Guide to Software for DSS Crosslinking Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the world of protein-protein interactions, crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique. At the heart of this method lies the analysis of complex datasets to identify peptides that have been chemically linked, providing crucial insights into protein structures and networks. Disuccinimidyl suberate (DSS) is a commonly used crosslinking reagent that covalently links primary amines on neighboring proteins. The subsequent identification of these crosslinked peptides from mass spectrometry data relies on specialized software. This guide offers an objective comparison of popular software tools, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

The Experimental Journey: A Typical DSS Crosslinking Workflow

Before delving into the software comparison, it is essential to understand the experimental context. A typical DSS crosslinking experiment followed by mass spectrometry analysis involves several key steps, from sample preparation to data interpretation.

DSS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Complex Purified Protein Complex Crosslinking DSS Crosslinking Protein_Complex->Crosslinking Incubate with DSS Quenching Quenching Reaction Crosslinking->Quenching Add quenching buffer (e.g., Tris) Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Software_Analysis Crosslink Identification Software Data_Acquisition->Software_Analysis Validation Validation & FDR Control Software_Analysis->Validation Structural_Modeling Structural Modeling Validation->Structural_Modeling

A typical experimental workflow for DSS crosslinking mass spectrometry.

Head-to-Head: Performance of Crosslinking Software

The ultimate measure of a crosslinking software's utility is its ability to correctly identify as many crosslinked peptides as possible while maintaining a low false discovery rate (FDR). To provide an objective comparison, we have summarized data from benchmark studies that utilized synthetic peptide libraries with known crosslinks. This allows for a definitive assessment of true and false identifications.

The following tables present a comparative overview of various software tools for both non-cleavable crosslinkers like DSS and for MS-cleavable crosslinkers. The data is primarily sourced from a comprehensive benchmark study by Beveridge et al. (2020) and a follow-up evaluation by Kolbowski et al. (2022) which introduced MaxLynx.[1][2][3][4] The performance is evaluated based on the number of correct and incorrect crosslink-spectrum matches (CSMs) and unique crosslinks at a controlled FDR, typically 1% or 5%.

Performance with Non-Cleavable Crosslinkers (e.g., DSS)

Non-cleavable crosslinkers like DSS are widely used due to their simplicity. However, the resulting complex spectra of two full-length peptides pose a significant challenge for data analysis software.

SoftwareCorrect CSMsIncorrect CSMsCorrect Unique CrosslinksIncorrect Unique CrosslinksCalculated FDR (CSM)Calculated FDR (Unique)
MaxLynx 852 12 233 12 1.4% 4.9%
pLink 2585-644-217284.3%11.3%
Xi312-438-179102.7%5.2%
Kojak--120-128--1.4-3.2% (at 5% FDR)
StavroX157-265-15992.1%5.2%

Table 1: Comparison of software performance on a synthetic peptide library with a non-cleavable crosslinker (DSS) at a target FDR of 1% or 5% as reported in the respective studies.[1][3][4] Note that direct comparison of CSMs for all software was not available in a single study. MaxLynx data is from a re-analysis of the same dataset.

Performance with MS-Cleavable Crosslinkers

MS-cleavable crosslinkers are designed to fragment in the mass spectrometer, simplifying the spectra and potentially improving identification rates.

SoftwareCorrect CSMsIncorrect CSMsCorrect Unique CrosslinksIncorrect Unique CrosslinksCalculated FDR (CSM)Calculated FDR (Unique)
MaxLynx 1103 14 216 14 1.3% 6.1%
MeroX (RiseUP)--14918-10.8%
MeroX (Rise)--1241-0.8%
XlinkX--12852-29.1%

Table 2: Comparison of software performance on a synthetic peptide library with an MS-cleavable crosslinker at a target FDR of 1%.[1][3]

In-Depth Look at Key Software Options

MaxLynx: Integrated into the popular MaxQuant environment, MaxLynx has demonstrated top-tier performance in recent benchmarks for both non-cleavable and MS-cleavable crosslinkers.[1][3] It consistently identifies a high number of correct crosslinks while maintaining good FDR control. Its integration with MaxQuant provides a comprehensive workflow from raw data processing to identification.

MeroX: MeroX is a widely used and user-friendly tool, particularly noted for its capabilities with MS-cleavable crosslinkers.[5][6][7] It offers a graphical user interface that allows for easy visualization and validation of identified crosslinks.[6] While it may not always provide the highest number of identifications compared to the latest algorithms, its reliability and ease of use make it a strong contender.[5]

XiSEARCH: In some studies, particularly with complex samples, XiSEARCH has been shown to identify a high number of interactions.[5][6] It is a powerful search engine that can handle large datasets. However, like other tools, its performance can be dataset-dependent.

pLink: pLink is another popular search engine that has shown good performance in identifying a large number of crosslinks.[4] However, some studies have indicated that it can have a higher actual FDR than estimated, emphasizing the need for careful validation of results.[4]

Kojak: Kojak is an efficient algorithm that has been shown to identify a significant number of crosslinks, with a notable increase in identifications in some datasets compared to older tools like xQuest.[8][9] It has been integrated into the Trans-Proteomic Pipeline (TPP), which provides access to a suite of tools for validation and analysis.[9]

StavroX: StavroX is a versatile tool that can be used for various types of crosslinkers.[7] It provides a straightforward interface for data analysis.

CLMSVault: This is not a search engine itself, but rather a software suite for the analysis, visualization, and comparison of results from different crosslinking search algorithms.[10] It allows researchers to integrate and filter data from multiple sources, providing a more comprehensive view of the results.

Experimental Protocols: A Closer Look

Reproducibility is a cornerstone of scientific research. Below is a generalized protocol for a DSS crosslinking experiment, based on common practices cited in the literature.

1. Protein Sample Preparation:

  • Start with a purified protein complex in a suitable buffer, free of primary amines (e.g., HEPES, PBS). The protein concentration should be optimized, typically in the range of 0.1-2 mg/mL.

2. DSS Crosslinker Preparation:

  • Dissolve DSS (Disuccinimidyl Suberate) in a dry, amine-free organic solvent like DMSO or DMF immediately before use to a stock concentration of, for example, 25 mM.

3. Crosslinking Reaction:

  • Add the DSS stock solution to the protein sample to achieve a final concentration that has been optimized for the specific protein system. Molar excess of DSS to protein can range from 20:1 to 150:1.

  • Incubate the reaction mixture for a defined period, typically 30-60 minutes, at room temperature or 4°C.

4. Quenching the Reaction:

  • Stop the crosslinking reaction by adding a quenching buffer containing a high concentration of primary amines, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature.

5. Sample Preparation for Mass Spectrometry:

  • The crosslinked protein mixture is then typically denatured, reduced, alkylated, and digested with a protease, most commonly trypsin.

6. LC-MS/MS Analysis:

  • The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer is operated in a data-dependent acquisition mode to acquire fragmentation spectra of the peptide ions.

7. Data Analysis:

  • The acquired raw data is then processed using one of the software tools discussed above to identify the crosslinked peptides. The search parameters must be set appropriately to include the mass of the crosslinker and the specificities of the enzyme used.

Conclusion

The choice of software for identifying crosslinked peptides is a critical step in the XL-MS workflow. While newer algorithms like MaxLynx show exceptional performance in benchmark studies, established tools such as MeroX , XiSEARCH , and pLink remain powerful and widely used options. The optimal choice will depend on the specific experimental setup, including the type of crosslinker used and the complexity of the sample, as well as the user's familiarity with the software and the availability of computational resources. For a comprehensive analysis, researchers may consider using multiple search engines and comparing the results. Furthermore, tools like CLMSVault can be invaluable for integrating and visualizing data from different sources. By carefully considering the performance data and the specific needs of their research, scientists can select the most appropriate software to successfully navigate the complex landscape of protein interactions.

References

A Guide to N-Hydroxysuccinimide Ester Crosslinkers: Comparing Spacer Arm Lengths for Optimal Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize their crosslinking strategies, the selection of an appropriate N-Hydroxysuccinimide (NHS) ester crosslinker is a critical step. The length of the spacer arm, the molecular bridge connecting the reactive NHS ester groups, plays a pivotal role in the efficiency of conjugation, the stability of the resulting conjugate, and the preservation of protein structure and function. This guide provides a comprehensive comparison of various NHS ester crosslinkers, focusing on the impact of their spacer arm lengths, supported by experimental principles and detailed protocols.

Understanding the Impact of Spacer Arm Length

The spacer arm of a crosslinker dictates the distance between the two molecules being conjugated. The choice of its length is a strategic decision based on the specific application:

  • Probing Protein-Protein Interactions: Shorter spacer arms are ideal for identifying closely interacting proteins. Successful crosslinking with a short-spacer-arm reagent is a strong indicator of direct physical interaction. Conversely, a failure to crosslink with short arms, followed by success with longer arms, can suggest that the proteins are in the same complex but not in direct contact.[1]

  • Antibody-Drug Conjugates (ADCs): The linker, including its length and composition, is a critical determinant of ADC stability and efficacy. The spacer arm can influence the drug-to-antibody ratio (DAR), solubility, and the release of the cytotoxic payload at the target site.[2][3]

  • Preserving Protein Structure: Longer, flexible spacer arms, such as those containing polyethylene glycol (PEG), can provide greater water solubility and flexibility, which can help to maintain the native conformation of proteins during conjugation and reduce the risk of aggregation.[4][5]

Comparison of NHS Ester Crosslinkers by Spacer Arm Length

The following tables provide a comparative overview of commonly used homobifunctional and heterobifunctional NHS ester crosslinkers, categorized by their spacer arm lengths.

Homobifunctional Amine-to-Amine Crosslinkers

These crosslinkers possess two identical NHS ester groups and are used to link two molecules via their primary amine groups.

CrosslinkerSpacer Arm Length (Å)CleavabilityWater SolubleKey Features
Short Arm (< 8 Å)
DSG (Disuccinimidyl glutarate)7.7Non-cleavableNoShort, aliphatic spacer arm.
Medium Arm (8 - 15 Å)
DSS (Disuccinimidyl suberate)11.4Non-cleavableNoWidely used, membrane-permeable crosslinker.[6]
BS³ (Bis(sulfosuccinimidyl) suberate)11.4Non-cleavableYesWater-soluble, membrane-impermeable analog of DSS.[6]
DSP (Dithiobis(succinimidyl propionate))12.0Thiol-cleavableNoContains a disulfide bond in the spacer arm, allowing for cleavage with reducing agents.
DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate))12.0Thiol-cleavableYesWater-soluble analog of DSP.
Long Arm (> 15 Å)
EGS (Ethylene glycol bis(succinimidyl succinate))16.1Non-cleavableNoContains a flexible ethylene glycol spacer.
Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate))16.1Non-cleavableYesWater-soluble analog of EGS.
Heterobifunctional Amine-to-Sulfhydryl Crosslinkers

These crosslinkers contain an NHS ester at one end and a different reactive group, typically a maleimide, at the other, allowing for the controlled, sequential conjugation of two different molecules.

CrosslinkerSpacer Arm Length (Å)Reactive GroupsWater SolubleKey Features
Short Arm (< 8 Å)
AMAS (N-α-Maleimidoacet-oxysuccinimide ester)4.4NHS ester, MaleimideNoVery short, rigid spacer arm.
BMPS (N-β-Maleimidopropyloxysuccinimide ester)5.9NHS ester, MaleimideNoShort, aliphatic spacer arm.
Medium Arm (8 - 15 Å)
GMBS (N-γ-Maleimidobutyryl-oxysuccinimide ester)7.3NHS ester, MaleimideNoAliphatic spacer arm.
EMCS (N-ε-Maleimidocaproyl-oxysuccinimide ester)9.4NHS ester, MaleimideNoLonger aliphatic spacer arm than GMBS.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)11.6NHS ester, MaleimideNoContains a stable cyclohexane ring in the spacer arm.
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)11.6NHS ester, MaleimideYesWater-soluble analog of SMCC.
Long Arm (> 15 Å)
SM(PEG)₂17.6NHS ester, MaleimideYesPEGylated spacer provides increased solubility and flexibility.
SM(PEG)₄24.9NHS ester, MaleimideYesLonger PEG spacer for greater reach and solubility.
SM(PEG)₈39.2NHS ester, MaleimideYesExtended PEG spacer for demanding applications.
SM(PEG)₁₂53.4NHS ester, MaleimideYesVery long PEG spacer for maximum flexibility and solubility.
SM(PEG)₂₄95.2NHS ester, MaleimideYesExtremely long PEG spacer for specialized applications.

Experimental Protocols

The following are generalized protocols for common applications of NHS ester crosslinkers. Optimization of reaction conditions, including protein concentration and crosslinker-to-protein molar ratios, is recommended for each specific application.

General Protein-Protein Crosslinking using a Homobifunctional NHS Ester (e.g., BS³)

This protocol describes a general procedure for crosslinking interacting proteins in solution.[7]

Materials:

  • Protein solution in a non-amine-containing buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.2-8.5.

  • Homobifunctional NHS ester crosslinker (e.g., BS³).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • DMSO or DMF (if using a water-insoluble crosslinker).

Procedure:

  • Prepare the protein solution at a suitable concentration (typically 0.1-5 mg/mL).

  • Equilibrate the NHS ester crosslinker to room temperature before opening the vial to prevent moisture condensation.

  • Prepare a stock solution of the crosslinker immediately before use. For water-soluble crosslinkers like BS³, dissolve in the reaction buffer. For water-insoluble crosslinkers, dissolve in DMSO or DMF.

  • Add the crosslinker solution to the protein solution to achieve the desired final molar excess of crosslinker over protein (a 10-50 fold molar excess is a common starting point).

  • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • The crosslinked protein sample is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Two-Step Antibody-Enzyme Conjugation using a Heterobifunctional NHS Ester-Maleimide Crosslinker (e.g., Sulfo-SMCC)

This protocol outlines the conjugation of an enzyme (e.g., Horseradish Peroxidase, HRP) to an antibody.[8][9]

Part 1: Activation of the Antibody with the NHS Ester

Materials:

  • Antibody solution in a non-amine-containing buffer (pH 7.2-7.5).

  • Heterobifunctional crosslinker (e.g., Sulfo-SMCC).

  • Desalting column.

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL.

  • Prepare a fresh solution of the Sulfo-SMCC crosslinker in the reaction buffer.

  • Add a 10- to 20-fold molar excess of the crosslinker to the antibody solution.

  • Incubate for 30-60 minutes at room temperature.

  • Remove the excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS).

Part 2: Conjugation of the Activated Antibody to the Sulfhydryl-Containing Enzyme

Materials:

  • Maleimide-activated antibody from Part 1.

  • Enzyme solution containing free sulfhydryl groups. If the enzyme does not have free sulfhydryls, they can be introduced using a reagent like Traut's reagent (2-iminothiolane) or by reducing existing disulfide bonds.

  • Quenching solution (e.g., a solution of a sulfhydryl-containing compound like cysteine or β-mercaptoethanol).

Procedure:

  • Immediately combine the maleimide-activated antibody with the sulfhydryl-containing enzyme solution. A 1:1 to 1:2 molar ratio of antibody to enzyme is a typical starting point.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching solution to cap any unreacted maleimide groups.

  • The antibody-enzyme conjugate can be purified from unconjugated components using size-exclusion chromatography or affinity chromatography.

Visualizing the Workflow

The following diagrams illustrate the key steps in the experimental workflows described above.

Homobifunctional_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Solution Protein Solution (pH 7.2-8.5) Mix Mix & Incubate (RT or 4°C) Protein_Solution->Mix Crosslinker_Stock NHS Ester Crosslinker Stock Solution Crosslinker_Stock->Mix Quench Quench Reaction (e.g., Tris) Mix->Quench Analysis Downstream Analysis (SDS-PAGE, MS) Quench->Analysis

Caption: Workflow for homobifunctional NHS ester crosslinking.

Heterobifunctional_Conjugation_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Conjugation Antibody Antibody Solution Activate_Ab Activate Antibody (Incubate) Antibody->Activate_Ab Crosslinker NHS-Maleimide Crosslinker Crosslinker->Activate_Ab Purify_Ab Purify Activated Ab (Desalting Column) Activate_Ab->Purify_Ab Conjugate Conjugate (Incubate) Purify_Ab->Conjugate Enzyme Sulfhydryl-containing Enzyme Enzyme->Conjugate Purify_Conj Purify Conjugate Conjugate->Purify_Conj

Caption: Two-step workflow for antibody-enzyme conjugation.

By carefully considering the desired distance between target molecules and the overall goals of the experiment, researchers can select the optimal NHS ester crosslinker with the appropriate spacer arm length to achieve successful and reproducible bioconjugation.

References

Navigating the Crosslinking Maze: A Guide to Choosing Between Water-Soluble Crosslinkers and DSS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that can significantly impact the outcome of an experiment. This guide provides a comprehensive comparison between the membrane-permeable crosslinker Disuccinimidyl suberate (DSS) and its water-soluble counterparts, primarily focusing on Bis(sulfosuccinimidyl) suberate (BS3), to aid in the selection of the optimal reagent for specific research applications.

At the heart of the decision lies a fundamental difference in solubility and, consequently, membrane permeability. DSS, being water-insoluble, readily crosses cell membranes, making it the go-to reagent for probing intracellular protein interactions.[1][2][3][4][5][6][7][8] In contrast, water-soluble crosslinkers like BS3 are membrane-impermeable, restricting their activity to the cell surface, which is ideal for studying extracellular protein interactions without disrupting the intracellular environment.[9][2][3][5][7][8]

At a Glance: Key Differences

FeatureDSS (Disuccinimidyl suberate)Water-Soluble Crosslinkers (e.g., BS3)
Solubility Water-insoluble; requires organic solvents (e.g., DMSO, DMF) for dissolution.[1][2][4][5][6][7][8][10]Water-soluble.[5][7][8][10]
Membrane Permeability Permeable.[1][9][2][3][4][5][6][7][8]Impermeable.[5]
Primary Application Intracellular and intramembrane protein crosslinking.[1][9][2][3][4][5][6][7][8]Cell-surface protein crosslinking.[2][3][5][7][8]
Solvent Considerations Requires an organic solvent, which can affect cell viability and protein structure.[10][11]Dissolves in aqueous buffers, minimizing potential solvent-induced artifacts.[5]
Reactive Groups N-hydroxysuccinimide (NHS) esters at both ends.[1][9][2][4][5]Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters at both ends.
Reaction Target Primary amines (-NH2) on lysine residues and N-termini of proteins.[1][2][4][5]Primary amines (-NH2) on lysine residues and N-termini of proteins.[5]
Spacer Arm Length 11.4 Å[12]11.4 Å[7]

Delving Deeper: Performance and Applications

The choice between DSS and a water-soluble crosslinker hinges on the specific biological question being addressed.

For intracellular interactions, DSS is the clear choice due to its ability to traverse the cell membrane.[1][2][3][4][5][6][7][8] It is widely used to "fix" transient or weak protein-protein interactions within the cell before lysis and subsequent analysis, such as co-immunoprecipitation.[4] However, the necessity of dissolving DSS in an organic solvent like DMSO introduces a potential confounding variable, as DMSO can impact cell viability and morphology in a dose-dependent manner.[2][3][10][11][13]

For cell-surface interactions, water-soluble crosslinkers like BS3 are superior.[9][2][3][5][7][8] Their inability to cross the cell membrane ensures that only proteins on the exterior of the cell are crosslinked, providing a clean snapshot of the cell-surface interactome.[9][5] This is particularly valuable for studying receptor-ligand binding or the organization of protein complexes on the plasma membrane.

Experimental Evidence: A Comparative Look

While the theoretical applications are distinct, experimental data provides a clearer picture of their comparative performance. In a study comparing the crosslinking efficiency of DSS and BS3 on Bovine Serum Albumin (BSA), both crosslinkers demonstrated similar efficacy in forming higher molecular weight complexes, as visualized by SDS-PAGE.[14] Mass spectrometry analysis of the crosslinked BSA also revealed a comparable number of identified crosslinked peptides for both DSS and BS3, indicating their reactivity towards primary amines is indeed very similar.[14]

Another study investigating protein-protein interactions in yeast mitochondria found that the water-soluble crosslinker BS3 was equally effective as the membrane-permeable DSS in crosslinking proteins across all mitochondrial compartments. This suggests that for isolated organelles, the membrane barrier is less of a concern, and either crosslinker can be used effectively.

The primary advantage of water-soluble crosslinkers in a cellular context is the avoidance of organic solvents. Studies have shown that DMSO concentrations as low as 0.5% can significantly reduce cell viability, with higher concentrations inducing apoptosis.[10] Since DSS requires dissolution in DMSO, this can compromise the integrity of cellular experiments aimed at studying interactions in their native state.

Experimental Protocols

Here, we provide detailed protocols for a typical crosslinking experiment using either DSS or a water-soluble crosslinker like BS3, followed by a protocol for assessing cell viability.

Protocol 1: Intracellular Protein Crosslinking with DSS

Materials:

  • Cells of interest

  • DSS (Disuccinimidyl suberate)

  • Dry, amine-free DMSO or DMF

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Preparation: Harvest and wash cells twice with ice-cold PBS to remove any amine-containing culture medium. Resuspend the cell pellet in PBS to the desired concentration.

  • DSS Preparation: Immediately before use, prepare a 10-25 mM stock solution of DSS in dry DMSO or DMF.

  • Crosslinking Reaction: Add the DSS stock solution to the cell suspension to achieve a final concentration of 0.25-5 mM. The optimal concentration should be determined empirically.

  • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice, with gentle mixing.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Cell Lysis: Pellet the cells by centrifugation and discard the supernatant. Resuspend the cell pellet in lysis buffer supplemented with protease inhibitors.

  • Downstream Analysis: Proceed with your downstream application, such as immunoprecipitation or SDS-PAGE and Western blotting.

Protocol 2: Cell-Surface Protein Crosslinking with a Water-Soluble Crosslinker (BS3)

Materials:

  • Cells of interest

  • BS3 (Bis(sulfosuccinimidyl) suberate)

  • Amine-free buffer (e.g., PBS), pH 7.0-9.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Preparation: Harvest and wash cells twice with ice-cold, amine-free buffer (e.g., PBS) to remove any contaminating proteins from the culture medium. Resuspend the cells in the same buffer.

  • BS3 Preparation: Immediately before use, dissolve BS3 in the reaction buffer to the desired concentration.

  • Crosslinking Reaction: Add the BS3 solution to the cell suspension to a final concentration of 0.25-5 mM.

  • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

  • Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Cell Lysis: Pellet the cells and proceed with cell lysis as described in the DSS protocol.

  • Downstream Analysis: The crosslinked proteins are now ready for downstream analysis.

Protocol 3: Cell Viability Assay (Resazurin-based)

This protocol allows for the assessment of cell viability after treatment with a crosslinker.

Materials:

  • Cells cultured in a 96-well plate

  • Crosslinking reagents (DSS/DMSO and BS3)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Cell culture medium

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Crosslinker Treatment: Treat the cells with a range of concentrations of DSS (dissolved in DMSO, with a DMSO-only control) and BS3 (dissolved in PBS) for the desired crosslinking reaction time. Include an untreated cell control.

  • Wash and Replace Medium: After the treatment period, carefully aspirate the crosslinker-containing medium and wash the cells once with PBS. Replace with fresh culture medium.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.

  • Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate cell viability as the percentage of fluorescence signal in treated wells relative to the untreated control wells.

Visualizing the Concepts

To further clarify the decision-making process and the underlying mechanisms, the following diagrams are provided.

Crosslinker_Mechanism cluster_DSS DSS (Water-Insoluble) cluster_WaterSoluble Water-Soluble Crosslinker (e.g., BS3) DSS DSS Disuccinimidyl suberate DMSO DMSO (Solvent) DSS->DMSO Dissolves in Cell_Membrane_DSS Cell Membrane DMSO->Cell_Membrane_DSS Crosses Intracellular_Proteins_DSS Intracellular Proteins Cell_Membrane_DSS->Intracellular_Proteins_DSS Crosslinks WaterSoluble BS3 Bis(sulfosuccinimidyl) suberate Aqueous_Buffer Aqueous Buffer WaterSoluble->Aqueous_Buffer Dissolves in Extracellular_Proteins_WS Extracellular Proteins WaterSoluble->Extracellular_Proteins_WS Crosslinks Cell_Membrane_WS Cell Membrane Aqueous_Buffer->Cell_Membrane_WS Does NOT Cross Intracellular_Proteins_WS Intracellular Proteins

Mechanism of Action

Decision_Workflow Start Start: Choose a Crosslinker Question1 What is the location of the target protein interaction? Start->Question1 Intracellular Intracellular / Intramembrane Question1->Intracellular Inside the cell Extracellular Extracellular / Cell Surface Question1->Extracellular On the cell surface DSS_Choice Use DSS (Water-Insoluble) Intracellular->DSS_Choice WaterSoluble_Choice Use a Water-Soluble Crosslinker (e.g., BS3) Extracellular->WaterSoluble_Choice Consideration1 Consider potential solvent effects on cell viability and protein structure. DSS_Choice->Consideration1 Benefit1 Minimizes disruption to intracellular environment. WaterSoluble_Choice->Benefit1

Decision-Making Workflow

Conclusion

The selection between a water-soluble crosslinker and DSS is a critical step in experimental design. For probing the intracellular world of protein interactions, the membrane-permeable nature of DSS makes it an indispensable tool, albeit with the caveat of potential solvent-induced cellular stress. Conversely, for elegantly dissecting the architecture of the cell surface, water-soluble crosslinkers like BS3 offer a targeted approach with minimal disruption to the cell's interior. By understanding the fundamental properties of these reagents and considering the specific experimental goals, researchers can confidently choose the right tool for the job, ensuring the generation of reliable and insightful data.

References

A Researcher's Guide to Deuterated DSS for Quantitative Crosslinking Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of deuterated Disuccinimidyl Suberate (DSS) against alternative crosslinking reagents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Quantitative crosslinking mass spectrometry (qXL-MS) has emerged as a robust technique for probing the structural dynamics of proteins and protein complexes in their native environments. By covalently linking spatially proximate amino acid residues, chemical crosslinkers provide distance constraints that help elucidate protein conformations and interaction interfaces. When applied quantitatively, this method allows for the comparison of protein structures and interactions across different biological states, such as before and after drug treatment or between healthy and diseased tissues.

This guide focuses on Disuccinimidyl Suberate (DSS) in its deuterated form, a widely used reagent for qXL-MS. We will compare its performance with other common crosslinking reagents, provide experimental data to support these comparisons, and offer detailed protocols to aid in experimental design.

The Role of Deuterated DSS in Quantitative XL-MS

Disuccinimidyl suberate (DSS) is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines, primarily on the side chains of lysine residues and the N-termini of proteins. It is a water-insoluble, membrane-permeable crosslinker, making it suitable for studying intracellular protein interactions.

For quantitative studies, DSS is used as a pair of isotopically labeled ("heavy") and unlabeled ("light") reagents, such as DSS-d0 and DSS-d12 or DSS-d4. Two different samples (e.g., treated vs. untreated) are crosslinked separately, one with the light and one with the heavy version of the reagent. The samples are then mixed, digested, and analyzed by mass spectrometry. The mass difference introduced by the deuterium atoms allows for the identification of crosslinked peptides as distinct pairs of peaks in the mass spectrum. The relative intensity of these peaks provides a quantitative measure of the abundance of that specific crosslink in each of the original samples.

Comparison of Deuterated DSS with Alternative Crosslinkers

While deuterated DSS is a powerful tool, several alternatives exist, each with distinct advantages and disadvantages. The choice of crosslinker can significantly impact the outcome of a qXL-MS experiment.

Key Alternatives to Deuterated DSS:
  • BS3 (Bis(sulfosuccinimidyl)suberate): This is the water-soluble analog of DSS. While DSS and BS3 have nearly identical reactivity towards primary amines, the sulfonate groups on BS3 make it membrane-impermeable, restricting its use to cell-surface or in-vitro crosslinking. Like DSS, it is available in deuterated forms (e.g., BS3-d4) for quantitative studies.

  • MS-Cleavable Crosslinkers (e.g., DSSO, DSBU): These reagents represent a significant advancement in XL-MS. They contain a bond within their spacer arm that can be fragmented in the mass spectrometer during tandem MS (MS/MS). This cleavage generates characteristic reporter ions, which dramatically simplifies the identification of crosslinked peptides from complex spectra and reduces the computational challenge associated with data analysis. This is a major advantage over non-cleavable reagents like DSS.

  • DSG (Disuccinimidyl glutarate): A shorter, membrane-permeable crosslinker similar to DSS. Its shorter spacer arm can provide more precise distance constraints but may result in fewer identified crosslinks.

Performance Comparison

The following table summarizes the key characteristics of deuterated DSS and its common alternatives.

FeatureDeuterated DSS (d0/d12)Deuterated BS3 (d0/d4)DSSO (MS-Cleavable)DSBU (MS-Cleavable)
Type Amine-reactive, Non-cleavableAmine-reactive, Non-cleavableAmine-reactive, MS-cleavable (CID)Amine-reactive, MS-cleavable (CID)
Spacer Arm Length 11.4 Å11.4 Å10.1 Å12.5 Å
Solubility Water-insolubleWater-solubleWater-insolubleWater-insoluble
Membrane Permeability PermeableImpermeablePermeablePermeable
Quantitative Strategy Isotopic Labeling (d0/d12)Isotopic Labeling (d0/d4)Label-free or Isotopic LabelingLabel-free or Isotopic Labeling
Advantages - Well-established reagent- Good for intracellular crosslinking- Ideal for cell-surface crosslinking- No organic solvent needed- Simplified data analysis- Reduced false positives- Enables MSn analysis- Simplified data analysis- Longer spacer than DSSO
Disadvantages - Complex data analysis- Co-elution issues with d-forms- Requires organic solvent- Limited to extracellular/in-vitro use- May identify fewer crosslinks than DSS/BS3 with certain MS methods- Requires organic solvent

Experimental Data Summary

Direct, comprehensive comparisons of crosslinker performance across different studies can be challenging due to variations in experimental conditions. However, data from specific studies provide valuable insights.

ParameterDSSBS3DSSOFindingSource
Number of Crosslinks Identified (BSA Protein) HighHighLower (with CID/HCD)In a study on Bovine Serum Albumin (BSA), DSS and BS3 yielded a similar, high number of crosslinked peptides with CID and HCD fragmentation. DSSO identified fewer crosslinks with these methods but excelled when a specialized MS2-MS3 method was used.
Crosslinking Efficiency HighHighHighAll three crosslinkers showed effective crosslinking of BSA, demonstrated by mobility shifts on SDS-PAGE, with efficiency dependent on concentration.
Data Analysis Complexity HighHighLowThe MS-cleavable nature of DSSO allows for more straightforward and confident identification of crosslinked peptides compared to the computationally intensive analysis required for non-cleavable DSS and BS3.
Quantitative Accuracy ModerateModerateHighDeuterated crosslinkers like DSS and BS3 can suffer from chromatographic separation of the light and heavy forms, complicating automated quantification. MS-cleavable linkers, when used in label-free approaches or with specialized software, can offer more reliable quantification.

Experimental Protocols & Workflows

Accurate and reproducible results in qXL-MS are highly dependent on meticulous experimental execution. Below are generalized protocols for using deuterated DSS and an MS-cleavable alternative.

Protocol 1: Quantitative Crosslinking with Deuterated DSS (d0/d12)

This protocol outlines a typical workflow for comparing two cellular states (e.g., "Control" vs. "Treated").

  • Cell Culture and Lysis:

    • Culture cells for "Control" and "Treated" conditions separately.

    • Harvest and wash cells three times with ice-cold PBS (pH 7.4-8.0) to remove any primary amines from the culture medium.

    • Lyse cells using a suitable buffer (e.g., RIPA buffer without amines) and clarify the lysate by centrifugation. Determine protein concentration for both samples.

  • Crosslinker Preparation:

    • Immediately before use, prepare separate stock solutions of DSS-d0 and DSS-d12 (e.g., 25 mM) in anhydrous DMSO. Note: DSS is moisture-sensitive and hydrolyzes quickly in aqueous solutions.

  • Crosslinking Reaction:

    • In separate tubes, add DSS-d0 to the "Control" lysate and DSS-d12 to the "Treated" lysate. A final crosslinker concentration of 1-2 mM is a common starting point.

    • Incubate the reactions for 30-60 minutes at room temperature with gentle mixing.

  • Quenching:

    • Stop the reaction by adding a quenching buffer, such as Tris-HCl (pH 7.5), to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to ensure all unreacted crosslinker is quenched.

  • Sample Combination and Preparation for MS:

    • Combine the "Control" (light-crosslinked) and "Treated" (heavy-crosslinked) samples in a 1:1 protein ratio.

    • Perform protein precipitation (e.g., with acetone) or dialysis to remove excess reagents.

    • Resuspend the protein pellet and proceed with standard proteomics sample preparation: reduction, alkylation, and enzymatic digestion (e.g., with Trypsin).

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Use specialized software (e.g., xQuest, pLink, Xi) to search the MS data for pairs of peptides linked by DSS, accounting for the mass shift between the d0 and d12 versions.

    • Quantify the relative abundance of each crosslinked peptide pair by comparing the peak intensities of the light and heavy forms.

Workflow for Deuterated DSS qXL-MS

DSS_Workflow cluster_0 Sample Preparation cluster_1 Crosslinking & Quenching cluster_2 MS Preparation & Analysis Control Control Cells Lysate_C Control Lysate Control->Lysate_C Treated Treated Cells Lysate_T Treated Lysate Treated->Lysate_T XL_C Crosslink with DSS-d0 (Light) Lysate_C->XL_C XL_T Crosslink with DSS-d12 (Heavy) Lysate_T->XL_T Quench_C Quench XL_C->Quench_C Quench_T Quench XL_T->Quench_T Combine Combine 1:1 Quench_C->Combine Quench_T->Combine Digest Digest (Trypsin) Combine->Digest LCMS LC-MS/MS Digest->LCMS Data Data Analysis (Identify & Quantify) LCMS->Data

Caption: Workflow for quantitative XL-MS using light (d0) and heavy (d12) DSS.

Protocol 2: Crosslinking with an MS-Cleavable Reagent (e.g., DSSO)

This protocol highlights the key differences when using a cleavable crosslinker, often for label-free quantification.

  • Cell Culture, Lysis, Crosslinking, and Quenching:

    • These steps are performed similarly to the DSS protocol. However, since this is a label-free experiment, the "Control" and "Treated" samples are processed in parallel but not combined until the final analysis stage. The same (unlabeled) DSSO reagent is used for both.

  • Sample Preparation for MS:

    • After quenching, each sample ("Control" and "Treated") is processed independently through reduction, alkylation, and digestion.

  • Mass Spectrometry and Data Analysis:

    • Analyze each sample separately by LC-MS/MS using an acquisition method that takes advantage of the cleavable linker (e.g., an MS2-MS3 method).

    • In this method, an initial MS2 scan fragments the crosslinked peptide, breaking the cleavable bond in the linker and generating characteristic fragment ions.

    • The mass spectrometer then selects these characteristic fragments for a further MS3 scan, which fragments the individual peptide backbones, allowing for their identification using standard search algorithms.

    • Data is processed with software that supports cleavable crosslinkers (e.g., XlinkX).

    • Quantification is performed by comparing the precursor ion intensities for each identified crosslink between the "Control" and "Treated" runs.

Comparison of Data Analysis Logic

Analysis_Comparison cluster_dss Deuterated DSS Analysis cluster_dsso MS-Cleavable (DSSO) Analysis dss_ms1 MS1 Scan: Detect Light/Heavy Pairs (e.g., 12 Da apart) dss_ms2 MS2 Scan: Fragment entire crosslinked complex dss_ms1->dss_ms2 dss_search Complex Search: Identify two peptides + linker mass dss_ms2->dss_search dss_quant Quantify: MS1 Peak Ratio dss_search->dss_quant dsso_ms1 MS1 Scan: Detect Precursor dsso_ms2 MS2 Scan: Cleave linker, create reporter ions dsso_ms1->dsso_ms2 dsso_ms3 MS3 Scan: Fragment individual peptides dsso_ms2->dsso_ms3 dsso_search Linear Search: Identify single peptides dsso_ms3->dsso_search dsso_quant Quantify: MS1 Peak Area (Label-free) dsso_search->dsso_quant

Caption: Data analysis logic for DSS vs. an MS-cleavable crosslinker like DSSO.

Conclusion

Deuterated DSS is a foundational and effective reagent for quantitative crosslinking mass spectrometry, particularly for investigating intracellular protein networks. Its primary strength lies in the well-established workflow for isotopic labeling. However, its non-cleavable nature presents significant data analysis challenges.

For researchers prioritizing simplified and more confident peptide identification, MS-cleavable reagents like DSSO offer a compelling alternative. While they may require specialized MS acquisition methods to achieve maximum identifications, the streamlined data analysis can accelerate discovery and reduce ambiguity. The choice between deuterated DSS and an MS-cleavable alternative will depend on the specific biological question, the complexity of the sample, and the available instrumentation and data analysis resources. For studies focusing on cell-surface interactions, the water-soluble analog, BS3, remains the reagent of choice.

Safety Operating Guide

Proper Disposal of Bis(2,5-dioxopyrrolidin-1-yl) succinate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The following protocol provides essential safety and logistical information for the proper disposal of Bis(2,5-dioxopyrrolidin-1-yl) succinate, also known as Disuccinimidyl succinate (DSS). This procedure is designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE). This compound is irritating to the eyes, skin, and respiratory system.[1]

  • Eye Protection: Wear chemical safety goggles.

  • Skin Protection: Wear nitrile gloves and a lab coat.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[2]

  • Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a suitable, labeled container for waste disposal.[2]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C12H12N2O8[3]
Molecular Weight 312.23 g/mol [4]
Melting Point 305-306°C[1]
Appearance White to off-white solid[1]
Hazard Statements H315, H319, H335
Storage Temperature Freezer, below -15°C[1][4]

Disposal Protocol: Hydrolysis-Based Deactivation

The primary degradation pathway for this compound is hydrolysis.[5] This process breaks down the reactive N-hydroxysuccinimide (NHS) esters into less reactive components: succinic acid and N-hydroxysuccinimide.[5] The rate of hydrolysis increases with higher pH.[6] This protocol utilizes a basic solution to deactivate small quantities of the chemical before collection by environmental health and safety personnel.

Materials:

  • This compound waste

  • 1M Sodium Hydroxide (NaOH) solution

  • A designated chemical waste container, appropriately labeled

  • Stir plate and stir bar

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, place a beaker with a stir bar on a stir plate.

  • Dissolution (Optional): If dealing with solid waste, you may first dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF, in which it is slightly soluble.[1][5] This can facilitate a more efficient reaction.

  • Hydrolysis: Slowly and with stirring, add the this compound waste (or its solution) to an excess of 1M NaOH solution. The basic conditions will catalyze the hydrolysis of the NHS esters.

  • Reaction Time: Allow the mixture to stir at room temperature for several hours (a minimum of 4-5 hours is recommended) to ensure complete hydrolysis.[6]

  • Neutralization: After the reaction period, check the pH of the solution. Carefully neutralize the solution by adding a suitable acid (e.g., 1M HCl) until the pH is between 6 and 8.

  • Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should include the chemical names of the final contents (succinic acid, N-hydroxysuccinimide, water, and the salt formed during neutralization, e.g., sodium chloride).

  • Final Disposal: Store the waste container in a designated satellite accumulation area. Arrange for pickup by your institution's authorized hazardous waste disposal service.[2]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Fume Hood C Small quantity of This compound waste D Add waste to excess 1M NaOH solution with stirring C->D Deactivation E Allow to react for >4 hours to ensure complete hydrolysis D->E F Neutralize solution to pH 6-8 E->F G Transfer to labeled hazardous waste container F->G H Store in designated satellite accumulation area G->H I Arrange for pickup by authorized waste disposal service H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.